6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPVVPBURUUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=CN21)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670683 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907945-69-1 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
Executive Summary: this compound is a heterocyclic organic compound built upon the privileged imidazo[1,2-a]pyrimidine scaffold. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2][3] The title compound serves as a critical building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases.[4][5][6] Its unique structure, featuring a reactive bromine atom and a carboxylic acid handle, allows for extensive chemical modification and optimization in drug discovery campaigns. This guide provides an in-depth analysis of its core physicochemical properties, with a specific focus on its acidic and basic characteristics, which are paramount for understanding its behavior in biological systems and for formulation development. We will explore its synthesis, methods for experimentally determining its acidity constants (pKa), and its reactivity profile as it pertains to drug development.
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[1] Among these, the imidazo[1,2-a]pyrimidine ring system is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[1][2] Derivatives of this core have demonstrated potent anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][4][7][8] The scaffold's bioisosteric relationship to natural purines allows it to interact with a variety of enzymes and receptors, making it a fertile ground for the development of novel therapeutics.[1]
Synthesis and Characterization
The construction of the imidazo[1,2-a]pyrimidine core is typically achieved through well-established heterocyclic chemistry reactions. The most common approach is a variation of the Chichibabin reaction, involving the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.[1][4]
General Synthetic Pathway
The synthesis of this compound generally proceeds in two key steps: (1) a cyclocondensation reaction to form the fused heterocyclic ring system with an ester group at the 2-position, followed by (2) saponification (hydrolysis) of the ester to yield the final carboxylic acid.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis
The following protocol is a representative procedure based on established methods for analogous compounds.[9]
Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
-
To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl 3-bromo-2-oxopropanoate (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude ester intermediate.
-
Causality Note: Refluxing in ethanol provides the necessary thermal energy for the condensation and subsequent intramolecular cyclization to occur, forming the stable bicyclic system.
Step 2: Saponification to this compound
-
Suspend the crude ester intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until all starting material is consumed (typically 2-4 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum at 40-50 °C.
-
Causality Note: The use of excess NaOH ensures complete hydrolysis of the ester to the sodium carboxylate salt. Subsequent acidification is crucial to protonate the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate from the aqueous solution.
Core Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is essential for its application in drug discovery.
| Property | Value | Source |
| CAS Number | 907945-69-1 | [10] |
| Molecular Formula | C₇H₄BrN₃O₂ | [10][11] |
| Molecular Weight | 242.03 g/mol | [10] |
| Monoisotopic Mass | 240.94868 Da | [11] |
| Appearance | Off-white to light brown solid | [12] |
| Predicted XlogP | 1.7 | [11] |
Acidic and Basic Properties: An Amphoteric Molecule
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.
-
Acidic Center: The carboxylic acid (-COOH) group at the 2-position is the primary acidic center. It will donate a proton to form a carboxylate anion (-COO⁻).
-
Basic Centers: The nitrogen atoms within the imidazo[1,2-a]pyrimidine ring system are basic. The N1 nitrogen is generally considered the most basic site for protonation.
The basicity of the heterocyclic core is significantly influenced by the electronic effects of its substituents. Both the bromine atom at C6 and the carboxylic acid group at C2 are electron-withdrawing groups. Through inductive and resonance effects, they pull electron density away from the ring system. This reduction in electron density on the nitrogen atoms makes them less available to accept a proton, thereby decreasing the basicity (i.e., lowering the pKa of the conjugate acid) compared to the unsubstituted imidazo[1,2-a]pyrimidine parent scaffold.
Experimental Determination of Acidity Constants (pKa)
The pKa value(s) dictate the ionization state of a molecule at a given pH. This is a critical parameter in drug development, influencing solubility, membrane permeability, receptor binding, and formulation. Potentiometric titration is a robust and reliable method for its determination.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for experimental pKa determination via potentiometric titration.
Self-Validating Protocol for pKa Determination
This protocol is designed to be self-validating through the use of standardized reagents and calibrated equipment.
-
Preparation of Standardized Solutions:
-
Prepare a stock solution of 0.1 M HCl (standardized).
-
Prepare a stock solution of 0.1 M NaOH (standardized and carbonate-free).
-
Prepare a ~1-2 mg/mL solution of this compound in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete dissolution.
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C). This step is critical for data accuracy.
-
-
Titration Procedure (for Acidic pKa):
-
Pipette a known volume (e.g., 20 mL) of the compound solution into a jacketed beaker maintained at 25 °C.
-
Immerse the calibrated pH electrode and a micro-stir bar into the solution.
-
Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL) using a calibrated burette or auto-titrator.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the expected equivalence point (e.g., until pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative (dpH/dV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa of the carboxylic acid is the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).
-
-
Trustworthiness Check: The procedure should be repeated at least three times to ensure reproducibility. The sharpness of the inflection point on the titration curve serves as an internal validation of the measurement's quality.
Reactivity and Applications in Drug Discovery
The title compound is a versatile intermediate precisely because its functional groups offer orthogonal reactivity for building molecular complexity.
Caption: Key derivatization pathways for medicinal chemistry applications.
-
Carboxylic Acid Modifications: The -COOH group is readily converted into amides or esters. Amide coupling, using standard reagents like HATU or EDC, is one of the most common strategies in medicinal chemistry to explore the structure-activity relationship (SAR) by introducing a diverse range of amine-containing fragments.[9]
-
Bromine Atom Modifications: The bromine at the C6 position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, allowing for the introduction of various aryl or heteroaryl groups.[13] This modification can profoundly impact the compound's pharmacological profile, including target affinity and selectivity. The bromine can also be displaced by nucleophiles like amines or thiols.[4]
These derivatization strategies have been successfully employed to generate libraries of compounds that have been evaluated as kinase inhibitors, anticancer agents, and anti-inflammatory molecules, demonstrating the immense value of this compound as a foundational building block in the quest for new medicines.[4][5][13][14]
References
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- National Center for Biotechnology Information. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.
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A Technical Guide to the Physicochemical Characteristics of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid: A Keystone for Drug Discovery
Introduction: The Strategic Importance of Physicochemical Profiling in Medicinal Chemistry
In the landscape of modern drug discovery, the adage "form follows function" is profoundly resonant. For a therapeutic agent to be successful, its molecular structure must not only engage effectively with its biological target but also navigate the complex physiological environment of the human body. It is in this context that a deep understanding of the physicochemical characteristics of a drug candidate becomes paramount. This technical guide provides an in-depth analysis of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a well-established "privileged structure," known to interact with a wide range of biological targets, demonstrating potential across various therapeutic areas, including oncology and infectious diseases.
This document moves beyond a mere compilation of data points. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why these properties are critical and how they are reliably determined. By elucidating the causal relationships between molecular attributes and biological behavior, we aim to empower more informed and efficient drug design and development programs.
Core Molecular Attributes of this compound
A foundational understanding of a molecule begins with its fundamental properties. These attributes are the bedrock upon which all other physicochemical and pharmacokinetic behaviors are built.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] |
| Molecular Weight | 242.03 g/mol | [1] |
| Monoisotopic Mass | 240.94868 Da | [1] |
| Predicted XlogP | 1.7 | [1] |
| CAS Number | 907945-69-1 |
Ionization Constant (pKa): A Gatekeeper of Biological Activity
The ionization state of a molecule at physiological pH (typically ~7.4) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa value, the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms, is therefore a cornerstone of physicochemical characterization. For this compound, the carboxylic acid moiety is the primary acidic center, while the nitrogen atoms in the imidazopyrimidine ring system can exhibit basic properties.
Significance in Drug Discovery:
-
Solubility: The ionized form of a molecule is generally more water-soluble than its neutral counterpart. Understanding the pKa allows for the prediction of solubility in different biological compartments.
-
Permeability: Cell membranes are lipid bilayers, and generally, the neutral form of a drug is more readily permeable. The pKa, in conjunction with the pH of the environment (e.g., the stomach vs. the small intestine), dictates the extent of ionization and, consequently, absorption.
-
Target Binding: The charge state of a molecule can significantly influence its ability to bind to its biological target through electrostatic interactions.
Experimental Determination of pKa:
A robust determination of pKa is crucial. Potentiometric titration is a classic and reliable method.
Protocol for Potentiometric Titration:
-
Preparation of the Analyte Solution: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-5 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.[2]
-
Calibration of the pH Electrode: The pH meter is calibrated using at least three standard buffer solutions that bracket the expected pKa range.[2]
-
Titration: The analyte solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic pKa or a strong acid (e.g., 0.1 M HCl) for a basic pKa. The titrant is added in small, precise increments.[2][3]
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoidal curve.[4]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): Balancing Solubility and Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a key parameter that influences a drug's ability to cross biological membranes and its distribution throughout the body. It is typically expressed as the logarithm of the partition coefficient (logP) between an organic phase (commonly n-octanol) and an aqueous phase. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.
Significance in Drug Discovery:
-
Membrane Permeability: A higher logP generally correlates with increased passive diffusion across lipid membranes.
-
Aqueous Solubility: Conversely, very high logP values often lead to poor aqueous solubility.
-
Protein Binding: Lipophilic compounds tend to bind more extensively to plasma proteins, which can affect their free concentration and therapeutic efficacy.
-
Metabolism: Increased lipophilicity can lead to greater susceptibility to metabolism by cytochrome P450 enzymes.
Experimental Determination of logP/logD:
The shake-flask method is the gold standard for logP determination, while HPLC-based methods offer a higher throughput alternative.[5][6]
Protocol for Shake-Flask logP Determination:
-
Preparation of Phases: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD) are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken until equilibrium is reached.[6]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is accurately determined, typically by UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[7]
Caption: Workflow for logP/logD determination by the shake-flask method.
Aqueous Solubility: The Foundation of Bioavailability
For a drug to be absorbed, it must first be in solution. Aqueous solubility is therefore a fundamental property that dictates the maximum concentration of a drug that can be achieved in the gastrointestinal tract and subsequently in the bloodstream.
Significance in Drug Discovery:
-
Oral Bioavailability: Poor aqueous solubility is a major hurdle for the development of orally administered drugs.
-
Formulation Development: Solubility data is essential for developing appropriate drug formulations (e.g., solutions, suspensions, or solid dosage forms).
-
In Vitro Assays: Inaccurate solubility data can lead to misleading results in in vitro biological assays.
Experimental Determination of Aqueous Solubility:
High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining aqueous solubility.[8][9]
Protocol for Thermodynamic Solubility Determination by HPLC:
-
Sample Preparation: An excess of solid this compound is added to a specific volume of aqueous buffer (e.g., PBS, pH 7.4).[10]
-
Equilibration: The resulting suspension is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[10]
-
Separation of Solid and Solution: The undissolved solid is removed by filtration or centrifugation.
-
Quantification by HPLC: The concentration of the dissolved compound in the clear supernatant is determined by HPLC with UV detection. A calibration curve is generated using standard solutions of the compound of known concentrations.[8]
-
Solubility Value: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the imidazopyrimidine ring system. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).[11]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield position (typically 165-185 ppm).[11] The carbon atom attached to the bromine will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700-1760 cm⁻¹.[12][13]
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately a 1:1 ratio of M and M+2 peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[14][15]
Conclusion: An Integrated Approach to Drug Candidate Profiling
The physicochemical properties of this compound are not merely a collection of isolated data points but rather an interconnected web of characteristics that collectively govern its potential as a drug candidate. A thorough understanding of its pKa, lipophilicity, and solubility, coupled with robust spectroscopic characterization, provides the essential foundation for rational drug design and development. The experimental protocols detailed in this guide offer a validated framework for obtaining high-quality data, thereby mitigating risks and accelerating the journey from a promising molecule to a life-changing therapeutic.
References
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An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 907945-69-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Imidazo[1,2-a]pyrimidine Scaffold
The landscape of modern medicinal chemistry is continually shaped by the pursuit of novel molecular architectures that offer both diverse biological activity and synthetic tractability. Among these, nitrogen-fused heterocyclic systems have emerged as particularly privileged scaffolds. The imidazo[1,2-a]pyrimidine core, a bioisostere of purine, has garnered significant attention due to its presence in a wide array of pharmacologically active agents.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This guide focuses on a key derivative of this versatile scaffold: 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 907945-69-1). The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 2-position makes this molecule a highly valuable and versatile building block in drug discovery programs. The bromine atom serves as a synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the carboxylic acid provides a crucial anchor point for amide bond formation or other modifications to modulate physicochemical properties and target engagement. This document aims to provide a comprehensive technical overview of its synthesis, reactivity, and potential applications, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and drug design. Below is a summary of the key physicochemical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 907945-69-1 | [1] |
| Molecular Formula | C₇H₄BrN₃O₂ | [3] |
| Molecular Weight | 242.03 g/mol | [4] |
| Monoisotopic Mass | 240.94868 Da | [3] |
| Predicted XlogP | 1.7 | [3] |
| Appearance | Solid (predicted) | N/A |
| SMILES | C1=C(C=NC2=NC(=CN21)C(=O)O)Br | [3] |
| InChI | InChI=1S/C7H4BrN3O2/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4/h1-3H,(H,12,13) | [3] |
| InChIKey | ANWPVVPBURUUHH-UHFFFAOYSA-N | [3] |
Synthetic Strategy: A Stepwise Approach
The synthesis of this compound is a multi-step process that hinges on the foundational Chichibabin reaction for the construction of the imidazo[1,2-a]pyrimidine core.[1] The general and most logical synthetic route involves the initial formation of the corresponding ethyl ester followed by hydrolysis to the desired carboxylic acid.
Diagram: Synthetic Workflow
Caption: General synthetic route to the target molecule.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous imidazo[1,2-a]pyridine and pyrimidine derivatives.[5]
Part 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
This initial step involves a cyclocondensation reaction between 2-amino-5-bromopyrimidine and ethyl bromopyruvate. The lone pair of the endocyclic nitrogen of the aminopyrimidine attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
-
Materials:
-
2-Amino-5-bromopyrimidine
-
Ethyl bromopyruvate
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) (optional, as a mild base)
-
-
Procedure:
-
To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).
-
If desired, add sodium bicarbonate (1.1 eq) to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure ethyl ester.
-
Part 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.
-
Materials:
-
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) (e.g., 1N or 2N)
-
-
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 2.0-3.0 eq of 1N NaOH).
-
Stir the reaction mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of hydrochloric acid.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyrimidine core.
-
Aromatic Protons: The protons on the pyrimidine ring (at positions 5 and 7) and the imidazole ring (at position 3) will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, and its position can be concentration and solvent dependent.[6]
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbon: The carbon of the carboxylic acid group is expected to resonate in the downfield region of the spectrum, typically between 165 and 185 ppm.[7]
-
Aromatic Carbons: The carbon atoms of the heterocyclic rings will appear in the aromatic region, generally between 110 and 160 ppm. The carbon atom attached to the bromine (C-6) will have its chemical shift influenced by the halogen.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.
-
C=O Stretch: A strong absorption band corresponding to the carbonyl stretching of the carboxylic acid should be observed between 1710 and 1760 cm⁻¹.
Reactivity and Synthetic Utility
The true value of this compound lies in its potential for further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
Diagram: Key Reaction Pathways
Caption: Major synthetic transformations of the title compound.
Functionalization of the 6-Bromo Position
The bromine atom at the 6-position is a key site for introducing structural diversity. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl and heteroaryl-aryl linkages. 6-Bromoimidazo[1,2-a]pyrimidines can be coupled with a wide variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl or heteroaryl substituents.[8][9][10][11] This allows for the exploration of structure-activity relationships by modifying the steric and electronic properties at this position.
-
Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties by coupling the 6-bromo position with terminal alkynes, catalyzed by a combination of palladium and copper complexes. This opens up avenues for creating extended conjugated systems or for further elaboration of the alkyne functionality.
Derivatization of the 2-Carboxylic Acid Group
The carboxylic acid at the 2-position provides another point for diversification and for modulating the physicochemical properties of the molecule.
-
Amide Bond Formation: The carboxylic acid can be readily converted to a wide range of amides by reaction with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This is a common strategy in drug discovery to introduce new interaction points with biological targets and to fine-tune properties such as solubility and cell permeability.
-
Esterification: The carboxylic acid can be esterified by reaction with alcohols under acidic conditions. This can be useful for creating prodrugs or for modifying the pharmacokinetic profile of a lead compound.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore, and this compound serves as a crucial starting material for the synthesis of potent and selective bioactive molecules.[1][2]
Derivatives of the imidazo[1,2-a]pyrimidine core have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Many compounds containing this scaffold have shown potent anticancer activity, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[12][13][14][15]
-
Antimicrobial and Antiviral Agents: The structural similarity to purines makes this scaffold a promising candidate for the development of agents that can interfere with nucleic acid synthesis or other essential processes in pathogens.[12]
-
Anti-inflammatory Agents: Imidazo[1,2-a]pyrimidine derivatives have also been explored for their potential to modulate inflammatory pathways.
The ability to functionalize both the 6-position via cross-coupling and the 2-position via amide bond formation provides a powerful platform for generating diverse chemical libraries for high-throughput screening and lead optimization. The synthetic accessibility and the rich chemical space that can be explored from this compound make it a highly valuable tool for medicinal chemists.
Conclusion
This compound is a strategically designed building block that offers significant advantages for researchers in drug discovery and organic synthesis. Its bifunctional nature, with a reactive bromine atom amenable to cross-coupling reactions and a carboxylic acid ready for derivatization, provides a robust platform for the rapid generation of diverse molecular libraries. While specific experimental data for this exact compound is limited in the public domain, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of the imidazo[1,2-a]pyrimidine scaffold. As the demand for novel therapeutic agents continues to grow, the utility of such versatile and strategically functionalized heterocyclic intermediates will undoubtedly increase, solidifying the importance of this compound in the medicinal chemist's toolbox.
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ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. Retrieved from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
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A Multi-Technique Approach to the Definitive Structural Elucidation of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties[1][2][3]. The precise substitution pattern on this heterocyclic system is critical to its biological function. Therefore, unambiguous structure determination is a cornerstone of the drug discovery and development process. This in-depth guide provides a comprehensive, field-proven workflow for the structural elucidation of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid, a representative member of this important class of molecules. We will progress from foundational analysis to a complete three-dimensional picture, integrating data from Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and culminating in the gold-standard confirmation by single-crystal X-ray crystallography. The causality behind each analytical choice is explained to provide a logical and self-validating framework for researchers.
Foundational Analysis: Determining the Molecular Blueprint
The first step in any structure elucidation is to establish the molecular formula and the degree of unsaturation. This provides the fundamental constraints for proposing a valid chemical structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is the definitive technique for determining the elemental composition of an unknown compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.
For this compound, the expected molecular formula is C₇H₄BrN₃O₂. A key diagnostic feature for bromine-containing compounds in mass spectrometry is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance[4]. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units.
Expected HRMS Data:
-
Calculated for C₇H₄⁷⁹BrN₃O₂ [M+H]⁺: 241.9560
-
Calculated for C₇H₄⁸¹BrN₃O₂ [M+H]⁺: 243.9540
Observing this doublet at the correct high-resolution m/z values provides strong evidence for the proposed elemental formula.
Degree of Unsaturation (DoU)
Once the molecular formula (C₇H₄BrN₃O₂) is confirmed, the Degree of Unsaturation (DoU) can be calculated to determine the total number of rings and/or multiple bonds in the molecule.
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (4/2) - (1/2) + (3/2) = 8
A DoU of 8 is consistent with the proposed bicyclic aromatic structure containing multiple double bonds and a carboxylic acid group.
Assembling the Framework: A Deep Dive with NMR Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule in solution[5][6]. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons. For the imidazo[1,2-a]pyrimidine core, we expect three distinct aromatic proton signals. The carboxylic acid proton will also be present, typically as a broad singlet that is exchangeable with D₂O.
¹³C NMR Spectroscopy: Carbon Skeleton Identification
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For the proposed structure (C₇H₄BrN₃O₂), we expect to observe 7 distinct carbon signals, including those of the fused ring system and the carboxylic acid carbonyl.
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would reveal the connectivity between the protons on the pyrimidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the complete structure of complex heterocyclic systems. It reveals correlations between protons and carbons over two to three bonds. These long-range correlations are essential for connecting the different fragments of the molecule, for example, linking the imidazole and pyrimidine rings and confirming the position of the bromine and carboxylic acid substituents.
The diagram below illustrates the key HMBC correlations that would be expected to confirm the structure of this compound.
Caption: Key HMBC correlations for structural confirmation.
Predicted NMR Data Summary
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |
| H-3 | ~8.2 | s | Imidazole CH | C-2 | ~145 | C-COOH |
| H-5 | ~9.1 | d | Pyrimidine CH | C-3 | ~110 | Imidazole CH |
| H-7 | ~7.8 | d | Pyrimidine CH | C-5 | ~148 | Pyrimidine CH |
| COOH | >10.0 | br s | Carboxylic Acid | C-6 | ~115 | C-Br |
| C-7 | ~118 | Pyrimidine CH | ||||
| C-8a | ~140 | Bridgehead C | ||||
| COOH | ~165 | Carbonyl C |
Note: Predicted chemical shifts (δ) are estimates based on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine structures and may vary based on solvent and experimental conditions.[7][8][9]
Functional Group Analysis via Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1][10][11] For this compound, the IR spectrum would provide clear evidence for the carboxylic acid moiety and the aromatic system.
Key Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1640-1500 | C=N and C=C stretches | Aromatic Rings |
| ~3100 | C-H stretch (aromatic) | Aromatic Rings |
| < 800 | C-Br stretch | Bromo-substituent |
The presence of a very broad absorption centered around 3000 cm⁻¹ and a strong, sharp absorption around 1700 cm⁻¹ is a definitive indicator of a carboxylic acid functional group.
The Gold Standard: Unambiguous Confirmation by X-Ray Crystallography
While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure for crystalline solids.[5][12][13] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing exact bond lengths, bond angles, and connectivity.[14]
The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and analyzing the diffraction pattern of X-rays passed through it. The resulting electron density map is used to build and refine a complete molecular model. Obtaining a crystal structure not only confirms the proposed constitution but also its conformation and packing in the solid state, which can be invaluable for understanding intermolecular interactions.
Caption: The integrated workflow for structure elucidation.
Standard Operating Protocols
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to observe exchangeable protons like that of the carboxylic acid.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1][15]
-
1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
-
2D Spectra: Acquire standard gCOSY, gHSQC, and gHMBC experiments. Optimize the HMBC experiment for long-range couplings (typically set for 8-10 Hz).
-
D₂O Exchange: To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The broad singlet corresponding to the -OH proton should disappear.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use Electrospray Ionization (ESI), a soft ionization technique suitable for polar, medium molecular weight compounds. Run in both positive and negative ion modes.
-
Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Processing: Process the data to identify the monoisotopic masses for the M and M+2 peaks of the [M+H]⁺ or [M-H]⁻ ions. Use the instrument software to calculate the elemental composition based on the exact mass.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Collection: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 4: Single Crystal Growth for X-Ray Analysis
-
Purity: Ensure the compound is of the highest possible purity (>98%).
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[16]
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent. Filter the solution into a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.[16][17]
-
Crystal Harvesting: Once suitable single crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution.[12]
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry establishes the molecular formula, while a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. FTIR spectroscopy provides rapid confirmation of key functional groups. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous and definitive three-dimensional structure. Following this multi-technique, self-validating workflow ensures the highest level of scientific integrity and confidence, which is paramount for researchers and professionals in the field of drug development.
References
-
Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
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The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged" structure. This fused nitrogen-bridged heterocycle is of immense interest to biological chemists and the pharmaceutical industry due to its versatile and significant pharmacological activities.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of new drugs.
1.1 The Imidazo[1,2-a]pyrimidine Core: A Bioisostere of Purine
Nitrogen-containing heterocyclic compounds hold a central position in medicinal chemistry, primarily due to their widespread presence in natural products and their diverse physiological activities.[2] The imidazo[1,2-a]pyrimidine framework, as a synthetic bioisostere of purine bases, offers a unique advantage in the design of new biologically active molecules.[2] This structural mimicry is a key reason for its ability to modulate the function of numerous enzymes and receptors, leading to a broad spectrum of therapeutic effects, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) activities.[1][3] Several preclinical drug candidates, such as divaplon, fasiplon, and taniplon, feature this core unit, highlighting its therapeutic potential.[1][3]
1.2 Physicochemical Properties and Privileged Status
Beyond its biological mimicry, the imidazo[1,2-a]pyrimidine scaffold possesses attractive physicochemical properties. Notably, these compounds are known organic fluorophores, a characteristic that has led to their investigation as potential biomarkers and photochemical sensors.[4][5] The fluorescence intensity can be modulated by substituents on the heterocyclic and phenyl rings. For instance, substituting a proton with a methyl, carboxyl, or amino group has been shown to increase fluorescence intensity.[4] This intrinsic fluorescence provides a valuable tool for studying their mechanism of action and cellular distribution.
1.3 General Synthetic Strategies: The Chichibabin Reaction and Modern Variants
The synthesis of the imidazo[1,2-a]pyrimidine core is well-established, with the Chichibabin reaction being the most prominent method.[2] This classical approach involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2]
The versatility of this reaction allows for the introduction of various substituents onto the scaffold, enabling the systematic exploration of structure-activity relationships (SAR). Modern synthetic chemistry has further expanded the toolkit for creating these derivatives, employing methods like microwave-assisted synthesis for faster, more efficient reactions, often with higher yields.[3][6] These advanced methodologies facilitate the rapid generation of compound libraries for high-throughput screening.
Experimental Protocol: General Synthesis of 2-phenylimidazo[1,2-a]pyrimidine (A Chichibabin-type Reaction)
-
Reactant Preparation: Dissolve 2-Aminopyrimidine (1 mmol) and 2-Bromoacetophenone (1 mmol) in a suitable solvent such as ethanol (20 mL).[1]
-
Reaction Initiation: Add a catalytic amount of a mild base (e.g., sodium bicarbonate) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated product is then collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove impurities.[1] If necessary, further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry (MS).[1][6]
Caption: Inhibition of key oncogenic pathways by imidazo[1,2-a]pyrimidine derivatives.
2.2 Structure-Activity Relationship (SAR) for Anticancer Activity
SAR studies are crucial for optimizing the anticancer potency of the scaffold. For instance, in the development of c-KIT inhibitors, substitutions on the pyrimidine ring were found to be critical for activity and selectivity. [7]Similarly, for FGFR inhibitors, the introduction of an acrylamide "warhead" to form a covalent bond with a cysteine residue in the kinase resulted in highly potent compounds. [8]The placement and nature of substituents on the 2- and 3-positions of the imidazo[1,2-a]pyrimidine ring are frequently explored to enhance potency and modulate pharmacokinetic properties.
2.3 Data Spotlight: Potency of c-KIT Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Example 1 | c-KIT (V654A) | < 10 | GIST 430/654 | [7][9] |
| Example 2 | c-KIT (WT) | 15 | GIST-T1 | [7] |
| Imatinib | c-KIT (WT) | 20-100 | GIST-T1 | [9] |
2.4 Experimental Protocol: In Vitro c-KIT Kinase Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human c-KIT enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Dilution: Prepare a serial dilution of the test imidazo[1,2-a]pyrimidine compound in DMSO, then further dilute in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the c-KIT enzyme, the test compound dilution, and the peptide substrate.
-
Initiation and Incubation: Initiate the reaction by adding ATP (e.g., to a final concentration of 10 µM). Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or using ADP-Glo™ Kinase Assay which measures ADP formation.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, using non-linear regression analysis. [9]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. The imidazo[1,2-a]pyrimidine scaffold has demonstrated significant anti-inflammatory potential, making it an attractive starting point for the development of new anti-inflammatory drugs. [10][11] 3.1 Mechanism of Action: Modulation of Inflammatory Mediators
The anti-inflammatory effects of these derivatives are linked to their ability to inhibit key enzymes and cellular processes involved in the inflammatory cascade.
-
3.1.1 COX-2 Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Some 2,3-diaryl-substituted imidazo[1,2-a]pyrimidine derivatives have been shown to be selective inhibitors of COX-2 over COX-1. [10]This selectivity is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors like ibuprofen.
-
3.1.2 Effects on Leukocyte Function: Leukocytes, such as neutrophils and macrophages, play a central role in inflammation. Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit human neutrophil degranulation (the release of inflammatory enzymes like elastase and myeloperoxidase) and superoxide generation. [11]Certain compounds also inhibit nitrite and prostaglandin E2 (PGE2) production in macrophages and reduce leukocyte migration in vivo. [11] 3.2 SAR for Anti-inflammatory Agents
For COX-2 selective inhibitors, the nature and position of aryl groups at the C2 and C3 positions are critical. Specific substitutions on these phenyl rings can enhance potency and selectivity. [10]Studies on leukocyte function have shown that different substitution patterns across the scaffold lead to varied effects on degranulation, superoxide production, and mediator release, offering avenues for fine-tuning the pharmacological profile. [11] 3.3 Data Spotlight: COX Inhibition by Imidazo[1,2-a]pyrimidine Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative e10 | 170 | 13 | 13.08 | [10] |
| Ibuprofen | - | - | (Non-selective) | [10] |
3.4 Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Inhibition
-
Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquot the whole blood into tubes. Add various concentrations of the test imidazo[1,2-a]pyrimidine compound (dissolved in DMSO) or vehicle control. Incubate for 15-30 minutes at 37°C.
-
COX-1 Stimulation: To measure COX-1 activity, allow the blood to clot at 37°C for 1 hour to induce thromboxane B2 (TXB2) production.
-
COX-2 Stimulation: To measure COX-2 activity, add lipopolysaccharide (LPS, 10 µg/mL) to a separate set of blood aliquots and incubate for 24 hours at 37°C to induce COX-2 and subsequent PGE2 production.
-
Plasma Separation: Centrifuge the samples to separate plasma (for PGE2) or serum (for TXB2).
-
Mediator Quantification: Measure the concentrations of TXB2 (as a marker of COX-1 activity) and PGE2 (as a marker of COX-2 activity) in the plasma/serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Calculate the percent inhibition of TXB2 and PGE2 production for each compound concentration. Determine the IC50 values for COX-1 and COX-2 inhibition by plotting inhibition against log concentration. [10]
Antimicrobial and Antiviral Activity
The imidazo[1,2-a]pyrimidine scaffold has demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses, making it a valuable lead for the development of new anti-infective agents. [1][12] 4.1 Broad-Spectrum Antimicrobial Effects
-
4.1.1 Antibacterial and Antifungal Activity: A variety of imidazo[1,2-a]pyrimidine derivatives have been synthesized and shown to possess potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. [3][12]Their structural similarity to purines suggests they may interfere with essential metabolic pathways in these microorganisms. [3]* 4.1.2 Antitubercular Potential: Given the rise of multidrug-resistant tuberculosis, new therapeutic agents are urgently needed. The related imidazo[1,2-a]pyridine scaffold has yielded compounds with impressive activity against Mycobacterium tuberculosis, including drug-resistant strains, by targeting enzymes like QcrB, a component of the electron transport chain. [13]This success provides a strong rationale for exploring imidazo[1,2-a]pyrimidines for the same application.
4.2 Mechanism of Action in Virology: Influenza Virus Entry Inhibition
A novel series of imidazo[1,2-a]pyrimidines has been identified as potent inhibitors of Group 2 influenza A viruses (IAVs), including H3N2 and H7N7 strains. [14]These compounds act by an innovative mechanism, targeting the viral hemagglutinin (HA) protein. By binding to a specific cavity in the HA stem, they prevent the conformational changes necessary for the virus to fuse with the host cell membrane, thus blocking viral entry and replication. [14]This mechanism is effective against strains resistant to existing drugs like oseltamivir.
4.3 SAR for Antimicrobial/Antiviral Potency
For the anti-influenza agents, SAR studies revealed that three regions of the lead compound could be modified to enhance potency. [14]Exploration of different substituents on the phenyl ring and the cyclohexyl group led to the development of molecules with nanomolar activity. For instance, the size and electronics of the substituent at the 4-position of the 2-phenyl ring were critical for potent inhibition. [14] 4.4 Data Spotlight: Antiviral Activity against Influenza A (H7N1) Pseudovirus
| Compound ID | Description | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 1 (K786-0816) | Lead Compound | 0.67 ± 0.23 | > 100 | > 149 | [14] |
| 6 | Optimized Analog | 0.05 ± 0.01 | > 100 | > 2000 | [14] |
| 7 | Optimized Analog | 0.02 ± 0.01 | > 100 | > 5000 | [14] |
4.5 Experimental Protocol: Pseudovirus Neutralization Assay
-
Pseudovirus Production: Co-transfect HEK293T cells with plasmids encoding the influenza HA of interest (e.g., H7), a neuraminidase (NA), a viral core protein (e.g., HIV gag-pol), and a reporter gene (e.g., luciferase). Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Cell Plating: Seed target cells (e.g., A549 cells) in a 96-well white-walled plate and incubate overnight to allow for cell attachment.
-
Neutralization Reaction: Prepare serial dilutions of the test imidazo[1,2-a]pyrimidine compounds. Mix the diluted compounds with a fixed amount of pseudovirus and incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
Infection: Add the virus-inhibitor mixture to the plated target cells.
-
Incubation: Incubate the infected cells for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The luciferase signal is proportional to the level of viral entry. Calculate the percentage of inhibition relative to untreated virus-infected cells. Determine the IC50 value by fitting the dose-response curve using non-linear regression. [14]
Central Nervous System (CNS) Applications
The imidazo[1,2-a]pyrimidine scaffold's ability to cross the blood-brain barrier and interact with CNS targets has led to the development of compounds with potential applications in treating anxiety, epilepsy, and neurodegenerative disorders. [1][15] 5.1 Targeting CNS Receptors: GABA-A and Adenosine A1
-
GABA-A Receptors: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS. Imidazo[1,2-a]pyrimidines are known to act as ligands at the benzodiazepine binding site of the GABA-A receptor. [15]This interaction potentiates the inhibitory effect of GABA, leading to anxiolytic and anticonvulsant effects. Compounds like divaplon and fasiplon were developed based on this mechanism. [1][3]* Adenosine A1 Receptors: Adenosine receptors play a crucial role in regulating neuronal activity. The related imidazo[1,2-a]pyridine scaffold has been explored for its ability to act as antagonists at the adenosine A1 receptor. [16]Antagonism of this receptor is a promising strategy for enhancing cognitive function, suggesting a potential therapeutic avenue for neurodegenerative disorders like Alzheimer's disease. [16] 5.2 Potential in Neurodegenerative Diseases
Beyond receptor modulation, imidazo[1,2-a]pyridine derivatives have been developed as imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease. [17]The compound [125I]IMPY showed excellent brain uptake and washout in animal models, indicating its potential for imaging Aβ aggregates in patients. [17]This highlights the dual role of the scaffold in both diagnostics and therapeutics for CNS disorders.
Caption: Overview of imidazo[1,2-a]pyrimidine interactions with key CNS targets.
Other Emerging Applications
The versatility of the imidazo[1,2-a]pyrimidine scaffold continues to be explored in other therapeutic areas.
-
Antiprotozoal Activity: Leishmaniasis is a parasitic disease with limited treatment options. Recently, the imidazo[1,2-a]pyrimidine scaffold was identified as a new antileishmanial pharmacophore. A lead compound demonstrated an IC50 value of 6.63 µM against Leishmania amazonensis, which was approximately twice as active as the reference drug miltefosine. [18]* cGAS Inhibition: Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that can trigger inflammatory responses. Dysregulated cGAS activation is linked to autoimmune diseases. A recent patent application described novel triazole-substituted imidazo[1,2-a]pyrimidine compounds as selective cGAS inhibitors, highlighting their potential for treating autoimmune and inflammatory conditions. [19]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine scaffold is unequivocally a privileged core in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its ability to serve as a template for inhibitors of kinases, modulators of CNS receptors, and anti-infective agents underscores its significance. The well-established synthetic routes, coupled with modern computational and screening techniques, provide a robust platform for the continued development of novel therapeutics.
Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic profiles for better in vivo efficacy, and exploring novel therapeutic applications. The continued investigation into the structure-activity relationships of this versatile scaffold promises to yield a new generation of drugs to address unmet medical needs in oncology, inflammation, infectious diseases, and neurology.
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The Imidazo[1,2-a]pyrimidine Core: A Legacy of Discovery and a Future of Therapeutic Promise
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine nucleus, a fused heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry. Its structural resemblance to endogenous purines has rendered it a "privileged scaffold," a recurring molecular framework that exhibits a remarkable propensity for binding to a diverse array of biological targets. This guide provides a comprehensive exploration of the discovery and historical evolution of imidazo[1,2-a]pyrimidine compounds, from their initial synthesis to their current status as key components in the development of novel therapeutics. We will delve into the foundational synthetic methodologies, the evolution of more sophisticated approaches, and the ever-expanding spectrum of their biological activities, offering insights for researchers and drug development professionals seeking to harness the potential of this versatile core.
A Journey Through Time: The Historical Development of Imidazo[1,2-a]pyrimidines
The story of imidazo[1,2-a]pyrimidines is one of steady progress, marked by key discoveries that have propelled this scaffold to the forefront of medicinal chemistry.
The Dawn of a New Scaffold: Tschitschibabin's Pioneering Synthesis
The journey begins in the early 20th century with the seminal work of Russian chemist Aleksei Chichibabin. While renowned for his amination of pyridines (the Chichibabin reaction), his explorations into heterocyclic chemistry laid the groundwork for the synthesis of a vast number of nitrogen-containing ring systems. In 1925, Chichibabin and his colleagues reported a groundbreaking method for the synthesis of imidazo[1,2-a]pyridines by reacting 2-aminopyridine with bromoacetaldehyde. This reaction, a variation of what would become more broadly known as the Chichibabin reaction for imidazo-fused heterocycles, provided the first access to this novel fused bicyclic system. The core principle of this reaction, the condensation of a 2-amino-azine with an α-halocarbonyl compound, remains a fundamental and widely practiced method for the synthesis of imidazo[1,2-a]pyrimidines and their analogs.
Evolution of Synthetic Strategies: From Classical to Contemporary
Following Chichibabin's initial discovery, the synthetic repertoire for accessing the imidazo[1,2-a]pyrimidine core has expanded significantly. Early methodologies largely relied on variations of the Chichibabin and Hantzsch-type syntheses. However, the demand for greater molecular diversity and more efficient synthetic routes has driven the development of innovative approaches.
The advent of multicomponent reactions (MCRs) in the late 20th century marked a paradigm shift in the synthesis of complex molecules, including imidazo[1,2-a]pyrimidines. These reactions, in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of compound libraries.
More recently, the principles of green chemistry have influenced the development of new synthetic protocols. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.
This evolution of synthetic methodologies is a testament to the enduring importance of the imidazo[1,2-a]pyrimidine scaffold and the continuous quest for more efficient and sustainable chemical transformations.
The Architectural Blueprint: Key Synthetic Methodologies
A deep understanding of the synthetic routes to imidazo[1,2-a]pyrimidines is crucial for any researcher in this field. Here, we provide detailed protocols for both a classical and a modern synthetic approach.
Experimental Protocol 1: The Classical Chichibabin Synthesis
This protocol outlines the traditional condensation reaction between a 2-aminopyrimidine and an α-bromoketone.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of α-Bromoketone: To the stirred solution, add the desired α-bromoketone (1.1 eq) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyrimidine derivative.
Diagram of the Classical Chichibabin Synthesis Workflow:
Spectroscopic Data for 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and practical applicability for researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyrimidine scaffold is a significant pharmacophore due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The targeted compound, this compound, serves as a valuable intermediate in the synthesis of novel therapeutic agents.[3]
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₇H₄BrN₃O₂[4] |
| Molecular Weight | 241.03 g/mol |
| IUPAC Name | This compound[4] |
| CAS Number | 455884-89-9 |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra for this compound is outlined below. The choice of solvent and instrument parameters is critical for obtaining optimal resolution and signal-to-noise.
Instrumentation:
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton's exchange rate.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[1]
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Spectrum and Interpretation
The expected chemical shifts for the aromatic protons of the imidazo[1,2-a]pyrimidine core are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.0-8.5 | s | - |
| H-5 | ~8.6-9.0 | d | ~2-3 |
| H-7 | ~7.2-7.6 | d | ~2-3 |
| COOH | >12 | br s | - |
Rationale for Chemical Shift Assignments:
-
H-3: The proton at position 3 is expected to appear as a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group.
-
H-5 and H-7: These protons on the pyrimidine ring will appear as doublets due to coupling with each other. The bromine at position 6 will influence their chemical shifts.
-
COOH: The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (>12 ppm) and its position can be concentration and solvent-dependent.[7]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
Instrumentation:
-
A 100 MHz or 125 MHz NMR spectrometer is typically used in conjunction with a 400 MHz or 500 MHz proton instrument, respectively.[1][6]
Sample Preparation:
-
The same sample prepared for ¹H NMR can be used.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, as the natural abundance of ¹³C is low.
-
Relaxation Delay (d1): 2 seconds.
Predicted ¹³C NMR Spectrum and Interpretation
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165-175 |
| C-2 | ~140-145 |
| C-3 | ~110-115 |
| C-5 | ~145-150 |
| C-6 | ~115-120 |
| C-7 | ~125-130 |
| C-8a | ~150-155 |
Rationale for Chemical Shift Assignments:
-
C=O: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[7]
-
C-2 and C-8a: Carbons adjacent to nitrogen atoms in the heterocyclic system will be significantly deshielded.
-
C-6: The carbon atom directly bonded to the electronegative bromine atom will be deshielded.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
An Electrospray Ionization (ESI) mass spectrometer is suitable for this polar, acidic compound.[1]
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium hydroxide can be added to aid ionization.
Data Acquisition Parameters:
-
Ionization Mode: ESI-Positive or ESI-Negative.
-
Mass Range: m/z 50-500.
Caption: Workflow for Mass Spectrometry.
Predicted Mass Spectrum and Interpretation
The mass spectrum is expected to show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Ion | Predicted m/z |
| [M+H]⁺ | 241.95, 243.95 |
| [M-H]⁻ | 239.94, 241.94 |
| [M-COOH]⁺ | 196.96, 198.96 |
Fragmentation Pattern:
-
A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (45 Da).
-
The pyrimidine ring may also undergo characteristic fragmentation.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.
| Functional Group | Predicted Absorption (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=N and C=C | 1650-1500 | Medium to strong |
| C-O | 1320-1210 | Medium |
| C-Br | 600-500 | Medium |
Rationale for Peak Assignments:
-
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[7][9]
-
The strong C=O stretch is also characteristic of the carboxylic acid functional group.[7][9]
-
Absorptions in the 1650-1500 cm⁻¹ region are typical for the aromatic C=C and C=N stretching vibrations of the heterocyclic ring system.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles of each analytical technique, researchers can confidently characterize this important synthetic intermediate and its derivatives in their drug discovery and development endeavors. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high quality of results.
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theoretical properties of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
An In-depth Technical Guide to the Theoretical Properties of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid
Introduction: Unveiling a Privileged Scaffold
The imidazo[1,2-a]pyrimidine ring system represents a cornerstone in modern medicinal chemistry.[1] As a bioisosteric analog of natural purines, this heterocyclic framework provides a unique structural foundation for designing novel therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] This guide focuses on a specific, highly functionalized derivative: this compound.
The strategic placement of a bromine atom and a carboxylic acid group on this privileged scaffold creates a molecule of significant interest for drug discovery. The bromine at the 6-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions, while the carboxylic acid at the 2-position can act as a critical hydrogen bond donor or acceptor, anchoring the molecule within a biological target's active site. This document provides an in-depth exploration of the theoretical properties of this compound, offering a computational lens through which researchers, scientists, and drug development professionals can predict its behavior, reactivity, and therapeutic potential.
Molecular Structure and Physicochemical Profile
The foundational step in understanding any compound is to characterize its structure and predict its physical behavior in biological systems.
Chemical Identity
The unambiguous identification of this compound is established through its chemical formula and registry numbers.
| Property | Value | Source |
| CAS Number | 907945-69-1 | [5] |
| Molecular Formula | C₇H₄BrN₃O₂ | [5][6] |
| Molecular Weight | 242.03 g/mol | [5][7] |
| IUPAC Name | This compound |
Structural Diagram
The planar, bicyclic structure of the molecule is a key determinant of its properties.
Caption: Chemical structure of this compound.
Theoretical Physicochemical Properties
Computational models provide valuable predictions of a molecule's behavior, guiding experimental design and formulation strategies.
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | 1.6 - 1.7 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[6][7] |
| Topological Polar Surface Area (TPSA) | 67.5 Ų | Suggests good potential for oral bioavailability, as it falls within the typical range for drug-like molecules.[7] |
| Hydrogen Bond Donors | 1 (from COOH) | The carboxylic acid provides a key site for hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 4 (2 from COOH, 2 from ring N) | Multiple acceptor sites enhance the potential for strong, specific interactions with biological targets. |
Synthesis, Reactivity, and Stability: A Theoretical Viewpoint
The imidazo[1,2-a]pyrimidine scaffold is accessible through well-established synthetic methodologies.[8] Understanding these pathways and the inherent reactivity of the title compound is crucial for its application as a research tool and therapeutic precursor.
General Synthetic Strategy
The core of this molecule is typically synthesized via a condensation reaction. The foundational Chichibabin reaction, involving the reaction of a 2-aminopyrimidine with an α-haloketone, provides the fundamental blueprint for this class of compounds.[9]
Protocol: Conceptual Synthesis of the Imidazo[1,2-a]pyrimidine Core
-
Reactant Selection: Begin with a substituted 2-aminopyrimidine. For the target molecule, this would be 5-bromo-2-aminopyrimidine.
-
Condensation Partner: React the aminopyrimidine with a three-carbon α-halo keto-ester, such as ethyl bromopyruvate.
-
Cyclization: The reaction proceeds via an initial N-alkylation followed by an intramolecular condensation to form the bicyclic imidazo[1,2-a]pyrimidine ring system.[9]
-
Hydrolysis: The resulting ester (e.g., ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate) is then hydrolyzed under basic conditions (saponification) followed by acidification to yield the final carboxylic acid product.[9]
Predicted Reactivity
The electronic structure of this compound dictates its reactivity.
-
Bromine at C6: The bromine atom is a key functionalization point. It is susceptible to nucleophilic aromatic substitution and, more significantly, serves as an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents at this position.[10][11]
-
Carboxylic Acid at C2: This group can undergo standard transformations such as esterification, amidation, or reduction. Its acidic nature is pivotal for forming salt bridges and hydrogen bonds with amino acid residues in protein targets.
-
Imidazole Ring: The π-excessive nature of the imidazole portion of the scaffold makes it susceptible to electrophilic attack, though the reactivity is modulated by the substituents.[12]
Computational Deep Dive: Predicting Molecular Behavior
To move beyond structural representation, we employ computational chemistry to model the electronic and quantum mechanical properties of the molecule. Density Functional Theory (DFT) is a powerful tool for this purpose, with methods like B3LYP/6-31G(d,p) being commonly used for this class of compounds.[13][14]
Caption: Workflow for theoretical analysis of molecular properties using DFT.
Frontier Molecular Orbitals (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic transitions and reactivity.
-
HOMO: The HOMO is expected to be distributed across the electron-rich imidazo[1,2-a]pyrimidine ring system. This region acts as the primary electron donor in chemical reactions.
-
LUMO: The LUMO is likely localized around the pyrimidine ring and the electron-withdrawing carboxylic acid group, indicating these are the most probable sites for accepting electrons (nucleophilic attack).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A larger gap implies higher stability and lower reactivity. For imidazo[1,2-a]pyrimidine derivatives, this gap is typically in a range that confers good stability while still allowing for the electronic interactions necessary for biological activity.[14]
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface.
-
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are predicted to be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid. These sites are prime locations for forming hydrogen bonds with biological targets.
-
Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid will show a strong positive potential, highlighting its role as a hydrogen bond donor.
-
Intermediate Potential (Green): These areas represent the nonpolar surfaces of the molecule, such as the C-H bonds of the aromatic rings.
Therapeutic Potential Inferred from Theoretical Properties
The strongly suggest its utility as a scaffold in drug discovery.[15]
Caption: Relationship between structure, theoretical properties, and applications.
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of ATP. As a purine bioisostere, the imidazo[1,2-a]pyrimidine scaffold is ideally suited for this role.[9][15] The C2-carboxylic acid can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for potent inhibitors.
-
Antimicrobial and Anti-inflammatory Activity: The imidazo[1,2-a]pyrimidine class has demonstrated broad antimicrobial and anti-inflammatory activities.[2][4] The theoretical properties of the title compound, such as its capacity for specific molecular interactions and its balanced lipophilicity, make it a strong candidate for development in these areas.
-
Platform for Library Synthesis: The bromine atom at the C6 position is arguably its most powerful feature from a medicinal chemistry perspective. It provides a reliable and versatile point for chemical modification, enabling the rapid synthesis of a library of analogs for comprehensive structure-activity relationship (SAR) studies.[11]
Conclusion
This compound is more than just a chemical entity; it is a highly engineered molecular platform. Its theoretical properties, from its electronic structure to its predicted physicochemical profile, highlight its immense potential. The combination of a privileged, purine-like core, a key hydrogen-bonding group, and a versatile synthetic handle makes it an exceptionally valuable building block for the development of next-generation therapeutics. This guide serves as a foundational resource, leveraging theoretical insights to inform and accelerate the experimental journey from molecular design to clinical application.
References
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Krasavin, M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Retrieved from [Link]
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Khashi, M., et al. (2021). Theoretical Study of Some Imidazo[1,2-a]Pyrimidines: Structural Optimization, Mechanism and Spectroscopy. Retrieved from [Link]
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Gomes, P. A. C., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PMC. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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El-Faham, A., et al. (2024). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Retrieved from [Link]
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Frontiers. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Retrieved from [Link]
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J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Retrieved from [Link]
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PubMed. (n.d.). Effect of imidazo[1,2-a]pyrimidine derivatives on leukocyte function. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. Retrieved from [Link]
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MySkinRecipes. (n.d.). 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
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PubMed Central. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
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ResearchGate. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. Retrieved from [Link]
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An In-depth Technical Guide to Imidazo[1,2-a]pyrimidine Derivatives in Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of this important chemical class for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for constructing the core, explore the intricate structure-activity relationships (SAR) that govern biological effects, elucidate the primary mechanisms of action, and survey the diverse therapeutic applications of these derivatives. This guide aims to be a critical resource, blending foundational knowledge with recent advancements to empower the rational design of novel imidazo[1,2-a]pyrimidine-based therapeutic agents.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine scaffold is a fused bicyclic heterocycle containing a pyrimidine ring fused to an imidazole ring. This unique structural arrangement confers upon it a range of physicochemical properties that make it an attractive starting point for drug design. Its structural similarity to purine nucleosides allows it to interact with a variety of biological targets, including kinases, enzymes, and receptors.[1][2]
Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3][4] Several imidazo[1,2-a]pyrimidine-based compounds have entered clinical trials, and some have been approved for therapeutic use, such as the anxiolytic and anticonvulsant agents divaplon, fasiplon, and taniplon.[1][3] The versatility of this scaffold and its proven success in clinical applications continue to drive research into novel derivatives with improved potency and selectivity.
Synthetic Strategies for Imidazo[1,2-a]pyrimidine Scaffolds
The construction of the imidazo[1,2-a]pyrimidine core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern. The most common and versatile approach is the reaction of a 2-aminopyrimidine with an α-halocarbonyl compound, a reaction first described by Chichibabin.[1]
Classical Synthesis: The Chichibabin Reaction
The Chichibabin reaction and its modifications remain a cornerstone for the synthesis of imidazo[1,2-a]pyrimidines. This method involves the condensation of a 2-aminopyrimidine with an α-haloketone or α-haloaldehyde. The reaction proceeds via an initial N-alkylation of the 2-aminopyrimidine followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidines
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-bromoacetophenone (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[4]
Caption: General scheme of the Chichibabin reaction.
Modern Synthetic Approaches
In recent years, a variety of modern synthetic methodologies have been developed to access functionalized imidazo[1,2-a]pyrimidines with greater efficiency and diversity. These include multicomponent reactions, microwave-assisted synthesis, and transition-metal-catalyzed cross-coupling reactions.[5][6]
-
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the rapid construction of complex molecules in a single step. Several MCRs have been reported for the synthesis of imidazo[1,2-a]pyrimidines, often involving a 2-aminopyrimidine, an aldehyde, and an isocyanide (Ugi-type reaction) or other reactive components.[5]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and cleaner products in a shorter time compared to conventional heating.[3] This technique has been successfully applied to the Chichibabin reaction and other synthetic routes to imidazo[1,2-a]pyrimidines.[3]
Structure-Activity Relationships (SAR) and Medicinal Chemistry
The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Understanding the structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates.
Substitution at the C2 and C3 Positions
The C2 and C3 positions of the imidazo[1,2-a]pyrimidine ring are the most frequently modified positions in medicinal chemistry programs.
-
C2-Position: Substitution at the C2 position with aryl or heteroaryl groups is a common feature in many biologically active imidazo[1,2-a]pyrimidines. The electronic and steric properties of these substituents can significantly influence the binding affinity to the target protein. For example, in a series of imidazo[1,2-a]pyrimidine-based inhibitors of phosphoinositide 3-kinase (PI3K), the presence of a substituted phenyl ring at the C2 position was found to be critical for potent activity.[7]
-
C3-Position: The C3 position is often a key site for introducing diversity and modulating the pharmacokinetic properties of the molecule. Functionalization at this position with various groups, such as amines, amides, or other small substituents, can lead to significant changes in biological activity.[5] For instance, in the development of anti-influenza A virus agents, modifications at the C3 position of the imidazo[1,2-a]pyrimidine scaffold were explored to optimize potency.[8][9][10]
Substitution on the Pyrimidine Ring
Modifications on the pyrimidine portion of the scaffold, particularly at the C5, C6, and C7 positions, can also impact the biological profile of the compounds. These substitutions can influence the overall shape of the molecule, its solubility, and its metabolic stability.
Table 1: SAR Summary of Imidazo[1,2-a]pyrimidine Derivatives as Kinase Inhibitors
| Position | Substituent Type | Effect on Activity | Reference |
| C2 | Substituted Phenyl | Generally increases potency | [7] |
| C3 | Small polar groups | Can improve solubility and selectivity | [5] |
| C5 | Methyl, Halogen | Modulates potency and selectivity | [11] |
| C7 | Aromatic rings | Can enhance binding affinity | [12] |
Mechanisms of Action
The diverse biological activities of imidazo[1,2-a]pyrimidine derivatives stem from their ability to interact with a wide range of biological targets. A significant portion of these compounds exert their effects by inhibiting the activity of protein kinases.
Kinase Inhibition
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The imidazo[1,2-a]pyrimidine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.
-
c-KIT Inhibitors: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as inhibitors of the c-KIT receptor tyrosine kinase.[12][13][14] Mutations in c-KIT are a driving force in several cancers, including gastrointestinal stromal tumors (GIST). These compounds have shown efficacy against imatinib-resistant c-KIT mutations.[12][13][14]
-
PI3K Inhibitors: Imidazo[1,2-a]pyrimidin-5(1H)-ones have been designed as selective inhibitors of the β isoform of phosphatidylinositol 3-kinase (PI3Kβ).[7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15]
-
Other Kinase Targets: Imidazo[1,2-a]pyrimidine derivatives have also been reported to inhibit other kinases, including cyclin-dependent kinases (CDKs), VEGFR, and EGFR.[16][17]
Caption: Mechanism of kinase inhibition.
Other Mechanisms
Beyond kinase inhibition, imidazo[1,2-a]pyrimidine derivatives have been shown to act through other mechanisms:
-
Antiviral Activity: Certain derivatives have demonstrated potent antiviral activity, particularly against influenza A virus, by targeting the viral hemagglutinin (HA) protein and inhibiting viral entry into host cells.[8][9][10]
-
Antimicrobial Activity: The scaffold has been explored for the development of new antimicrobial agents, with some compounds showing activity against both Gram-positive and Gram-negative bacteria.[2][18]
-
CNS Activity: The anxiolytic and anticonvulsant effects of drugs like divaplon and fasiplon are mediated through their interaction with the GABA-A receptor complex in the central nervous system.[1][3]
Therapeutic Applications
The versatility of the imidazo[1,2-a]pyrimidine scaffold has led to its investigation in a wide array of therapeutic areas.
Oncology
Cancer remains a major focus for the development of imidazo[1,2-a]pyrimidine-based drugs. Their ability to target key signaling pathways involved in tumor growth and survival makes them attractive candidates for anticancer therapy.[16][19][20]
-
Breast Cancer: Several imidazo[1,2-a]pyrimidine derivatives have shown significant cytotoxic activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231.[3] Some compounds have been shown to induce apoptosis in these cells.[3]
-
Gastrointestinal Stromal Tumors (GIST): As mentioned previously, inhibitors of mutant c-KIT are being developed for the treatment of GIST.[12][13][14]
-
Melanoma and Cervical Cancer: Novel imidazo[1,2-a]pyridines have been shown to inhibit the AKT/mTOR pathway and induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[15]
Infectious Diseases
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial and antiviral agents. Imidazo[1,2-a]pyrimidines offer a promising scaffold for the development of novel anti-infectives.
-
Influenza: Derivatives targeting the hemagglutinin protein of influenza A virus have shown potent activity against both oseltamivir-sensitive and -resistant strains.[8][9][10]
-
Tuberculosis: The related imidazo[1,2-a]pyridine scaffold has yielded potent anti-tuberculosis agents, suggesting that the imidazo[1,2-a]pyrimidine core could also be a valuable starting point for the development of new treatments for tuberculosis.[21]
-
Leishmaniasis: Imidazo[1,2-a]pyrimidine derivatives have been identified as a new antileishmanial pharmacophore, showing activity against both promastigote and amastigote forms of Leishmania amazonensis.[22]
Inflammatory Diseases
The anti-inflammatory properties of some imidazo[1,2-a]pyrimidine derivatives have led to their investigation for the treatment of inflammatory conditions. For instance, inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation-associated diseases like atherosclerosis, have been developed based on this scaffold.[23]
Central Nervous System Disorders
The clinical success of imidazo[1,2-a]pyrimidine-based anxiolytics and anticonvulsants highlights the potential of this scaffold for the treatment of CNS disorders.[1][3] Research in this area continues, with a focus on developing new agents with improved efficacy and side-effect profiles.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. The ease of its synthesis and the ability to readily functionalize the core have allowed for the creation of large and diverse chemical libraries for biological screening. The broad spectrum of demonstrated pharmacological activities, from anticancer and anti-infective to CNS modulation, underscores the remarkable potential of this heterocyclic system.
Future research in this area will likely focus on several key aspects:
-
Rational Design of Selective Inhibitors: A deeper understanding of the interactions between imidazo[1,2-a]pyrimidine derivatives and their biological targets will enable the design of more potent and selective inhibitors, leading to improved therapeutic outcomes and reduced side effects.
-
Exploration of New Therapeutic Areas: While significant progress has been made in oncology and infectious diseases, the full therapeutic potential of this scaffold in other areas, such as neurodegenerative diseases and metabolic disorders, remains to be fully explored.
-
Development of Novel Synthetic Methodologies: The continued development of innovative and efficient synthetic methods will be crucial for accessing novel and structurally complex imidazo[1,2-a]pyrimidine derivatives with unique biological properties.
References
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Acar, Ç., Genc, B., Ergun, Y., & Kandemirli, F. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Future Medicinal Chemistry, 15(21), 1845-1861. [Link]
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Al-Ostoot, F. H. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceutical Patent Analyst, 12(1), 13-18. [Link]
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Stavale, E. J., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(20), 14104-14120. [Link]
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Stavale, E. J., et al. (2022). Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(20), 14104-14120. [Link]
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Kumar, A., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 22(11), 1259-1279. [Link]
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Al-Majmaie, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Creative-Commons-Attribution-Noncommercial-Sharealike-4.0-International-License, 14(3), 209-217. [Link]
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Singh, V., et al. (2015). Diversity-oriented synthesis of fused-imidazole derivatives via Groebke-Blackburn-Bienayme reaction: A review. RSC Advances, 5(10), 7247-7272. [Link]
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Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637. [Link]
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George, T., et al. (1965). Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 8(4), 541-546. [Link]
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El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Results in Chemistry, 5, 100891. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 609-631. [Link]
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Atif, H. Y. S., et al. (2022). Formation and Uses of Imidazo[1,2-a]Pyrimidines and Related Compounds: A Review Comprising Years 2000–2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386. [Link]
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El-Sayed, M. A. A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5035. [Link]
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Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
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Wang, Y., et al. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry, 58(21), 8529-8541. [Link]
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Raju, B., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00008. [Link]
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da Silva, E. N., et al. (2023). Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega, 8(43), 40999-41008. [Link]
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Barlaam, B., et al. (2009). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(14), 3624-3627. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
Abstract
This document provides a comprehensive, three-step synthetic protocol for the preparation of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid, a key building block in medicinal chemistry.[1][2] The synthesis commences with the widely available starting material, 2-aminopyrimidine.[3][4] The methodology is built upon a foundational cyclocondensation to construct the core heterocyclic scaffold, followed by regioselective bromination and subsequent saponification. Each step has been optimized for yield and purity, and this guide provides detailed experimental procedures, mechanistic insights, and characterization data. The protocol is designed for researchers in synthetic organic chemistry, particularly those in the fields of drug discovery and development.
Introduction and Scientific Context
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds due to its bioisosteric relationship with purine bases.[1] Derivatives of this core structure exhibit a wide array of biological activities, including anxiolytic, anticonvulsant, antimicrobial, and anticancer properties.[1][5] Specifically, the targeted molecule, this compound, serves as a versatile intermediate. The bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 2-position allows for amide bond formation, enabling the exploration of diverse chemical space for lead optimization.
The synthetic strategy outlined herein follows a logical and well-precedented pathway:
-
Step A: Cyclocondensation. Formation of the imidazo[1,2-a]pyrimidine core via the reaction of 2-aminopyrimidine with ethyl bromopyruvate. This is a variation of the classic Chichibabin reaction.[1]
-
Step B: Electrophilic Bromination. Regioselective introduction of a bromine atom at the C6 position of the heterocyclic core using N-Bromosuccinimide (NBS).
-
Step C: Saponification. Hydrolysis of the ethyl ester to the final carboxylic acid product.
This application note aims to provide a robust and reproducible protocol, explaining the critical parameters and chemical principles that govern each transformation.
Overall Synthetic Scheme
The three-step synthesis to produce the target compound from 2-aminopyrimidine is illustrated below.
Figure 1: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Ethyl bromopyruvate is a lachrymator and should be handled with care.
Step A: Synthesis of Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate
Mechanistic Insight: This reaction is a classic cyclocondensation. The more nucleophilic endocyclic nitrogen of 2-aminopyrimidine attacks the α-carbon of ethyl bromopyruvate, displacing the bromide. The exocyclic amino group then condenses with the ketone carbonyl, and subsequent dehydration yields the aromatic imidazo[1,2-a]pyrimidine ring system.[6][7] Sodium bicarbonate is used as a mild base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyrimidine (5.0 g, 52.6 mmol, 1.0 equiv).
-
Add ethanol (100 mL) and sodium bicarbonate (8.84 g, 105.2 mmol, 2.0 equiv).
-
Stir the suspension at room temperature for 10 minutes.
-
Add ethyl bromopyruvate (7.9 mL, 63.1 mmol, 1.2 equiv) dropwise to the suspension over 15 minutes.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
After completion, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel (gradient elution: 20-50% ethyl acetate in hexanes) to yield the product as a pale yellow solid.
| Parameter | Value |
| Starting Material | 2-Aminopyrimidine |
| Reagents | Ethyl bromopyruvate, NaHCO₃ |
| Solvent | Ethanol |
| Temperature | 80 °C (Reflux) |
| Reaction Time | 12 hours |
| Expected Yield | 75-85% |
| Product | Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate[8] |
| Appearance | Pale yellow solid |
Step B: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Mechanistic Insight: This step involves an electrophilic aromatic substitution. The imidazo[1,2-a]pyrimidine ring is electron-rich and susceptible to electrophilic attack. N-Bromosuccinimide (NBS) serves as a convenient and safe source of electrophilic bromine (Br⁺).[9] Theoretical and experimental data show that for imidazo[1,2-a]pyridines and related systems, the C3 position is typically the most nucleophilic. However, when the C3 position is blocked (or less reactive), substitution occurs on the pyrimidine or pyridine ring. The C6 position is often favored for bromination in this scaffold.[10][11]
Protocol:
-
In a 100 mL round-bottom flask, dissolve Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (5.0 g, 26.1 mmol, 1.0 equiv) in acetonitrile (50 mL).
-
Add N-Bromosuccinimide (NBS) (4.89 g, 27.4 mmol, 1.05 equiv) portion-wise over 10 minutes at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining NBS, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to afford the desired product as a white to off-white solid.
| Parameter | Value |
| Starting Material | Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate |
| Reagents | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 60 °C |
| Reaction Time | 4 hours |
| Expected Yield | 80-90% |
| Product | Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate |
| Appearance | Off-white solid |
Step C: Synthesis of this compound
Mechanistic Insight: This is a standard saponification reaction. The hydroxide ion (from LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and ethoxide (or another hydroxide ion) yields the carboxylate salt. Subsequent acidification with HCl protonates the carboxylate to give the final carboxylic acid product, which typically precipitates from the aqueous solution.
Protocol:
-
Suspend Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (5.0 g, 18.5 mmol, 1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (4:1, 100 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (1.55 g, 37.0 mmol, 2.0 equiv) to the suspension.
-
Stir the mixture vigorously at room temperature for 6 hours, or until the reaction is complete as indicated by TLC (disappearance of starting material). The suspension should become a clear solution as the reaction progresses.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by the slow, dropwise addition of 2 M hydrochloric acid (HCl). A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under high vacuum.
| Parameter | Value |
| Starting Material | Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate |
| Reagents | Lithium hydroxide (LiOH), Hydrochloric acid (HCl) |
| Solvent | THF / Water |
| Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Expected Yield | 90-98% |
| Product | This compound[2] |
| Appearance | White to light tan solid |
Summary of Key Data
The following table summarizes the key molecular properties of the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate | C₉H₉N₃O₂ | 191.19 | 64951-06-0[8] |
| Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate | C₉H₈BrN₃O₂ | 270.08 | Not available |
| This compound | C₇H₄BrN₃O₂ | 242.03 | 907945-69-1[2] |
References
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Guchhait, S. K., et al. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Available at: [Link]
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Gusak, K. N., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Possible mechanism for the synthesis of imidazo[1,2-a]pyrimidines. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
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Tumkevicius, S., et al. (2005). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Journal of Heterocyclic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Available at: [Link]
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Chen, S-Y., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]
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El-Malah, A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. Available at: [Link]
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Chen, L., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules. Available at: [Link]
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Aggarwal, R., et al. (2016). NBS mediated one-pot regioselective synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines and their unambiguous characterization through 2D NMR and X-ray crystallography. Organic & Biomolecular Chemistry. Available at: [Link]
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El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports. Available at: [Link]
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PubChem. (n.d.). Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. Available at: [Link]
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Bouziane, A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]
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Jabeen, A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Available at: [Link]
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National Center for Biotechnology Information. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]
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Application Note: A Detailed Protocol for the Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine core is a privileged structure found in numerous pharmacologically active agents, exhibiting potential therapeutic applications in oncology and infectious diseases.[1][2] This guide details a reliable two-step synthetic route commencing with a cyclocondensation reaction to form the core heterocyclic system, followed by ester hydrolysis to yield the final carboxylic acid. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, providing not only procedural steps but also the underlying chemical rationale to ensure reproducibility and scalability.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry due to their diverse physiological activities.[3] Among these, the imidazo[1,2-a]pyrimidine framework is particularly noteworthy. As a bioisostere of natural purine bases, this scaffold offers a unique structural motif for interacting with a wide array of biological targets.[3] Derivatives of this class have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][3][4]
The target molecule, this compound (CAS 907945-69-1), serves as a versatile intermediate.[5] The bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 2-position allows for amide bond formation, enabling the construction of diverse chemical libraries for drug screening. This protocol outlines an efficient and well-documented pathway to access this valuable building block.
Overall Synthetic Scheme
The synthesis is achieved in two primary stages:
-
Step 1: Cyclocondensation. Formation of the imidazo[1,2-a]pyrimidine ring via the reaction of 2-amino-5-bromopyrimidine with ethyl bromopyruvate. This reaction, a variation of the classic Chichibabin reaction, produces the ethyl ester intermediate.[3]
-
Step 2: Hydrolysis. Saponification of the ethyl ester using a strong base, followed by acidic workup, to yield the desired carboxylic acid.[6]
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 2-Amino-5-bromopyrimidine | C₄H₄BrN₃ | 174.00 | Standard Supplier | ≥97% |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | Standard Supplier | ≥95% |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Standard Supplier | ≥99.5% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Standard Supplier | ≥98% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Standard Supplier | 1N Sol. |
| Acetone | C₃H₆O | 58.08 | Standard Supplier | ACS Grade |
| Deionized Water | H₂O | 18.02 | In-house | - |
Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
This procedure is adapted from established methods for the synthesis of analogous imidazo-heterocycles.[6]
Caption: Workflow for the cyclocondensation step.
Detailed Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyrimidine (10.0 g, 57.5 mmol) and anhydrous ethanol (150 mL).
-
Stir the mixture at room temperature to achieve partial dissolution. Add ethyl bromopyruvate (13.4 g, 68.9 mmol, 1.2 equivalents) dropwise to the flask over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aminopyrimidine is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. This will yield a brownish-red crude solid.
-
To the solid, add acetone (100 mL) and stir vigorously (triturate) for 30 minutes. This process helps to break up the solid and wash away impurities.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold acetone, and dry it under vacuum to yield Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate.
Step 2: Synthesis of this compound
This hydrolysis protocol is based on standard saponification procedures for converting esters to carboxylic acids on similar heterocyclic systems.[6]
Detailed Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate from Step 1 (assuming quantitative yield, ~15.5 g, 57.5 mmol) in ethanol (100 mL).
-
Add a 1N aqueous solution of sodium hydroxide (NaOH) (70 mL, 70 mmol, 1.2 equivalents).
-
Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the disappearance of the starting ester by TLC.
-
After cooling the reaction to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with deionized water (50 mL).
-
While stirring in an ice bath, carefully adjust the pH to approximately 4-5 by the dropwise addition of 1N hydrochloric acid (HCl). A precipitate will form.
-
Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and then with a small amount of cold acetone.
-
Dry the solid under vacuum at 50°C to afford the final product, this compound.
Mechanistic Insights
Cyclocondensation: The reaction proceeds via an initial nucleophilic attack by the exocyclic nitrogen of the 2-aminopyrimidine onto the electrophilic carbon of the α-bromoketone (ethyl bromopyruvate). This is followed by an intramolecular nucleophilic attack of the endocyclic pyrimidine nitrogen onto the ketone carbonyl. Subsequent dehydration of the resulting bicyclic intermediate leads to the aromatized imidazo[1,2-a]pyrimidine ring system. This is a classic example of heterocyclic synthesis through condensation.[7][8]
Hydrolysis: The hydrolysis is a base-catalyzed saponification. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group to form the carboxylic acid. In the basic medium, the acid is deprotonated to the carboxylate salt. The final acidification step protonates the carboxylate to yield the neutral carboxylic acid, which is less soluble in water and precipitates out.[6]
Characterization of Final Product
The final product, this compound, should be characterized to confirm its identity and purity.
-
Molecular Formula: C₇H₄BrN₃O₂[5]
-
Molecular Weight: 242.03 g/mol [5]
-
Appearance: Off-white to light brown solid.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals for the aromatic protons on the pyrimidine and imidazole rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>12 ppm).
-
Mass Spectrometry (ESI-MS): Expected m/z for [M-H]⁻ at ~240.9 or [M+H]⁺ at ~242.9, showing the characteristic isotopic pattern for a bromine-containing compound.
References
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. Available at: [Link]
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Possible mechanism for the synthesis of imidazo[1,2-a]pyrimidines. ResearchGate. Available at: [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines in Water and Their S N Ar Cyclizations. ResearchGate. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
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Preparation of Imidazoles, Part 1: By Cyclocondensation. YouTube. Available at: [Link]
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Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction. ResearchGate. Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. Available at: [Link]
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. Available at: [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed Central. Available at: [Link]
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6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid. MySkinRecipes. Available at: [Link]
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Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubMed Central. Available at: [Link]
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The Versatile Scaffold: 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid in Modern Drug Discovery
The imidazo[1,2-a]pyrimidine nucleus is recognized as a "privileged structure" in medicinal chemistry, consistently appearing in a wide array of biologically active compounds. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for designing molecules that can interact with high specificity and affinity to biological targets. Among the various derivatives of this core, 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid stands out as a particularly valuable starting material and key intermediate for the synthesis of novel therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this versatile compound, complete with detailed protocols for its utilization in drug discovery workflows.
The presence of a bromine atom at the 6-position offers a convenient handle for further chemical modifications through various cross-coupling reactions, allowing for the exploration of a vast chemical space. The carboxylic acid group at the 2-position provides a crucial point for amide bond formation, enabling the attachment of diverse side chains that can modulate the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This unique combination of reactive sites makes this compound a powerful tool in the medicinal chemist's arsenal.
Application Note I: A Versatile Scaffold for Kinase Inhibitor Synthesis
Derivatives of imidazo[1,2-a]pyrimidine have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1] The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway, which is frequently hyperactivated in human cancers.[2][3][4]
Workflow for Developing Novel PI3Kα Inhibitors
The following workflow outlines the key steps in leveraging this compound for the discovery of novel PI3Kα inhibitors.
Caption: Workflow for the development of PI3Kα inhibitors.
Protocol I: Synthesis of a Candidate Kinase Inhibitor Library
This protocol provides a general yet detailed procedure for the synthesis of a library of candidate kinase inhibitors starting from this compound. The synthesis involves two key transformations: amide bond formation at the C2-carboxylic acid and a Suzuki coupling at the C6-bromo position.
Step 1: Amide Coupling
The carboxylic acid at the 2-position is readily converted to an amide using standard peptide coupling reagents. This allows for the introduction of a wide variety of amines, which can be selected to probe different regions of the kinase active site.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Step 2: Suzuki Cross-Coupling
The bromine atom at the 6-position serves as an excellent handle for introducing various aryl or heteroaryl groups via Suzuki cross-coupling. This modification can significantly impact the inhibitor's potency and selectivity.
Materials:
-
C2-Amide derivative of 6-Bromoimidazo[1,2-a]pyrimidine
-
A library of boronic acids or esters
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Aqueous sodium carbonate solution (2 M)
-
Toluene and Ethanol
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a microwave vial or a round-bottom flask, combine the C2-amide derivative (1.0 eq), the desired boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.1 eq).
-
Add a 2:1 mixture of toluene and ethanol, followed by the 2 M aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate as in Step 1.
-
Purify the final product by column chromatography or preparative HPLC.
Protocol II: In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the inhibitory activity of the synthesized compounds against PI3Kα. The ADP-Glo™ Kinase Assay is a robust method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction:
-
In each well of the 384-well plate, add 2.5 µL of the kinase reaction buffer.
-
Add 0.5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 1 µL of a mixture of PI3Kα enzyme and PIP2 substrate.
-
Initiate the kinase reaction by adding 1 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantitative Data Summary:
| Compound ID | C2-Amide Moiety | C6-Aryl Moiety | PI3Kα IC₅₀ (nM) |
| Example-1 | Morpholino | 4-Fluorophenyl | 150 |
| Example-2 | Piperidinyl | 3-Methoxyphenyl | 250 |
| Example-3 | N-methylpiperazinyl | Pyridin-4-yl | 85 |
Note: The IC₅₀ values presented are hypothetical examples for illustrative purposes.
Application Note II: Probing Cellular Proliferation and Viability
Beyond in vitro enzyme inhibition, it is crucial to assess the effects of the synthesized compounds on cancer cell lines to understand their potential as therapeutic agents. This compound derivatives can be evaluated for their anti-proliferative activity in various cancer cell models.
Logical Flow for Cellular Activity Assessment
Caption: Workflow for assessing the cellular activity of candidate compounds.
Protocol III: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, both of which can be PI3Kα-addicted)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipettes and a microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic placement of reactive functional groups allows for the efficient synthesis of diverse compound libraries. As demonstrated in the provided protocols, this scaffold is particularly well-suited for the development of potent kinase inhibitors, among other potential therapeutic agents. The detailed experimental procedures outlined in this document provide a solid foundation for researchers to explore the vast potential of this promising chemical entity in their drug discovery endeavors.
References
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
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Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023, April 6). PubMed Central. Retrieved January 4, 2026, from [Link]
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Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. (2017, June 1). PubMed. Retrieved January 4, 2026, from [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012, March 1). PubMed. Retrieved January 4, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. (2001). PubMed. Retrieved January 4, 2026, from [Link]
-
Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. (2004, August 1). PubMed. Retrieved January 4, 2026, from [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
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Computational Insights Into the Inhibition of Novel Imidazole [1,2‐α] Pyrimidine Derivatives Against Influenza A Virus. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. Retrieved January 4, 2026, from [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). PubMed Central. Retrieved January 4, 2026, from [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
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The Strategic Utility of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid in Modern Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine core is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. This fused heterocyclic system, a bioisostere of purine, has demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of this scaffold is therefore a critical endeavor in the pursuit of novel therapeutics. 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid emerges as a particularly valuable chemical intermediate in this context. Its unique trifunctional nature—a reactive bromide at the 6-position, a versatile carboxylic acid at the 2-position, and the inherent biological relevance of the core structure—offers a powerful platform for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the synthesis and application of this key intermediate, complete with detailed protocols and expert insights for researchers in drug development.
Synthesis of the Keystone Intermediate: this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocols provide a reliable pathway to obtaining this valuable intermediate.
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine
The initial step involves the bromination of 2-aminopyrimidine. This reaction leverages the directing effects of the amino group to achieve regioselective bromination at the 5-position.
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ice bath
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight in the dark.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Wash the resulting solid with water and filter to collect the crude product.
-
Dry the solid under vacuum to yield 2-amino-5-bromopyrimidine as a white solid.[3]
Expert Insight: The use of NBS in acetonitrile is a mild and effective method for the bromination of electron-rich heterocycles like 2-aminopyrimidine. Conducting the reaction in the dark and at a low initial temperature helps to minimize the formation of by-products.
Protocol 2: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
This step involves a cyclization reaction between 2-amino-5-bromopyrimidine and ethyl bromopyruvate. The reaction proceeds via an initial nucleophilic attack of the pyrimidine ring nitrogen onto the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization.
Materials:
-
2-Amino-5-bromopyrimidine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in ethanol, add sodium bicarbonate (1.0 eq).
-
Add ethyl bromopyruvate (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate.
Causality of Choices: Sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Ethanol is a suitable polar protic solvent for this type of condensation reaction.
Protocol 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. A base-catalyzed hydrolysis, or saponification, is typically employed for this transformation.[4][5][6][7]
Materials:
-
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water or Ethanol / Water
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully acidify the reaction mixture to pH 2-3 with 1M HCl.
-
The resulting precipitate is the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful hydrolysis, as the carboxylate salt formed under basic conditions is water-soluble, while the carboxylic acid is generally less so. The purity can be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Application in Medicinal Chemistry: A Bifunctional Intermediate
The true utility of this compound lies in its ability to undergo orthogonal functionalization at its two key reactive sites: the carboxylic acid and the bromide.
Amide Bond Formation at the C2-Position
The carboxylic acid at the C2-position is a versatile handle for the introduction of a wide range of amine-containing fragments through amide bond formation. This is a cornerstone reaction in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.
Expert Insight on Coupling Reagents: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient and widely used coupling reagent, especially for sterically hindered carboxylic acids and amines. It activates the carboxylic acid by forming an active ester, which readily reacts with the amine.[1][8][9]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole): A classic and cost-effective combination. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and reduce racemization.[10][11]
Protocol 4: HATU-Mediated Amide Coupling with Benzylamine
This protocol details a general procedure for the coupling of this compound with a primary amine, using benzylamine as an example.
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.
-
Add the HATU solution to the carboxylic acid solution and stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Amide Coupling Workflow
Caption: General workflow for amide coupling.
Palladium-Catalyzed Cross-Coupling at the C6-Position
The bromide at the C6-position serves as an excellent handle for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of structure-activity relationships by modifying the substitution pattern on the pyrimidine ring.
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst: Palladium catalysts are essential. Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and commercially available.[12][13]
-
Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed.[12][14]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often used.
Protocol 5: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 6-bromo-imidazo[1,2-a]pyrimidine derivative with an arylboronic acid.
Materials:
-
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (or the corresponding amide)
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the 6-bromo-imidazo[1,2-a]pyrimidine derivative (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the key transformations discussed.
| Reaction | Starting Material | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| Bromination | 2-Aminopyrimidine | NBS | MeCN | rt | 12 h | >90%[3] |
| Cyclization | 2-Amino-5-bromopyrimidine | Ethyl bromopyruvate, NaHCO₃ | EtOH | Reflux | 4-8 h | 60-70% |
| Hydrolysis | Ethyl 6-bromo...carboxylate | LiOH | THF/H₂O | rt | 2-4 h | >90% |
| Amide Coupling | 6-Bromo...carboxylic acid | HATU, DIPEA | DMF | rt | 2-6 h | 70-95%[1] |
| Suzuki Coupling | 6-Bromo...derivative | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 °C | 6-12 h | 60-90%[12] |
Conclusion
This compound stands out as a highly valuable and versatile intermediate for drug discovery and medicinal chemistry. Its efficient synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the rapid generation of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this privileged scaffold in their quest for novel therapeutic agents. By understanding the underlying principles of each synthetic step and the rationale behind the choice of reagents and conditions, scientists can confidently and effectively utilize this key building block to accelerate their research programs.
References
-
ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]
- Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
National Institutes of Health. (2021, January 19). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
riomaisseguro.rio.rj.gov.br. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
PMC. (2019, April 30). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Retrieved from [Link]
-
PubMed. (2021, January 19). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Retrieved from [Link]
-
Universidad Espíritu Santo. (n.d.). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. Retrieved from [Link]
-
arkat usa. (n.d.). An efficient conversion of carboxylic acids into Weinreb amides. Retrieved from [Link]
-
Connect Journals. (n.d.). Synthesis and Antibacterial Activity of New Amide Derivatives of Pyrimidinediones. Retrieved from [Link]
-
Semantic Scholar. (2023, October 11). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid for Biological Screening
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrimidine
The imidazo[1,2-a]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of biological activities.[1][2] Derivatives of this scaffold have demonstrated therapeutic potential as anti-inflammatory, anticancer, antiviral, antimicrobial, and anxiolytic agents.[3][4] The structural rigidity and the specific arrangement of nitrogen atoms within the fused ring system allow for precise interactions with various biological targets, including enzymes and receptors.[2][5] The parent compound, 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid, serves as a versatile starting material for the generation of diverse chemical libraries for biological screening.[6] Its two key functional handles—the carboxylic acid at the C2 position and the bromo group at the C6 position—offer orthogonal sites for chemical modification, enabling a systematic exploration of the chemical space around the core scaffold.
This application note provides a comprehensive guide for the derivatization of this compound. It details robust protocols for amide bond formation at the C2-carboxylic acid and palladium-catalyzed cross-coupling reactions at the C6-bromo position. Furthermore, it outlines a general workflow for the subsequent biological screening of the synthesized compound library, including essential steps for hit confirmation and preliminary structure-activity relationship (SAR) analysis.
Strategic Derivatization: Building a Diverse Chemical Library
The derivatization strategy for this compound is designed to maximize molecular diversity. By modifying both the C2 and C6 positions, researchers can probe the structure-activity relationships and identify key pharmacophoric features required for biological activity.
Diagram: Derivatization Strategy
Caption: Orthogonal derivatization strategy for this compound.
Part 1: Derivatization at the C2-Carboxylic Acid via Amide Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry due to the ready availability of a vast array of primary and secondary amines, allowing for the introduction of diverse functional groups.[7][8] The carboxylic acid at the C2 position of the imidazo[1,2-a]pyrimidine core can be activated to facilitate its reaction with an amine, forming a stable amide bond.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of an amide library from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.[9]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc or dichloromethane/methanol).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Condition | Rationale |
| Coupling Agents | EDC/HOBt | Forms a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt, minimizing side reactions and racemization.[9] |
| Base | DIPEA | A non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acidic byproducts. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and reagents. |
| Purification | Silica Gel Chromatography | To remove unreacted starting materials, coupling reagents, and byproducts. |
Part 2: Derivatization at the C6-Bromo Position via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C6 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino substituents.[10] This section details protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Protocol 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11][12]
Materials:
-
6-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronate ester (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 6-bromo-imidazo[1,2-a]pyrimidine-2-carboxamide derivative (1.0 eq), the boronic acid or ester (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add the toluene/ethanol/water solvent mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.[13][14]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective palladium(0) catalyst for Suzuki couplings. |
| Base | Na₂CO₃ | Essential for the transmetalation step in the catalytic cycle.[15] |
| Solvent System | Toluene/Ethanol/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
Protocol 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17]
Materials:
-
6-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide derivative
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 6-bromo-imidazo[1,2-a]pyrimidine-2-carboxamide derivative (1.0 eq) in anhydrous THF or DMF, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and the terminal alkyne (1.2 eq).
-
Add TEA or DIPEA (3.0 eq) and degas the mixture with argon or nitrogen.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc and wash with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.[18][19]
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[16][20] |
| Base | TEA or DIPEA | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that are suitable for maintaining anhydrous conditions. |
Protocol 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[21][22]
Materials:
-
6-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide derivative
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos or other suitable phosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried reaction vessel, combine Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.04 eq) in anhydrous toluene or dioxane.
-
Add the 6-bromo-imidazo[1,2-a]pyrimidine-2-carboxamide derivative (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with EtOAc and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.[23][24]
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A highly active catalyst system for the amination of aryl bromides. The choice of ligand is crucial for the efficiency of the reaction.[22] |
| Base | NaOtBu or Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Anhydrous Toluene or Dioxane | High-boiling aprotic solvents suitable for the reaction temperatures required. |
Part 3: Characterization of the Derivatized Library
Thorough characterization of each synthesized compound is essential to confirm its identity, purity, and structural integrity before proceeding to biological screening.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the synthesized molecules.[26][27]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition. LC-MS is used to determine the purity of the compounds.[28][29]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds, typically aiming for >95% purity for biological screening.
Part 4: Biological Screening Workflow
Once a library of derivatized this compound analogs has been synthesized and characterized, the next step is to evaluate their biological activity.
Diagram: High-Throughput Screening (HTS) Workflow
Sources
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Comprehensive Analytical Characterization of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
An Application Note and Protocol for Researchers
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The protocols herein are designed for researchers, chemists, and quality control scientists, detailing the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. The narrative emphasizes the rationale behind methodological choices to ensure robust, reproducible, and verifiable characterization of the compound's identity, purity, and structure.
Introduction: The Need for Rigorous Characterization
This compound belongs to the imidazo[1,2-a]pyrimidine family, a scaffold known for a wide range of pharmacological activities.[2][3] As a functionalized heterocyclic compound, it serves as a critical building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors for oncology research.[1][4] Accurate and thorough analytical characterization is paramount to ensure that the material's purity and structural integrity meet the stringent requirements of drug discovery and development. An uncharacterized or poorly characterized compound can lead to erroneous biological data and irreproducible results.
This document presents an integrated approach, combining orthogonal analytical techniques to provide a complete profile of the target molecule.
Physicochemical Properties
A foundational step in any analytical workflow is to document the fundamental physicochemical properties of the compound.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₇H₄BrN₃O₂ | [5] |
| Molecular Weight | 242.03 g/mol | N/A |
| Monoisotopic Mass | 240.94868 Da | [5] |
| CAS Number | Not publicly available | N/A |
| Appearance | Expected to be a solid |
Integrated Analytical Workflow
The comprehensive characterization of a novel compound is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a complete picture. The following diagram illustrates the logical flow of analysis.
Caption: Integrated workflow for compound characterization.
Chromatographic Analysis for Purity and Identity
Chromatographic methods are essential for determining the purity of the synthesized compound and confirming its molecular weight.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, a reversed-phase (RP-HPLC) method is standard, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
Justification of Method: A gradient elution is chosen to ensure that both the main compound and any potential impurities with different polarities are effectively resolved and eluted within a reasonable timeframe. The UV detector is set to a wavelength where the imidazo[1,2-a]pyrimidine core, a chromophore, exhibits strong absorbance.
Protocol:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Instrument | Standard HPLC system with UV Detector | Widely available and suitable for chromophoric compounds. |
| Column | C18, 100 x 2.1 mm, 1.8 µm particle size | Provides excellent resolution for small molecules.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation and sharpens peak shape.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 0-1 min: 5% B; 1-10 min: 5% to 95% B; 10-12 min: 95% B; 12.1-15 min: 5% B | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Small volume to prevent peak broadening. |
| Detection | UV at 254 nm and 320 nm | Common wavelengths for aromatic and heterocyclic systems. |
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage. A purity level of >95% is typically required for research-grade compounds.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass analysis capability of mass spectrometry. It provides definitive confirmation of the molecular weight of the target compound.
Justification of Method: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and providing a clear molecular ion peak.[8][9] Analysis in both positive and negative ion modes is recommended to maximize the chances of observing a clear molecular ion.
Protocol:
-
Sample Preparation & LC Method:
-
Use the same sample preparation and HPLC parameters as described in Section 4.1. The eluent from the HPLC column is directed into the mass spectrometer.
-
-
Mass Spectrometry Parameters:
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Standard for polar, non-volatile molecules. |
| Polarity | Positive and Negative | To detect [M+H]⁺ and [M-H]⁻ ions. |
| Capillary Voltage | 3.0 kV | Typical voltage to generate a stable spray.[7] |
| Gas Temp. | 300 °C | To facilitate desolvation of the analyte. |
| Scan Range | 100 - 500 m/z | Covers the expected molecular ion and potential fragments. |
-
Data Analysis:
-
Expected Mass: The monoisotopic mass is 240.94868 Da.[5]
-
Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z ≈ 241.9560.
-
Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z ≈ 239.9414.[5]
-
The presence of the characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks separated by ~2 m/z units (e.g., ~241.9 and ~243.9 for [M+H]⁺), providing strong evidence for the presence of a single bromine atom.
-
Spectroscopic Analysis for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound.
¹H and ¹³C NMR Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule. ¹H NMR reveals the number and type of protons, while ¹³C NMR provides information about the carbon skeleton.
Justification of Method: DMSO-d₆ is selected as the solvent because it is capable of dissolving the carboxylic acid and its acidic proton is often observable, preventing its exchange with deuterium. The predicted chemical shifts are based on known data for the imidazo[1,2-a]pyrimidine core and substituent effects.[9][10]
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Instrument | 400 MHz (or higher) NMR Spectrometer |
| Nuclei | ¹H, ¹³C |
| Solvent | DMSO-d₆ |
| Temperature | 25 °C |
-
Data Interpretation (Expected Signals):
¹H NMR (400 MHz, DMSO-d₆):
Predicted δ (ppm) Multiplicity Integration Assignment ~13.0 - 14.0 broad singlet 1H -COOH ~9.30 doublet 1H H-5 ~8.50 singlet 1H H-3 | ~8.00 | doublet | 1H | H-7 |
¹³C NMR (101 MHz, DMSO-d₆):
| Predicted δ (ppm) | Assignment |
|---|---|
| ~162.0 | -COOH |
| ~148.0 | C-8a |
| ~145.0 | C-2 |
| ~140.0 | C-5 |
| ~130.0 | C-7 |
| ~115.0 | C-3 |
| ~110.0 | C-6 (C-Br) |
Note: Chemical shifts (δ) are approximate and can vary based on concentration and purity. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment.
Elemental Analysis for Compositional Verification
Principle: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula.
Justification of Method: This is a fundamental technique that provides an orthogonal confirmation of the compound's elemental composition, complementing the molecular weight data from mass spectrometry.[3]
Protocol:
-
Sample Preparation:
-
Provide ~2-3 mg of the highly pure, dried compound to an analytical services laboratory.
-
-
Data Analysis:
-
Compare the experimentally determined percentages with the theoretical values for the molecular formula C₇H₄BrN₃O₂.
-
Theoretical Percentages: C: 34.74%, H: 1.67%, N: 17.36%.
-
The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.
-
Conclusion
The application of the orthogonal analytical techniques detailed in this guide—HPLC for purity, LC-MS for identity, NMR for structure, and elemental analysis for composition—provides a robust and scientifically sound basis for the complete characterization of this compound. Adherence to these protocols will ensure data quality and integrity, which are essential for advancing research and development in the pharmaceutical sciences.
References
-
Al-Ostath, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
-
Yıldırım, S., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Institutes of Health (NIH). Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Kryshchyshyn-Dylevych, A., et al. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Frontiers. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers. Available at: [Link]
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. Available at: [Link]
-
Schwaiger, M., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH). Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid. PubChem. Available at: [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE. Available at: [Link]
-
Daouk, T., et al. (2019). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available at: [Link]
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Application Note: Structural Elucidation of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Abstract: This document provides a detailed guide for the comprehensive analysis of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry.[1] We present optimized protocols for sample preparation and data acquisition using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation to ensure trustworthy and accurate structural confirmation.
Introduction: The Significance of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3] The specific functionalization of this core, such as the inclusion of a bromine atom at the 6-position and a carboxylic acid at the 2-position, can significantly modulate its biological activity and pharmacokinetic profile. Accurate and unambiguous structural characterization is therefore a critical step in the synthesis and development of novel drug candidates based on this scaffold. This application note details the analytical workflows to confirm the identity and purity of this compound.
Experimental Workflow Overview
The structural confirmation of this compound is achieved through a multi-technique approach. The workflow is designed to provide orthogonal data, ensuring a high degree of confidence in the final structural assignment.
Figure 1: General experimental workflow for the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: NMR Sample Preparation
Rationale: The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d6) is selected due to its excellent ability to dissolve polar compounds like carboxylic acids and its non-exchangeable nature with the carboxylic acid proton under standard conditions.[4][5][6] This allows for the direct observation of the acidic proton.
Step-by-Step Protocol:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.[7] A higher concentration is beneficial for 13C NMR, which is inherently less sensitive.[8]
-
Add approximately 0.6 mL of DMSO-d6 to the vial.[7]
-
Vigorously mix the sample using a vortex mixer until the solid is completely dissolved.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8] This prevents distortion of the magnetic field homogeneity, which can cause line broadening.
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[8]
Data Acquisition Parameters
-
Instrument: 400-600 MHz NMR Spectrometer
-
1H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-32
-
-
13C NMR:
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Expected NMR Data and Interpretation
The structure of this compound suggests a distinct set of signals in both 1H and 13C NMR spectra. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom, the carboxylic acid group, and the nitrogen atoms within the heterocyclic system.
Table 1: Predicted 1H and 13C NMR Data in DMSO-d6
| Atom Position | 1H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | 13C Chemical Shift (δ, ppm) |
| -COOH | ~12-14 | Broad Singlet | - | ~160-165 |
| H-3 | ~8.3-8.5 | Singlet | - | ~110-115 |
| H-5 | ~9.0-9.2 | Doublet | J5,7 ≈ 2.0 | ~145-148 |
| C-6 | - | - | - | ~115-120 |
| H-7 | ~7.8-8.0 | Doublet | J5,7 ≈ 2.0 | ~130-135 |
| C-2 | - | - | - | ~140-145 |
| C-3 | - | - | - | (see H-3) |
| C-5 | - | - | - | (see H-5) |
| C-7 | - | - | - | (see H-7) |
| C-8a | - | - | - | ~150-155 |
Note: These are predicted values based on analogous structures. Actual values may vary.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically above 12 ppm.[9][10] Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-3, H-5, H-7): The imidazo[1,2-a]pyrimidine core protons will appear in the aromatic region (7.0-9.5 ppm). H-3 is expected to be a singlet. H-5 and H-7 will appear as doublets with a small meta-coupling constant (J).
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is typically observed in the 160-180 ppm range in 13C NMR spectra.[9]
-
Brominated Carbon (C-6): The carbon directly attached to the bromine atom will show a chemical shift influenced by the halogen's electronegativity and heavy atom effect.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which confirms the elemental composition.
Protocol: Mass Spectrometry Sample Preparation
Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, often producing a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]-. A typical solvent system like acetonitrile/water facilitates ionization.
Step-by-Step Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution of the stock solution using a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1-10 µg/mL.
-
A small amount of formic acid (0.1%) can be added for positive ion mode to promote protonation, or ammonium hydroxide (0.1%) for negative ion mode to promote deprotonation.
-
Introduce the final solution into the mass spectrometer via direct infusion or through an LC system.
Data Acquisition Parameters
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3-4 kV
-
Data Acquisition: Full scan mode
Expected MS Data and Interpretation
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated Exact Mass |
| [C8H479BrN3O2+H]+ | 253.9560 |
| [C8H481BrN3O2+H]+ | 255.9539 |
| [C8H479BrN3O2-H]- | 251.9418 |
| [C8H481BrN3O2-H]- | 253.9397 |
-
Molecular Ion Peak: The most critical piece of data is the accurate mass of the molecular ion. Due to the presence of bromine, which has two stable isotopes (79Br and 81Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic doublet for any bromine-containing ion.[11][12] These peaks, separated by 2 Da, are referred to as the M and M+2 peaks and are a definitive signature for a monobrominated compound.[11][12]
-
Fragmentation: In tandem MS (MS/MS) experiments, characteristic fragmentation patterns can be observed. A common fragmentation pathway for aromatic carboxylic acids is the loss of CO2 (44 Da) or the entire -COOH group (45 Da).[10] The heterocyclic ring may also undergo fragmentation, though the fused ring system provides significant stability.
Conclusion
The combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust and reliable method for the structural confirmation of this compound. 1H and 13C NMR define the connectivity and chemical environment of the atoms, while HRMS confirms the elemental composition and provides the characteristic isotopic signature of the bromine substituent. The protocols and expected data presented in this note serve as a comprehensive guide for researchers, ensuring data integrity and confidence in the characterization of this important class of molecules.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 11(45), 28227–28242. [Link]
-
Al-Zoubi, R. M., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6649. [Link]
-
Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]
-
Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1065-1081. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
Frontiers. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. [Link]
-
MDPI. (2020). 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. Molbank, 2020(3), M1149. [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]
-
ResearchGate. (2015). The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]
-
ResearchGate. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]
-
ResearchGate. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Materials, 14(14), 3824. [Link]
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Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Royal Society of Chemistry. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 11(2), 1016-1038. [Link]
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A Framework for Characterizing Novel Enzyme Inhibitors: The Case of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
An Application Note for Researchers and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Many of these effects are achieved through the targeted inhibition of key enzymes.[3][4][5] This document provides a comprehensive experimental framework for characterizing the enzyme inhibition profile of novel compounds derived from this scaffold, using 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid as a representative molecule. We present a multi-part protocol that begins with foundational assay development, proceeds to the determination of inhibitory potency (IC50), and culminates in studies to elucidate the mechanism of action (MoA). This guide is designed to be adaptable to various enzyme targets, with a specific focus on a generic kinase assay as a practical example, given that kinases are common targets for this class of compounds.[6]
Introduction and Scientific Principle
Enzyme inhibitors are foundational to modern therapeutics, regulating metabolic activities and blocking biochemical reactions central to disease progression.[7] The primary goal of an enzyme inhibition assay is to quantify the effect of a compound on the catalytic rate of a specific enzyme. This is typically achieved by measuring the formation of a product or the depletion of a substrate over time.[8][9]
The potency of an inhibitor is most commonly expressed as the IC50 (Half Maximal Inhibitory Concentration) , which is the concentration of the compound required to reduce enzyme activity by 50%.[10] Beyond potency, understanding the Mechanism of Action (MoA) —whether an inhibitor competes with the substrate (competitive), binds to a separate site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive)—is critical for rational drug design and lead optimization.[11][12]
This protocol outlines a systematic approach using robust, steady-state enzyme kinetics principles to ensure data is both accurate and reproducible.[13]
Materials and Reagents
Equipment:
-
Multimode microplate reader (Absorbance, Fluorescence, or Luminescence capable)
-
Low-volume, multi-channel pipettes (e.g., 8- or 12-channel)
-
384-well or 96-well assay plates (low-volume, non-binding surface recommended)
-
Reagent reservoirs
-
Incubator or temperature-controlled chamber for the plate reader
-
Vortex mixer and centrifuge
Reagents & Consumables:
-
Test Compound: this compound
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Enzyme: Purified, active enzyme of interest (e.g., a protein kinase)
-
Substrate: Specific substrate for the target enzyme (e.g., a synthetic peptide for a kinase)
-
Cofactor: As required by the enzyme (e.g., Adenosine Triphosphate (ATP) for kinases, MgCl₂)
-
Assay Buffer: Buffer system optimized for enzyme stability and activity (e.g., HEPES, Tris-HCl at a specific pH). Must contain appropriate additives like DTT, BSA, and Tween-20 to maintain enzyme integrity and prevent non-specific binding.
-
Detection Reagent: A reagent that generates a quantifiable signal proportional to the reaction progress. For a kinase assay, this is often a system that measures the amount of ATP remaining after the reaction (e.g., Promega's Kinase-Glo® Luminescence Kinase Assay).
-
Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., Staurosporine for many kinases).
-
Negative Control: Assay buffer with DMSO (vehicle).
Experimental Workflow Overview
The process of characterizing an enzyme inhibitor is sequential. Initial assay development ensures the reliability of subsequent measurements of potency and mechanism.
Caption: Overall experimental workflow for inhibitor characterization.
PART 1: Foundational Assay Development
Rationale: Before screening any inhibitor, the enzymatic reaction itself must be optimized and validated. This ensures that the assay is sensitive, robust, and running under conditions appropriate for kinetic analysis.
Protocol 1A: Compound Solubility and Stability
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Visually inspect for full dissolution. Centrifuge briefly to pellet any insoluble material.
-
Serially dilute the stock in assay buffer to the highest planned screening concentration.
-
Incubate for 1-2 hours at the assay temperature.
-
Check for precipitation or turbidity, which can cause assay artifacts. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
Protocol 1B: Enzyme and Substrate Optimization
-
Enzyme Titration: Set up a series of reactions with a fixed, saturating concentration of substrate and varying concentrations of the enzyme.
-
Substrate Titration: Set up reactions with a fixed, optimal enzyme concentration and varying concentrations of the substrate.
-
Analysis: Plot the reaction rate (signal change per unit time) against enzyme or substrate concentration. Select the lowest enzyme concentration that gives a robust signal and a substrate concentration that is at or near its Michaelis-Menten constant (Km) for initial IC50 screening.[14] For competitive inhibitors, using a substrate concentration at or below Km increases the assay's sensitivity.[14]
PART 2: IC50 Determination Protocol
Rationale: The IC50 value is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The resulting dose-response curve provides a quantitative measure of the compound's potency.
Step-by-Step Protocol:
-
Prepare Inhibitor Plate:
-
In a separate 96-well plate, create a serial dilution series of the test compound. A common approach is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include wells for the positive control inhibitor and vehicle-only (0% inhibition) controls.
-
-
Assay Plate Setup (Example 384-well format):
-
Step 2a (Enzyme Addition): Add 5 µL of assay buffer containing the optimized concentration of the enzyme to all wells.
-
Step 2b (Compound Transfer): Transfer 100 nL of the serially diluted compound, positive control, or DMSO vehicle from the inhibitor plate to the assay plate.
-
Step 2c (Pre-incubation): Mix gently by shaking or centrifugation. Pre-incubate the enzyme and inhibitor for 15-30 minutes at the assay temperature. This allows the compound to bind to the enzyme before the reaction starts.
-
Step 2d (Reaction Initiation): Add 5 µL of assay buffer containing the substrate and any required cofactors (e.g., ATP) to all wells to start the reaction.
-
-
Incubation and Detection:
-
Incubate the plate for a predetermined time (e.g., 60 minutes) during which the reaction proceeds linearly.
-
Add 10 µL of the detection reagent to stop the reaction and generate a signal.
-
Incubate as required by the detection reagent manufacturer (e.g., 30 minutes for luminescence to stabilize).
-
Read the plate on a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalization: Convert raw data to percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
-
Curve Fitting: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal) dose-response model with a variable slope.[14]
-
IC50 Calculation: The IC50 is the concentration of the inhibitor that corresponds to the 50% inhibition point on the fitted curve.[15]
| Parameter | Example Value | Description |
| Top Plateau | 100% | Maximum enzyme activity (no inhibition). |
| Bottom Plateau | 0% | Background signal (maximum inhibition). |
| Hill Slope | ~1.0 | Steepness of the curve; a value near 1 suggests a 1:1 binding interaction. |
| IC50 | e.g., 750 nM | Concentration of inhibitor yielding 50% inhibition. |
PART 3: Mechanism of Action (MoA) Studies
Rationale: MoA studies reveal how the compound inhibits the enzyme, which is vital for structure-activity relationship (SAR) analysis and predicting in vivo efficacy.[12] For example, competitive inhibition can often be overcome by high physiological concentrations of the natural substrate.[11]
Protocol:
-
Select two or three fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x its IC50 value).
-
For each inhibitor concentration, perform a full substrate titration, measuring the reaction rate across a wide range of substrate concentrations (e.g., 0.2x to 10x the substrate's Km).
-
Data Analysis:
-
Plot the reaction velocity versus substrate concentration for each inhibitor concentration.
-
Analyze the data by fitting it to different enzyme inhibition models (competitive, non-competitive, mixed, uncompetitive) using non-linear regression software (e.g., GraphPad Prism).[16]
-
Alternatively, visualize the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). While useful for visualization, direct fitting of the raw data is statistically more robust.[17]
-
Caption: Simplified diagrams of basic enzyme inhibition mechanisms.
Interpreting MoA Results:
-
Competitive: Lines on a Lineweaver-Burk plot intersect at the y-axis. Apparent Km increases, while Vmax remains unchanged.
-
Non-competitive: Lines intersect at the x-axis. Km is unchanged, while apparent Vmax decreases.
-
Uncompetitive: Lines are parallel. Both apparent Km and Vmax decrease.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Retrieved from [Link]
-
Faramarzi, S., et al. (2023). Novel Benzo[1][18]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
ACS Publications. (2025). Novel Triazole-Substituted Imidazo[1,2-a]Pyrimidine Compounds as cGAS inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Inhibitor Pro. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
-
YouTube. (2010). Mechanism-based Inhibition of Enzymes. Retrieved from [Link]
-
DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Retrieved from [Link]
-
Tipton, K. F., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link]
-
The Biochemist. (2021). Steady-state enzyme kinetics. Retrieved from [Link]
-
JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
-
ResearchGate. (2013). Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'?. Retrieved from [Link]
-
Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed Central. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. Retrieved from [Link]
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- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Molecular Docking of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid with Target Proteins
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrimidines and the Role of In Silico Docking
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The compound of interest, 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid, belongs to this promising class of molecules. Its structural features suggest potential interactions with various biological targets, making it a compelling candidate for drug discovery and development.[3][4]
Molecular docking is a powerful computational technique that plays a pivotal role in structure-based drug design.[5][6] It predicts the preferred orientation of a small molecule (ligand) when bound to a specific region of a macromolecule, typically a protein, to form a stable complex.[5][6] This in silico approach allows researchers to elucidate the binding mode and estimate the binding affinity of a ligand to its target, providing critical insights that guide lead optimization and the design of more potent and selective analogs.[5][7]
This application note provides a comprehensive, step-by-step protocol for the molecular docking of this compound with a relevant protein target. We will use the c-KIT kinase as an exemplary target, given that imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this protein.[8][9] The methodologies outlined herein are designed to be adaptable to other protein targets and are grounded in established best practices for computational drug discovery.
I. Foundational Concepts: The "Why" Behind the Protocol
A successful molecular docking study is more than a mere computational exercise; it is a hypothesis-driven investigation into molecular recognition. The choices made at each stage of the process are critical for generating meaningful and reproducible results.
Target Selection and Validation
The initial and most crucial step is the selection of a biologically relevant protein target. For this compound, the broad anticancer activity of the parent scaffold points towards enzymes involved in cell signaling pathways commonly dysregulated in cancer.[10][11] Protein kinases are a particularly attractive target class, and literature suggests that imidazo[1,2-a]pyrimidine derivatives can act as kinase inhibitors.[12][13] Specifically, derivatives of the related 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have shown inhibitory activity against c-KIT, a receptor tyrosine kinase implicated in various cancers.[8][9] Therefore, for this protocol, we will focus on the c-KIT kinase domain.
The Importance of Structure Preparation
The accuracy of a docking simulation is highly dependent on the quality of the input structures for both the protein and the ligand. Raw crystallographic or computationally generated structures are not immediately suitable for docking and require careful preparation.
-
Protein Preparation: This involves removing extraneous molecules like water and co-solvents (unless they are known to be critical for binding), adding hydrogen atoms (which are often not resolved in crystal structures), assigning partial charges to each atom, and repairing any missing residues or side chains.[14][15][16] These steps ensure that the protein's electrostatic and steric properties are accurately represented.
-
Ligand Preparation: The 2D structure of the ligand must be converted to a 3D conformation. This process includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.[7][17][18] The flexibility of the ligand is a key factor in how it can adapt its shape to fit into the binding pocket of the protein.
The Docking Algorithm: A Search and Score Approach
Molecular docking algorithms essentially perform two main tasks:
-
Conformational Search: The algorithm systematically explores a vast number of possible conformations of the ligand within the defined binding site of the protein. This involves translating, rotating, and flexing the ligand to find energetically favorable poses.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy of the protein-ligand complex. A more negative score typically indicates a more favorable binding interaction.[19][20]
It is important to understand that the docking score is a predictive value and may not perfectly correlate with experimental binding affinity.[19] However, it provides a valuable metric for ranking different ligands or different poses of the same ligand.
II. Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the molecular docking workflow described in this application note.
Caption: Logical flow for the analysis of molecular docking results.
V. Conclusion and Future Directions
This application note has provided a detailed protocol for the molecular docking of this compound with the c-KIT kinase domain. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental studies.
It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of other experimental data. Future work should involve validating the docking predictions through in vitro binding assays and enzymatic activity assays. The structural insights gained from this in silico approach can also inform the design of new analogs with improved potency and selectivity, accelerating the drug discovery process.
VI. References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from ResearchGate.
-
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from Quora.
-
YouTube. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. Retrieved from YouTube.
-
YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from YouTube.
-
Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from Creative Proteomics.
-
UCSF DOCK. (2025). Tutorial: Prepping Molecules. Retrieved from UCSF DOCK.
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from YouTube.
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from YouTube.
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from Matter Modeling Stack Exchange.
-
Future Science. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Retrieved from Future Science.
-
National Center for Biotechnology Information. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved from NCBI.
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from YouTube.
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from YouTube.
-
PubMed Central. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Retrieved from PubMed Central.
-
PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from PLOS.
-
University of California San Diego. (n.d.). Session 4: Introduction to in silico docking. Retrieved from UCSD.
-
ResearchGate. (n.d.). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Retrieved from ResearchGate.
-
PubMed. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Retrieved from PubMed.
-
Spandidos Publications. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from Spandidos Publications.
-
PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from PubMed Central.
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from ResearchGate.
-
PubMed. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Retrieved from PubMed.
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from YouTube.
-
PubMed. (2015). Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Retrieved from PubMed.
-
Royal Society of Chemistry. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. Retrieved from RSC Publishing.
-
YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from YouTube.
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from YouTube.
-
PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from PubMed Central.
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from YouTube.
-
MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from MDPI.
-
JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. Retrieved from JSciMed Central.
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from Bonvin Lab.
-
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from YouTube.
-
Chem-Impex. (n.d.). 6-Bromoimidazo[1,2-a]pyrimidine. Retrieved from Chem-Impex.
-
Benchchem. (n.d.). 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid. Retrieved from Benchchem.
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Application Note: A Practical Guide to In Silico ADME/Tox Prediction for 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid Derivatives
Abstract: The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] However, the successful translation of a promising hit compound into a clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. High attrition rates in drug development are frequently attributed to unfavorable ADMET properties.[4] This application note provides a comprehensive, step-by-step protocol for conducting an early-stage in silico ADMET assessment of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives. By leveraging freely accessible, validated web-based tools, researchers can efficiently prioritize compounds, identify potential liabilities, and guide synthetic efforts, thereby embedding the "fail early, fail cheap" paradigm into the drug discovery workflow.[5] This guide emphasizes not only the procedural steps but also the scientific rationale behind them, ensuring a robust and reliable computational evaluation.
Introduction: The Rationale for Predictive Modeling
The journey from a bioactive molecule to a marketable drug is fraught with challenges, with an estimated 90% of candidates failing during clinical trials. A significant portion of these failures is due to poor pharmacokinetics and toxicity.[4] Computational, or in silico, ADMET prediction has emerged as an indispensable tool in modern drug discovery to mitigate this risk.[5][6] It offers a rapid, cost-effective, and high-throughput method to evaluate drug-likeness long before committing resources to synthesis and in vitro testing, aligning with the ethical imperative to reduce animal experimentation.[7]
The imidazo[1,2-a]pyrimidine core is of particular interest due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[2] However, this heterocyclic system also presents specific challenges regarding metabolism and potential toxicity. This guide will walk researchers through a validated workflow to build a comprehensive ADMET profile for novel derivatives of this scaffold.
Foundational Step: Molecular Structure Preparation
The axiom "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any prediction is fundamentally dependent on the quality of the input molecular structure. The goal is to generate a standardized, machine-readable format that is consistent with the data used to train the predictive models.
Protocol 1: 2D Structure Generation and Standardization
-
Objective: To convert a chemical drawing into a standardized SMILES (Simplified Molecular-Input Line-Entry System) string.
-
Rationale: Different representations of the same molecule (e.g., various ionization or tautomeric states) can lead to different predictions. Standardization ensures consistency and removes ambiguity.
-
Tools:
-
Chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
A text editor.
-
-
Procedure:
-
Draw the Structure: Accurately draw the 2D structure of the this compound derivative. For the parent structure, the CAS number is 944903-05-3.[8]
-
Initial Cleaning: Ensure all valences are correct. Remove any counter-ions (e.g., from salts) and neutralize the molecule by adjusting protonation states to a physiological pH of ~7.4. The carboxylic acid group should typically be deprotonated (carboxylate), and basic nitrogens should be protonated.
-
Export to SMILES: Use the software's export function to generate the SMILES string.
-
Example Parent SMILES (unstandardized): O=C(O)c1cn2c(n1)c(Br)ccc2
-
-
Verification: Paste the SMILES string into an online viewer or back into your drawing software to ensure it represents the correct molecule. This simple check prevents costly errors.
-
The In Silico ADMET Workflow: A Multi-Tool Approach
No single predictive algorithm or software excels at all ADMET endpoints. A more robust strategy involves using multiple tools and building a consensus prediction, which leverages different underlying models (e.g., expert rule-based vs. statistical Quantitative Structure-Activity Relationship (QSAR) models).[4][9] This guide utilizes several widely-used, open-access web servers.
Caption: Overall workflow for in silico ADMET prediction.
Absorption and Physicochemical Properties
Good oral absorption is often a prerequisite for a successful drug. It is governed by a balance of physicochemical properties, primarily solubility and permeability, which can be estimated using descriptors like LogP (lipophilicity) and molecular weight.
Protocol 2: Physicochemical and Absorption Prediction with SwissADME
-
Objective: To predict key physicochemical descriptors, drug-likeness, and absorption parameters.
-
Rationale: SwissADME provides a user-friendly interface and a "Bioavailability Radar" for a quick visual assessment of drug-likeness. It computes properties that are fundamental to passive absorption through the gastrointestinal tract and permeation across the blood-brain barrier.[10]
-
Tool: SwissADME web server.
-
Procedure:
-
Navigate to the SwissADME website.
-
Paste your list of standardized SMILES strings (one per line) into the input box.
-
Click "Run" to start the prediction.
-
Interpret the Output:
-
Physicochemical Properties: Note the Molecular Weight (MW), LogP (consensus value), and ESOL LogS (water solubility).
-
Lipinski's Rule of Five: Check for violations (e.g., MW > 500, LogP > 5). While not absolute, multiple violations can indicate poor absorption or permeation.
-
Pharmacokinetics: Record the predicted Gastrointestinal (GI) absorption (High/Low) and Blood-Brain Barrier (BBB) permeant status (Yes/No).
-
-
Table 1: Predicted Physicochemical and Absorption Properties for Hypothetical Derivatives
| Compound ID | R-Group | MW ( g/mol ) | cLogP | Water Solubility (LogS) | GI Absorption | BBB Permeant |
|---|---|---|---|---|---|---|
| Parent | -H | 242.03 | 1.25 | -2.80 | High | Yes |
| Deriv-A | -CH₃ | 256.06 | 1.70 | -3.10 | High | Yes |
| Deriv-B | -CF₃ | 310.03 | 2.15 | -3.50 | High | No |
| Deriv-C | -NH₂ | 257.05 | 0.80 | -2.50 | High | Yes |
Note: Data in tables are for illustrative purposes only.
Distribution, Metabolism, and Excretion (DME)
Once absorbed, a drug's fate is determined by how it distributes into tissues, is metabolized (primarily by cytochrome P450 enzymes), and is ultimately excreted.
Protocol 3: DME Prediction with pkCSM
-
Objective: To predict key distribution, metabolism, and excretion parameters.
-
Rationale: pkCSM uses graph-based signatures to model a wide range of pharmacokinetic properties.[4] Its predictions for Cytochrome P450 (CYP) inhibition are critical for identifying potential drug-drug interactions, a major safety concern.
-
Tool: pkCSM Pharmacokinetics web server.
-
Procedure:
-
Navigate to the pkCSM website.
-
Enter the SMILES string for your compound. You can also upload a file with multiple SMILES.
-
Click "Predict" to submit the job.
-
Interpret the Output:
-
Distribution: Record the Volume of Distribution (VDss) and the Fraction Unbound in plasma (Fu). High plasma protein binding (low Fu) can limit the amount of free drug available to act on its target.
-
Metabolism: Check for predictions as a substrate or inhibitor of key CYP isoforms (CYP2D6, CYP3A4, etc.). Inhibition of these enzymes is a common cause of adverse drug reactions.
-
Excretion: Note the Total Clearance value. This parameter combines metabolism and renal excretion and indicates how quickly the drug is removed from the body.
-
-
Table 2: Predicted Distribution, Metabolism, and Excretion Properties
| Compound ID | VDss (log L/kg) | Plasma Protein Binding (%) | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Total Clearance (log ml/min/kg) |
|---|---|---|---|---|---|
| Parent | -0.15 | 88.5 | No | No | 0.45 |
| Deriv-A | -0.05 | 90.1 | No | No | 0.38 |
| Deriv-B | 0.10 | 94.2 | No | Yes | 0.25 |
| Deriv-C | -0.25 | 85.3 | No | No | 0.55 |
Toxicity Prediction
Early identification of toxicity liabilities is arguably the most impactful application of in silico modeling. Key endpoints include mutagenicity (cancer risk), hERG inhibition (cardiac risk), and acute toxicity.
Protocol 4: Consensus Toxicity Prediction
-
Objective: To predict critical toxicity endpoints using a two-model consensus approach for higher confidence.
-
Rationale: For regulatory-relevant endpoints like mutagenicity, guidelines such as ICH M7 recommend using two complementary prediction methods (one expert rule-based, one statistical).[11] While the free web servers used here are primarily statistical (QSAR-based), comparing the outputs from two different platforms (pkCSM and admetSAR) provides a valuable cross-check.[9][12] Cardiotoxicity mediated by the inhibition of the hERG potassium channel is a leading cause for drug withdrawal and must be assessed.[13][14]
-
Tools: pkCSM and admetSAR 2.0 web servers.
-
Procedure:
-
Submit your SMILES strings to both the pkCSM and admetSAR 2.0 servers as described in previous protocols.
-
Navigate to the "Toxicity" modules in the output of each server.
-
Record and Compare Predictions:
-
Ames Mutagenicity: Record the prediction from both servers. A positive result from either server should be treated as a potential flag. If results conflict, the compound requires higher priority for experimental testing.
-
hERG Inhibition: Record the hERG I and hERG II predictions from pkCSM. A "Yes" for hERG I is a strong warning sign for potential cardiotoxicity.
-
Hepatotoxicity: Record the liver toxicity prediction.
-
Acute Oral Toxicity: Record the predicted LD₅₀ value (in mol/kg or mg/kg) and the corresponding toxicity class.
-
-
Caption: Decision workflow for interpreting consensus mutagenicity predictions.
Table 3: Predicted Toxicity Profile for Hypothetical Derivatives
| Compound ID | Ames (pkCSM) | Ames (admetSAR) | hERG I Inhibitor | Hepatotoxicity | Oral Rat LD₅₀ (mg/kg) |
|---|---|---|---|---|---|
| Parent | Negative | Negative | No | No | 2100 (Class 4) |
| Deriv-A | Negative | Negative | No | No | 2350 (Class 4) |
| Deriv-B | Negative | Negative | No | No | 1800 (Class 4) |
| Deriv-C | Positive | Positive | Yes | No | 1500 (Class 4) |
Synthesizing the Data: Building the Candidate Profile
The final step is to integrate all predicted data into a holistic profile to facilitate decision-making.
-
Parent Compound & Deriv-A: Exhibit a generally favorable profile. They show high predicted GI absorption, are not predicted to be major CYP or hERG inhibitors, and have low acute toxicity and no mutagenicity flags. These would be considered high-priority candidates for synthesis.
-
Deriv-B: Shows a good profile, but the flag for CYP3A4 inhibition is a potential liability. While not a reason for immediate termination, it highlights a risk of drug-drug interactions that must be monitored if the series progresses.
-
Deriv-C: The introduction of the amine group results in multiple red flags. It is predicted to be mutagenic by both models and a hERG inhibitor . This compound would be deprioritized or serve as a basis for understanding the structure-toxicity relationship to guide redesign efforts away from these liabilities.
Trustworthiness, Limitations, and Best Practices
In silico models are powerful but not infallible. Their predictive power is constrained by the data on which they were trained.
-
Applicability Domain (AD): A QSAR model's prediction is only reliable if the query compound is structurally similar to the compounds in its training set. Always be cautious when predicting for novel scaffolds. Some tools provide a measure of AD, which should be considered during interpretation.
-
Not a Replacement for Experiment: The predictions generated by this workflow should be used to form hypotheses and prioritize experimental resources, not to replace in vitro or in vivo assays.[15] The most promising candidates from this analysis should be synthesized and subjected to key assays (e.g., microsomal stability, CYP inhibition, and hERG patch-clamp) for validation.
-
Clear Reporting: For any publications or reports, it is essential to clearly document the tools used (including version numbers), the protocols followed for structure preparation, and the exact outputs obtained.[16]
Conclusion
By systematically applying the protocols outlined in this guide, researchers working with this compound derivatives can generate a comprehensive and actionable ADMET profile for their compounds of interest. This data-driven approach enables a more efficient allocation of resources, focusing synthetic and experimental efforts on candidates with the highest probability of success. Integrating computational ADMET prediction early and consistently throughout the drug discovery process is a critical strategy for reducing late-stage attrition and accelerating the development of safer, more effective medicines.
References
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Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved from [Link]
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 959-977. Retrieved from [Link]
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Benfenati, E., et al. (2012). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Retrieved from [Link]
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Gini, G., et al. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. Mutagenesis, 34(1), 41-48. Retrieved from [Link]
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Hansar, C. G., et al. (2011). Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. Chemical Research in Toxicology, 24(3), 367-380. Retrieved from [Link]
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Bhattacharjee, B., & Das, A. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Green Chemistry for Beginners (pp. 301-344). Springer, Singapore. Retrieved from [Link]
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Jamal, S., et al. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 9, 94. Retrieved from [Link]
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Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 959-977. Retrieved from [Link]
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Siramshetty, V. B., et al. (2020). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 8(3), 55. Retrieved from [Link]
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Jing, Y., et al. (2015). In silico prediction of hERG inhibition. Future Medicinal Chemistry, 7(5), 571-586. Retrieved from [Link]
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Sedykh, A., et al. (2011). Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure. Environmental Health Perspectives, 119(7), 964-970. Retrieved from [Link]
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Vračko, M., et al. (2012). Integrated in silico approaches for the prediction of Ames test mutagenicity. Journal of Applied Toxicology, 32(5), 335-342. Retrieved from [Link]
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Jing, Y., et al. (2015). In Silico Prediction of hERG Inhibition. Future Medicinal Chemistry, 7(5), 571-586. Retrieved from [Link]
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Jing, Y., et al. (2015). In Silico Prediction of hERG Inhibition. Future Medicinal Chemistry, 7(5). Retrieved from [Link]
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Bell, S. M., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. Bioinformatics, 38(11), 3049-3056. Retrieved from [Link]
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Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. Retrieved from [Link]
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Kar, S., & Leszczynski, J. (2021). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 61(4), 1625-1637. Retrieved from [Link]
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Zhang, G., et al. (2018). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Oncology Letters, 15(5), 7545-7552. Retrieved from [Link]
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Xpertyst. (n.d.). In Silico Mutagenicity and Toxicology Predictions. AI powered Drug Discovery CRO. Retrieved from [Link]
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Gadaleta, D., et al. (2018). QSAR Model for Predicting Pesticide Aquatic Toxicity. Journal of Agricultural and Food Chemistry, 66(49), 12885-12893. Retrieved from [Link]
-
Popova, T., et al. (2021). In silico the Ames Mutagenicity Predictive Model of Environment. Georgian Medical News, (314), 136-141. Retrieved from [Link]
-
Cronin, M. T. D., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33, 100338. Retrieved from [Link]
-
Khan, S., et al. (2022). Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity. ResearchGate. Retrieved from [Link]
-
Ekins, S., et al. (2015). Open Source Bayesian Models. 1. Application to ADME/Tox and Drug Discovery Datasets. Journal of Chemical Information and Modeling, 55(6), 1231-1242. Retrieved from [Link]
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Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. Retrieved from [Link]
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Profacgen. (n.d.). ADME/Tox Prediction. Retrieved from [Link]
-
Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Retrieved from [Link]
-
Kumar, A., et al. (2024). Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. Letters in Drug Design & Discovery, 21(1), 1-13. Retrieved from [Link]
-
EverGlade Consulting. (2024). Computational ADME-Tox Analysis for Safer Therapeutics (CATALYST) Innovative Solutions Opening. Retrieved from [Link]
-
Grisoni, F., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology. Retrieved from [Link]
-
de Bruyn Kops, C., & Vermeire, T. (2015). In silico Prediction of Drug Metabolism by P450. Current Drug Metabolism, 16(6), 487-504. Retrieved from [Link]
-
Baklanov, M. A., et al. (2023). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 19, 1511-1522. Retrieved from [Link]
-
Chen, L., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(4), bbae272. Retrieved from [Link]
-
Kibou, Z., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(20), 7159. Retrieved from [Link]
-
Sharma, K., & Kumar, V. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry, 25(16), 1836-1875. Retrieved from [Link]
-
Zuehlsdorff, T. M., et al. (2006). Machine learning techniques for in silico modeling of drug metabolism. Current Computer-Aided Drug Design, 2(3), 263-274. Retrieved from [Link]
-
Kibou, Z., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]
-
Barr, D. A., et al. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. Retrieved from [https://www.azonetwork.com/exhibitions/ tackling-metabolism-issues-in-drug-discovery-with-in-silico-methods]([Link] tackling-metabolism-issues-in-drug-discovery-with-in-silico-methods)
-
Makarov, M. V., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 8, 584. Retrieved from [Link]
-
El-Faham, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 12(45), 29285-29301. Retrieved from [Link]
-
Ghose, A. K., & Viswanadhan, V. N. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Discovery, 7(8), 717-733. Retrieved from [Link]
-
Hughes, J. P., et al. (2011). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. Journal of Computer-Aided Molecular Design, 25(6), 511-525. Retrieved from [Link]
-
Al-Hajjar, M., et al. (2021). Reporting guidelines for in-silico studies using finite element analysis in medicine (RIFEM). Journal of the Royal Society Interface, 18(178), 20210022. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
-
Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. International Journal of Molecular Sciences, 22(18), 9913. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic procedure. This molecule is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] This resource provides in-depth, experience-driven advice to help you improve your reaction yields and overcome common experimental hurdles.
Understanding the Synthesis: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process:
-
Cyclocondensation: The reaction of 2-amino-5-bromopyrimidine with an ethyl bromopyruvate equivalent to form the ethyl ester precursor, ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate. This is a variation of the classic Chichibabin reaction.[2][3]
-
Saponification: The hydrolysis of the ethyl ester to the final carboxylic acid product.[2]
This guide will address potential issues and optimization strategies for each of these critical steps.
Visualizing the Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Part 1: Cyclocondensation Reaction
Question 1: My cyclocondensation reaction is showing low conversion to the ethyl ester. What are the likely causes and how can I improve it?
Answer: Low conversion in the cyclocondensation step is a common issue. Here are several factors to investigate, ranging from starting material quality to reaction conditions.
-
Purity of Starting Materials:
-
2-amino-5-bromopyrimidine: Ensure this starting material is pure and dry. Impurities can interfere with the reaction. The synthesis of this precursor from 2-aminopyrimidine is a critical first step and can be achieved with high yield (97%) using N-bromosuccinimide (NBS) in acetonitrile.[4] Alternative methods using bromine in a halogenated hydrocarbon solvent with an inorganic base have also been patented.[5]
-
Ethyl Bromopyruvate: This reagent is susceptible to degradation. It's advisable to use freshly distilled or high-purity commercial material. The presence of α-haloketones is crucial for the success of this type of cyclocondensation.[6]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. While sodium bicarbonate is commonly used, stronger, non-nucleophilic bases like potassium carbonate or DIPEA (N,N-Diisopropylethylamine) can be more effective in facilitating the reaction.[2] The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.
-
Solvent Effects: The polarity and boiling point of the solvent play a significant role. Ethanol is a common choice, but other solvents like acetonitrile or DMF (N,N-Dimethylformamide) can be explored.[2][7] In some cases, a mixture of solvents, such as toluene:EtOH:H2O, has been used successfully for similar imidazo[1,2-a]pyridine syntheses.[8]
-
Temperature and Reaction Time: These reactions often require heating (reflux) to proceed at a reasonable rate.[9] Monitor the reaction progress by TLC (Thin Layer Chromatography) to determine the optimal reaction time and avoid decomposition of the product. Prolonged heating can sometimes lead to side reactions.
-
Troubleshooting Decision Tree for Low Conversion in Cyclocondensation
Sources
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Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides in a question-and-answer format, detailed FAQs, and field-proven experimental protocols to enhance the success and reproducibility of your experiments.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during your experiments, providing insights into their root causes and offering practical solutions.
Issue 1: Low or No Product Yield
Question: I am performing a condensation reaction between a 2-aminopyrimidine and an α-haloketone, but I'm observing very low to no yield of the desired imidazo[1,2-a]pyrimidine. What are the likely causes and how can I improve my yield?
Answer:
Low or no product yield in this classic synthesis is a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:
-
Inadequate Reaction Conditions: The choice of solvent, temperature, and base is critical.
-
Causality: The reaction proceeds via an initial N-alkylation of the 2-aminopyrimidine followed by an intramolecular cyclization and dehydration. Each of these steps has specific requirements. For instance, a solvent that is too polar might favor undesired side reactions, while insufficient heat may not provide the activation energy needed for cyclization.
-
Solutions:
-
Solvent Screening: While ethanol is commonly used, consider screening other solvents like isopropanol, n-butanol, or even aprotic solvents like DMF or dioxane, particularly for less reactive substrates. Be aware that highly polar aprotic solvents like DMF can sometimes lead to complex mixtures if not carefully controlled.[1]
-
Temperature Optimization: If the reaction is sluggish at reflux in lower-boiling alcohols, switching to a higher-boiling solvent like n-butanol can be beneficial. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields by enabling rapid and uniform heating to higher temperatures.[2]
-
Base Selection: A weak base like sodium bicarbonate is often used to neutralize the HBr formed during the reaction. However, for some substrates, a stronger base or a different type of base might be necessary to facilitate the final dehydration step.
-
-
-
Poor Quality of Starting Materials:
-
Causality: Impurities in either the 2-aminopyrimidine or the α-haloketone can interfere with the reaction, leading to the formation of side products and consumption of your starting materials in non-productive pathways. α-Haloketones, in particular, can be unstable and should be used when fresh or purified before use.
-
Solution:
-
Ensure the purity of your starting materials. Recrystallize the 2-aminopyrimidine if necessary. Purify the α-haloketone by distillation or chromatography if it appears discolored or has been stored for a long time.
-
-
-
Substituent Effects:
-
Causality: The electronic nature of substituents on both starting materials can significantly impact reactivity. Electron-withdrawing groups on the 2-aminopyrimidine can decrease its nucleophilicity, slowing down the initial N-alkylation step. Conversely, electron-donating groups can enhance reactivity.
-
Solution:
-
For 2-aminopyrimidines with electron-withdrawing groups, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time, or microwave irradiation).
-
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure imidazo[1,2-a]pyrimidine. What are these side products and how can I minimize their formation and improve purification?
Answer:
The formation of multiple products is a common headache in heterocyclic synthesis. Here's a breakdown of the likely culprits and how to address them:
-
Common Side Products:
-
Unreacted Starting Materials: This often indicates incomplete reaction (see Issue 1).
-
Polymeric Materials: α-Haloketones can self-condense under basic conditions.
-
Regioisomers (in specific cases): In the synthesis of 3-aminoimidazo[1,2-a]pyrimidines via the Groebke-Blackburn-Bienaymé (GBB) reaction, the formation of the 2-amino regioisomer is a known issue.[3][4]
-
-
Minimizing Side Product Formation:
-
Control of Stoichiometry: Ensure accurate measurement of your starting materials. An excess of the α-haloketone can lead to side reactions.
-
Order of Addition: In some cases, adding the base portion-wise or at a later stage of the reaction can minimize the self-condensation of the α-haloketone.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Improving Purification:
-
Flash Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrimidine derivatives.[5][6]
-
Solvent System Selection: A gradient elution of hexane and ethyl acetate is a good starting point. The optimal polarity will depend on the specific substituents on your compound. An Rf value of 0.2-0.4 on TLC is generally ideal for good separation.[5]
-
Dry Loading: If your crude product has poor solubility in the initial eluent, dry loading onto silica gel is highly recommended to improve resolution.[5]
-
-
Recrystallization: If your product is a solid, recrystallization can be a very effective and scalable purification method.[5][7]
-
Issue 3: Regioselectivity Problems in Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: I am using the Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyrimidine, but I am getting a mixture of the 3-amino and 2-amino regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers in the GBBR with 2-aminopyrimidine is a well-documented challenge arising from the ambident nucleophilicity of the aminopyrimidine.[3][4] The initial condensation of the aldehyde can occur at either the exocyclic amino group or one of the endocyclic nitrogen atoms, leading to two different reaction pathways.
-
Mechanistic Insight: The desired 3-amino isomer is formed when the initial imine formation occurs at the exocyclic amino group. The undesired 2-amino isomer arises from initial condensation at a ring nitrogen.
-
Strategies to Enhance Regioselectivity:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to favor the formation of the 3-amino isomer in many cases.[4] The rapid and efficient heating may kinetically favor the desired reaction pathway.
-
Continuous Flow Conditions: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and residence time. This has been demonstrated to significantly improve the regioselectivity towards the 3-amino product.[3]
-
Catalyst and Solvent Choice: The choice of Lewis or Brønsted acid catalyst and the solvent can influence the regiochemical outcome. Systematic screening of these parameters for your specific substrates is recommended.[9] For instance, the use of a dehydrating agent like trimethyl orthoformate can drive the equilibrium towards the desired imine intermediate.[10]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyrimidines?
A1: The most prevalent methods include:
-
Condensation of 2-aminopyrimidines with α-haloketones: This is the classic and widely used method, often referred to as a variation of the Chichibabin reaction.[1][11]
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful three-component reaction of a 2-aminopyrimidine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyrimidines.[10][12]
-
Microwave-Assisted Synthesis: This technique is increasingly used to accelerate reaction times and improve yields for various synthetic routes.[2]
Q2: How do I choose the right starting materials for my desired derivative?
A2: The substitution pattern of your target imidazo[1,2-a]pyrimidine will dictate your choice of starting materials.
-
The 2-substituent on the imidazo[1,2-a]pyrimidine ring is typically derived from the α-haloketone in the condensation reaction.
-
The 3-substituent can be introduced in several ways, including direct functionalization of the pre-formed ring or through the use of appropriately substituted starting materials in multicomponent reactions like the GBB reaction.
-
Substituents on the pyrimidine ring are determined by the choice of the starting 2-aminopyrimidine.
Q3: Are there any "green" or environmentally friendly methods for this synthesis?
A3: Yes, there is a growing interest in developing more sustainable synthetic protocols. This includes:
-
Catalyst-free reactions: Some syntheses can be performed under thermal or microwave conditions without the need for a catalyst.
-
Use of greener solvents: Water or ethanol are often preferred over halogenated or aprotic polar solvents.
-
Solvent-free reactions: Some microwave-assisted syntheses can be carried out in the absence of a solvent.[2]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of 2-Arylimidazo[1,2-a]pyrimidines via Microwave-Assisted Condensation
This protocol is adapted from a reported procedure and serves as a general guideline.[2]
-
Reaction Setup: In a microwave reaction vessel, combine the 2-aminopyrimidine (1.0 mmol), the desired 2-bromoarylketone (1.0 mmol), and alumina (Al₂O₃) as a catalyst (e.g., 30% w/w).
-
Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation. Typical conditions are 90-300 seconds at a power level that maintains a steady temperature (e.g., 100-150 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Wash the crude solid with a mixture of diethyl ether and ethanol and filter to obtain the pure product. In many cases, further purification by column chromatography is not necessary with this method.
| Starting 2-Aminopyrimidine | Starting 2-Bromoarylketone | Typical Yield |
| 2-Aminopyrimidine | 2-Bromoacetophenone | 70% |
| 2-Amino-4,6-dimethylpyrimidine | 2-Bromo-4'-chloroacetophenone | 65% |
| 2-Aminopyrimidine | 2-Bromo-4'-methoxyacetophenone | 52% |
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.[7]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[7][13]
Part 4: Visualizing the Chemistry
Reaction Mechanisms and Workflows
Caption: Condensation of 2-Aminopyrimidine and α-Haloketone.
Caption: Groebke-Blackburn-Bienaymé (GBB) Reaction Pathway.
Caption: Troubleshooting Decision Tree for Imidazo[1,2-a]pyrimidine Synthesis.
References
-
Butler, A. J. E., Thompson, M. J., Maydom, P. J., Newby, J. A., Guo, K., Adams, H., & Chen, B. (2014). Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions. Organic letters, 16(21), 5744–5747. [Link]
-
Chichibabin Reaction. In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Güngör, M., et al. (2022). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing. Journal of Molecular Structure, 1265, 133413. [Link]
-
Mandair, G. S., Light, M., Russell, A., Hursthouse, M., & Bradley, M. (2002). Multi-component reactions between aldehydes, isonitriles and 2-aminoazines do not always give the expected products. Tetrahedron Letters, 43(24), 4267-4269. [Link]
-
Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. (2020). New Journal of Chemistry, 44(39), 17056-17066. [Link]
-
Synthesis of imidazo[1,2-a]pyridine derivative 33a and imidazo[1,2-a]pyrimidine derivative 33b. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
Aouad, M. R., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1275, 134676. [Link]
-
Güngör, M., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1063-1079. [Link]
-
Justyna, D., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 26(11), 3326. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC advances, 5(99), 81608-81637. [Link]
-
MIT OpenCourseWare. (n.d.). recrystallization.pdf. [Link]
-
Newby, J. A., Maydom, P. J., Thompson, M. J., & Chen, B. (n.d.). Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions. Vapourtec. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(15), 2827. [Link]
-
de Souza, A. C. S., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 3(3), 209-217. [Link]
-
Goel, R., et al. (2015). Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(21), 7277. [Link]
-
Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. (2001). Tetrahedron Letters, 42(48), 8525-8527. [Link]
-
Lee, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4720-4724. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (2019). New Journal of Chemistry, 43(45), 17855-17862. [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. [Link]
-
Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
Sources
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
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- 7. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid using column chromatography. Drawing upon established principles and field-proven experience, this document addresses common challenges and offers systematic troubleshooting strategies to ensure the successful isolation of this valuable heterocyclic compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the column chromatography of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.
Question 1: My compound is not eluting from the silica gel column, even with a highly polar solvent system. What is happening?
Answer: This is a frequent issue when dealing with polar, acidic compounds like this compound. Several factors could be at play:
-
Strong Adsorption to Silica: The carboxylic acid and the nitrogen atoms in the imidazopyrimidine ring can form strong hydrogen bonds with the silanol groups on the surface of the silica gel. This can lead to irreversible adsorption.
-
Compound Instability: Imidazo[1,2-a]pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to on-column decomposition.[1]
-
Inappropriate Solvent System: The chosen eluent may not be sufficiently polar or may lack the necessary additives to disrupt the strong interactions between your compound and the stationary phase.
Troubleshooting Steps:
-
Assess Compound Stability: Before committing to a large-scale column, perform a 2D Thin Layer Chromatography (TLC) analysis to check for stability on silica.[2] Spot your crude material on a TLC plate, develop it with a suitable solvent system, then rotate the plate 90 degrees and re-develop it in the same solvent. The appearance of new spots or significant streaking suggests degradation.[1]
-
Modify the Mobile Phase:
-
Increase Polarity: If the Rf value on your analytical TLC is very low (ideally it should be around 0.2-0.4 for good separation), you need to increase the polarity of your mobile phase.[1] This can be achieved by increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol mixture).
-
Add an Acid Modifier: To counteract the strong binding of the carboxylic acid to the silica, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent. This will protonate the silanol groups and reduce their interaction with your compound.
-
-
Consider an Alternative Stationary Phase: If instability is confirmed or strong adsorption persists, switch to a less acidic stationary phase. Options include:
-
Deactivated Silica Gel: Prepare this by treating silica gel with a solution of triethylamine in your non-polar solvent before packing the column.
-
Alumina (Neutral or Basic): Alumina can be a good alternative, but be sure to test your compound's stability and elution profile on an alumina TLC plate first.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid, can be very effective.
-
Question 2: I'm observing significant peak tailing, leading to poor separation and mixed fractions. How can I improve the peak shape?
Answer: Peak tailing in the chromatography of acidic compounds is often a result of non-ideal interactions with the stationary phase.
-
Secondary Interactions: The acidic silanol groups on the silica surface can have varying degrees of interaction with your basic nitrogen-containing compound, leading to a non-uniform elution front.
-
Overloading the Column: Applying too much sample for the amount of stationary phase can saturate the active sites, causing tailing.
-
Inadequate Mobile Phase Strength: If the eluent is not strong enough to effectively displace the compound, tailing can occur.
Troubleshooting Steps:
-
Optimize the Mobile Phase: As with elution problems, adding a small amount of an acid modifier (e.g., acetic acid) can significantly improve peak shape by suppressing the ionization of the silanol groups.[3]
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight, depending on the difficulty of the separation.
-
Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This can help to sharpen the peak of your target compound as it elutes.
-
Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it can lead to band broadening.[1] To mitigate this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1] This powder can then be carefully added to the top of the column.[1]
Question 3: My purified compound shows an extra peak in the NMR that wasn't in the crude material. Could the purification process be the cause?
Answer: It is possible for certain reactive compounds to undergo transformations during column chromatography.
-
Esterification: If you are using an alcohol (e.g., methanol, ethanol) as a polar component in your mobile phase and an acid modifier, there is a possibility of esterifying the carboxylic acid on your compound, especially if the contact time with the acidic silica is prolonged.
-
Degradation: As mentioned previously, the acidic nature of silica gel can cause degradation of sensitive molecules.[1][2]
Troubleshooting Steps:
-
Analyze the "New" Peak: Use spectroscopic methods (NMR, LC-MS) to identify the structure of the impurity. An increase in mass corresponding to the addition of the alkyl group from your solvent alcohol would confirm esterification.
-
Avoid Reactive Solvents: If esterification is suspected, switch to a non-alcoholic polar solvent such as ethyl acetate, acetone, or acetonitrile.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. This can be achieved by applying slight air pressure (flash chromatography).
-
Use a Milder Stationary Phase: As a preventative measure for sensitive compounds, consider using deactivated silica or alumina from the outset.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A common starting point for imidazo[1,2-a]pyrimidine derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[1][4][5] For this particular carboxylic acid, a gradient of methanol in dichloromethane (e.g., 0-10% methanol) with the addition of 0.5% acetic acid would be a logical starting point to test by TLC.
Q2: How can I effectively monitor the fractions collected from the column?
Thin Layer Chromatography (TLC) is the most common and effective method.[1] Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of your crude starting material and a reference spot of a pure standard if available. Develop the plate in your elution solvent system and visualize the spots under UV light. Combine the fractions that contain only your pure product.
Q3: What are some common impurities that might be present in the synthesis of this compound?
Common impurities could include unreacted starting materials (e.g., a 2-aminopyrimidine derivative and a brominated intermediate), side products from the cyclization reaction, or products of over-bromination if not carefully controlled.[6] The purification strategy should be designed to separate the desired product from these potential contaminants.
Q4: Is it possible to purify this compound without column chromatography?
Recrystallization can be a powerful purification technique if a suitable solvent system can be found in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. However, for complex mixtures or impurities with similar solubility profiles, column chromatography is often necessary to achieve high purity.
Data and Protocols
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Alternative Stationary Phase | Neutral Alumina or C18 Reversed-Phase Silica | For compounds unstable on silica or with strong adsorption.[1][2] |
| Mobile Phase (Normal Phase) | Dichloromethane/Methanol or Ethyl Acetate/Hexane with 0.1-1% Acetic Acid | Provides a good polarity range; the acid modifier improves peak shape for carboxylic acids. |
| Mobile Phase (Reversed Phase) | Water/Acetonitrile or Water/Methanol with 0.1% Formic or Trifluoroacetic Acid | Standard for reversed-phase separation of polar compounds. |
| Loading Method | Dry Loading | Recommended for compounds with poor solubility in the eluent to prevent band broadening.[1] |
| Elution Method | Gradient Elution | Often provides better separation and sharper peaks than isocratic elution. |
| Detection Method | TLC with UV visualization (254 nm) | Imidazopyrimidine systems are typically UV active. |
Experimental Workflow: Troubleshooting Poor Separation
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid | 944903-05-3 | Benchchem [benchchem.com]
overcoming regioselectivity issues in imidazo[1,2-a]pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Imidazo[1,2-a]pyrimidine Synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of these vital heterocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues, particularly those related to regioselectivity, and to offer robust protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of imidazo[1,2-a]pyrimidines.
Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyrimidine core?
A1: The most prevalent methods include traditional condensation reactions and modern multicomponent reactions (MCRs).[1] The classical approach, often referred to as the Chichibabin reaction, typically involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2][3] More contemporary and efficient methods include the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which combines an amidine (like 2-aminopyrimidine), an aldehyde, and an isocyanide to rapidly build the core structure.[4][5][6] Other strategies involve intramolecular cyclizations, tandem reactions, and various carbon-carbon and carbon-nitrogen bond-forming reactions.[1]
Q2: What is "regioselectivity" in the context of this synthesis, and why is it a concern?
A2: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of imidazo[1,2-a]pyrimidines from substituted 2-aminopyrimidines, the cyclization can theoretically occur at two different nitrogen atoms of the pyrimidine ring, leading to two different regioisomers. Controlling which isomer is formed is crucial because the biological activity and physical properties of the isomers can differ significantly. Achieving high regioselectivity simplifies purification and ensures the desired compound is the major product.
Q3: Which factors primarily influence the regioselectivity of the reaction?
A3: The primary factors are electronic and steric effects of the substituents on the 2-aminopyrimidine ring. Electron-withdrawing groups, for instance, can decrease the nucleophilicity of a nearby nitrogen atom, directing the cyclization to a different nitrogen.[7][8][9] The reaction mechanism, choice of catalyst, and solvent can also play a significant role in directing the regiochemical outcome.[10][11]
Q4: Can multicomponent reactions like the GBB reaction help control regioselectivity?
A4: Yes, multicomponent reactions can offer excellent regioselectivity.[12] The GBB reaction, for example, proceeds through a specific mechanism that often leads to a single, predictable regioisomer.[4][5] This makes it a powerful tool for accessing specific substituted imidazo[1,2-a]pyrimidines that might be difficult to obtain through traditional methods.
Troubleshooting Guides: Overcoming Regioselectivity Issues
This section provides detailed troubleshooting for specific problems you might encounter.
Problem 1: Formation of an Undesired Regioisomer as the Major Product
Q: My reaction between a substituted 2-aminopyrimidine and an α-halocarbonyl is yielding the wrong isomer. How can I steer the reaction towards the desired product?
A: This is a classic regioselectivity challenge, often governed by the electronics of the pyrimidine ring. Let's break down the causality and the solution.
Underlying Cause: The nucleophilicity of the two endocyclic nitrogen atoms in the 2-aminopyrimidine ring is the determining factor. The initial attack in the cyclization step will preferentially occur from the more nucleophilic nitrogen. An electron-withdrawing group (EWG) on the pyrimidine ring will decrease the electron density and thus the nucleophilicity of the adjacent nitrogen atom.[7][9]
Example Scenario: In the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with bromoacetaldehyde, the major product forms from the attack of the nitrogen atom para to the electron-withdrawing CF₃ group, even though this might seem counterintuitive at first glance.[7][8][9] The nitrogen ortho to the CF₃ group is significantly less nucleophilic due to the strong inductive effect of the trifluoromethyl group.[7][8][9]
Troubleshooting Workflow: Modifying Reaction Conditions
Caption: Troubleshooting workflow for regioselectivity issues.
Protocol 1: Solvent and Temperature Optimization
The polarity of the solvent can influence the reaction pathway and the stability of intermediates.
-
Screen Solvents: Begin by testing a range of solvents with varying polarities. Highly polar aprotic solvents like DMF or MeCN are common starting points.[10] Compare these with less polar solvents like 1,4-dioxane or toluene.
-
Vary Temperature: Run the reaction at different temperatures, from room temperature up to the reflux temperature of the chosen solvent. Lower temperatures can sometimes favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product.
-
Analyze Results: Use HPLC or ¹H NMR to determine the regioisomeric ratio in each condition.
| Condition | Solvent | Temperature (°C) | Regioisomeric Ratio (Desired:Undesired) |
| 1 | DMF | 80 | 1:4 |
| 2 | 1,4-Dioxane | 100 | 2:1 |
| 3 | Acetonitrile | Reflux | 1:2 |
| 4 | Toluene | Reflux | 3:1 |
Table 1: Example data from solvent and temperature screening.
Protocol 2: Switching to a Regioselective Multicomponent Reaction
If optimizing a two-component condensation is unsuccessful, switching to a fundamentally different, more regioselective reaction like the Groebke-Blackburn-Bienaymé (GBB) is a highly effective strategy.
-
Reactant Selection: Choose your 2-aminopyrimidine, an appropriate aldehyde, and an isocyanide.
-
Catalyst: The GBB reaction is often catalyzed by a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., HClO₄).
-
Reaction Setup:
-
To a solution of the 2-aminopyrimidine (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane), add the catalyst (5-10 mol%).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the isocyanide (1.0 eq) and continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification: Perform a standard aqueous work-up, extract with an organic solvent, and purify by column chromatography. The GBB reaction is known for its high regioselectivity, often yielding a single isomer.[4][12][13]
Problem 2: Low Yield or No Reaction
Q: My reaction is not proceeding, or the yield of the desired imidazo[1,2-a]pyrimidine is very low. What are the likely causes and how can I fix this?
A: Low reactivity can stem from several factors, including poor nucleophilicity of the aminopyrimidine, steric hindrance, or suboptimal reaction conditions.
Underlying Cause: The initial step, the nucleophilic attack of the amino group on the carbonyl or alkyl halide, is often rate-limiting. If the aminopyrimidine is deactivated by strong electron-withdrawing groups or if the reactants are sterically hindered, the reaction may be sluggish.
Troubleshooting Workflow: Enhancing Reactivity
Caption: Troubleshooting workflow for low reaction yield.
Protocol 3: Catalysis and Activation
For sluggish reactions, the addition of a catalyst can dramatically improve reaction rates and yields.
-
Lewis Acid Catalysis: For reactions involving carbonyls (like the GBB), a Lewis acid can activate the carbonyl group towards nucleophilic attack. Screen catalysts like Sc(OTf)₃, InCl₃, or ZnO nanorods.[14]
-
Copper Catalysis: For certain condensation or oxidative annulation reactions, copper catalysts (e.g., CuI, Cu(OAc)₂) are highly effective.[15] These can facilitate C-N bond formation under milder conditions.
-
Base Addition: In traditional condensations with α-haloketones, a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or an organic base like DBU) can be beneficial. The base neutralizes the HBr or HCl formed during the reaction, preventing the protonation and deactivation of the starting aminopyrimidine. The amount of base can be critical and may require optimization.[2]
-
Microwave Irradiation: Using microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[13][16][17] This is particularly useful for overcoming high activation energy barriers.
By systematically addressing these common issues of regioselectivity and reactivity, you can significantly improve the outcome of your imidazo[1,2-a]pyrimidine syntheses. Always ensure thorough characterization of your final products (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm their identity and purity.[10]
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637. Available from: [Link]
-
Nagineni, D., Abburi, N. P., Behra, P. S., Konderpu, M., & Kantevari, S. (2025). DBU-Catalysed Cascade Nucleophilic Addition/Cyclization to Access 7-Nitro (Ester) Imidazo[1,2-a]pyridin-8-amines. Organic & Biomolecular Chemistry. ResearchGate. Available from: [Link]
-
Kyslyi, V. P., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Molecules, 29(11), 2533. Available from: [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Katritzky, A. R., et al. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. Available from: [Link]
-
Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. (2017). Available from: [Link]
-
Katritzky, A. R., et al. (2000). Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. Journal of Organic Chemistry, 65(24), 8077-8080. Semantic Scholar. Available from: [Link]
-
Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines with Triflic Anhydride. Semantic Scholar. Available from: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 18(1), 10. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Medicinal Chemistry, 14(10), 1953-1968. Available from: [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 01002. Available from: [Link]
-
S. M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry, 15(8), 2241-2268. Available from: [Link]
-
Rentería-Gómez, M. A., et al. (2023). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 47(1), 169-176. Available from: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo [1, 2-a] pyridines. PDF Free Download. Available from: [Link]
-
WO/2020/227576 REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. WIPO Patentscope. Available from: [Link]
-
Ivanova, Y. A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35149-35163. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 18(1), 10. Available from: [Link]
-
Panda, S. S., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3). ResearchGate. Available from: [Link]
-
Acar, Ç., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 46(4), 1183-1200. Available from: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidi… OUCI. Available from: [Link]
-
Blackburn, C. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron Letters, 39(23), 3911-3914. Semantic Scholar. Available from: [Link]
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 521-554. Available from: [Link]
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- 17. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidazo[1,2-a]pyrimidine Formation
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing fused heterocyclic compounds that are of great interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and anxiolytic properties.[1][2] Their structural similarity to purines makes them a valuable framework in medicinal chemistry.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can overcome synthetic hurdles and achieve your desired outcomes with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide direct answers and actionable advice for common problems encountered in the synthesis of imidazo[1,2-a]pyrimidines.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve it?
Answer:
Low or no yield is a frequent challenge in organic synthesis. For imidazo[1,2-a]pyrimidine formation, the cause can often be traced back to several key factors related to your starting materials, reaction conditions, or the reaction mechanism itself.
Troubleshooting Steps:
-
Re-evaluate Your Starting Materials:
-
Purity is Paramount: Ensure the purity of your 2-aminopyrimidine and α-haloketone (or equivalent starting materials). Impurities can lead to unwanted side reactions that consume your reagents and lower the yield of the desired product.[4] It is advisable to purify starting materials if their purity is questionable.
-
Stability of Reagents: Some α-haloketones can be unstable. It's good practice to use freshly prepared or purified α-haloketones.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. While polar aprotic solvents like DMF and acetonitrile are sometimes used, they can occasionally lead to complex and difficult-to-separate mixtures.[2][4] Consider switching to less polar solvents like toluene or dioxane, which may require longer reaction times or higher temperatures but can result in a cleaner reaction profile.[2][4] In some cases, green solvents like water or solvent-free conditions under microwave irradiation have proven effective.[5][6][7]
-
Temperature and Reaction Time: The traditional synthesis often requires elevated temperatures.[8] If you are not seeing product formation, gradually increasing the reaction temperature may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extended reaction times may be needed, especially with less reactive substrates or in less polar solvents.[4]
-
Catalyst Selection and Loading: While some syntheses are catalyst-free, many benefit from the addition of a catalyst.[5][8] Lewis acids like FeCl₃ have been shown to be effective in certain reactions.[8] For base-catalyzed reactions, the concentration of the base (e.g., sodium acetate) can be critical to the reaction rate and overall conversion.[2] Experiment with different catalysts and optimize their loading. For instance, palladium catalysts have been successfully used in intramolecular cross-dehydrogenative coupling reactions to form fused imidazo[1,2-a]pyrimidines.[9]
-
-
Consider the Reaction Atmosphere:
-
Some reactions may be sensitive to air or moisture. If you suspect degradation of your starting materials or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve your yield.[4]
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture is showing multiple spots on TLC, and I am having difficulty isolating the pure product. What are the likely side products and how can I minimize their formation and improve purification?
Answer:
The formation of multiple products is a common issue that complicates purification and reduces the yield of your target molecule. Understanding the potential side reactions is key to mitigating this problem.
Troubleshooting Steps:
-
Identify Potential Side Reactions:
-
The primary reaction involves the condensation of a 2-aminopyrimidine with a dicarbonyl compound or its equivalent.[8] Side reactions can arise from self-condensation of the carbonyl compound, or alternative cyclization pathways.
-
In some cases, regio-isomers can form, especially with unsymmetrical starting materials. Careful analysis of your crude product by NMR or LC-MS can help identify the structures of the byproducts. A method for regio-selective synthesis has been developed to control the formation of specific isomers.[10]
-
-
Optimize for Selectivity:
-
Temperature Control: Running the reaction at a lower temperature, even if it requires a longer time, can sometimes favor the formation of the desired thermodynamic product over kinetic side products.
-
Order of Addition: In some cases, the order in which you add your reagents can influence the reaction pathway. For multi-component reactions, a slow addition of one of the components can sometimes minimize side product formation.
-
pH Control: The acidity or basicity of the reaction medium can be critical. For instance, in some syntheses, the in-situ conversion of 2-aminoimidazole hemisulfate to its basic form using sodium acetate is a crucial step.[2]
-
-
Streamline Your Purification Strategy:
-
Chromatography: Flash column chromatography is the most common method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification. Test various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Washing: After the reaction, washing the crude product with appropriate solvents can help remove some impurities before chromatography. For example, washing with cold ethanol has been used to obtain analytically pure products.[11]
-
Optimizing Reaction Parameters: A Comparative Overview
The choice of catalyst, solvent, and reaction conditions plays a pivotal role in the success of imidazo[1,2-a]pyrimidine synthesis. The following table summarizes various reported conditions to guide your optimization efforts.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| None | Toluene or Dioxane | Boiling | 12 h | 25-35 | [2] |
| Neutral Alumina | Solvent-free (Microwave) | - | 90-300 s | Good to excellent | [3][12] |
| Gold Nanoparticles | Green Solvents | Heating | - | Good | [1] |
| PdCl₂ | Toluene | 80 | 4 h | 80 | [9] |
| FeCl₃ | - | - | - | - | [8] |
| Copper | - | - | - | Good to high | [13] |
| None | H₂O-IPA (Microwave) | - | - | Excellent | [5] |
Standard Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes a general and often high-yielding method for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines using microwave irradiation, which is known for its efficiency and reduced reaction times.[7][14]
Materials:
-
2-Aminopyrimidine
-
Substituted 2-bromoacetophenone
-
Basic Alumina (Al₂O₃)
-
Domestic Microwave Oven
-
Ethanol
-
Ethyl Ether
Procedure:
-
In a microwave-safe vessel, combine 2-aminopyrimidine (10 mmol) and the desired 2-bromoarylketone (10 mmol).
-
Add basic alumina (Al₂O₃) as a catalyst. The optimal amount may need to be determined, but a starting point is around 30% (w/w) of the reactants.[3]
-
Mix the solids thoroughly.
-
Place the vessel in a domestic microwave oven and irradiate for 90 to 300 seconds. Monitor the reaction progress by TLC.[3]
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid crude product is then filtered and washed several times with a mixture of ethyl ether and ethanol to afford the pure product.[3]
Troubleshooting Workflow
When faced with a challenging synthesis, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow to diagnose and solve common problems in imidazo[1,2-a]pyrimidine formation.
Caption: A workflow for troubleshooting imidazo[1,2-a]pyrimidine synthesis.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
-
Benzenine D, Kibou Z, Berrichi A, Bachir R, Choukchou-Braham N. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Chemistry Proceedings. 2022; 8(1):110. Available from: [Link]
-
Goel R, Luxami V, Paul K. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Adv. 2015;5:81608-81637. Available from: [Link]
-
Tiwari, S. K., & Kumar, A. (2019). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 84(15), 9489–9498. Available from: [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. National Center for Biotechnology Information. Available from: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Center for Biotechnology Information. Available from: [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. Available from: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry. Available from: [Link]
-
Mechanism for synthesis of imidazo [1,2-a] pyrimidine compounds. ResearchGate. Available from: [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available from: [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. National Center for Biotechnology Information. Available from: [Link]
-
Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. ResearchGate. Available from: [Link]
-
Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction. ResearchGate. Available from: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available from: [Link]
-
Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. ResearchGate. Available from: [Link]
-
WO/2020/227576 REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. WIPO Patentscope. Available from: [Link]
-
Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Universidad Espíritu Santo. Available from: [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. Available from: [Link]
-
Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting low solubility of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
Technical Support Center: 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
Welcome to the technical support guide for this compound (CAS 907945-69-1). This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. Due to its complex heterocyclic structure and ionizable functional groups, achieving desired concentrations in aqueous media for biological assays or formulation development can be a significant hurdle.
This guide provides a structured, in-depth approach to systematically troubleshoot and overcome these solubility issues, grounded in the principles of physical chemistry and formulation science.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?
Answer: The low aqueous solubility of this compound at neutral pH is a direct result of its molecular structure. The molecule possesses both a weakly acidic group (the carboxylic acid) and weakly basic nitrogen atoms within the imidazopyrimidine ring system. This makes it an amphoteric compound.
At neutral pH, the compound exists predominantly in its zwitterionic or neutral form, which has minimal charge and is therefore less likely to favorably interact with polar water molecules. The fused, aromatic ring system is inherently hydrophobic, and the bromine atom further increases its lipophilicity. This combination of a large hydrophobic surface area and low net charge at physiological pH leads to poor aqueous solubility. The solubility of ionizable drugs is pH-dependent, with the ionic forms typically being more soluble than the neutral form.[1][2]
Q2: I tried dissolving the compound in pure DMSO first, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
Answer: This is a very common issue known as "precipitation upon dilution" or "solvent-shift." While many nonpolar compounds are highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), this approach can be misleading.
-
Mechanism: You are creating a supersaturated aqueous solution. The compound is soluble in the initial high-concentration DMSO stock. However, when you dilute this stock into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The compound's solubility in this new, highly polar environment is much lower than the concentration you are targeting.
-
Consequence: The compound crashes out of solution, forming a fine precipitate or colloid. This can lead to inaccurate and unreliable results in biological assays, as the true concentration of the dissolved compound is unknown and likely much lower than calculated.
The key takeaway is that the final concentration in your aqueous buffer must be below the compound's thermodynamic solubility limit in that specific medium.
Q3: How can I systematically improve the solubility of this compound for my experiments?
Answer: A systematic approach is crucial. The most effective and widely used strategy for ionizable compounds is pH adjustment .[3][4] The goal is to convert the compound into a more soluble salt form by moving the pH away from its isoelectric point (the pH of minimum solubility).
-
For Acidic Groups (-COOH): Increasing the pH above the carboxylic acid's pKa will deprotonate it to the highly soluble carboxylate anion (-COO⁻).
-
For Basic Groups (Pyrimidine Nitrogens): Decreasing the pH below the pKa of the basic nitrogens will protonate them, forming a soluble cationic salt.
Since this molecule is amphoteric, you have two avenues for solubilization. For most biological assays conducted near neutral pH, it is often more practical to prepare a high-concentration stock solution at a high pH and then carefully dilute it into the final assay medium.
Troubleshooting Workflow & Experimental Protocols
This section provides a logical workflow and detailed protocols to guide you through the solubilization process.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step decision process for addressing solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility.
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment (Basification)
This protocol aims to create a 10 mM stock solution by converting the carboxylic acid to its soluble sodium salt.
Materials:
-
This compound (MW: 242.03 g/mol )[5]
-
1 M Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh 2.42 mg of the compound to prepare 1 mL of a 10 mM solution.
-
Initial Slurry: Add approximately 80% of the final desired volume of water (e.g., 800 µL for a 1 mL final volume). The compound will not dissolve and will form a slurry.
-
Basification: While stirring, add the 1 M NaOH solution dropwise (e.g., 1-2 µL at a time). The carboxylic acid will begin to deprotonate and dissolve as the pH increases.
-
Monitor pH & Dissolution: Continue adding NaOH until all solid material has dissolved. Use a pH meter to check the pH of the resulting solution. The target pH should typically be 2-3 units above the pKa of the carboxylic acid. For most carboxylic acids, a final pH of 9.0-10.0 is sufficient.
-
Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired volume (e.g., 1 mL).
-
Verification & Storage: Confirm the final pH. Filter the stock solution through a 0.22 µm syringe filter to remove any potential particulates. Store the stock solution appropriately (typically at -20°C or -80°C).
Causality: By adding a strong base (NaOH), you are shifting the equilibrium of the carboxylic acid group (R-COOH) to its deprotonated, anionic carboxylate form (R-COO⁻). This ionic species is significantly more polar and thus more soluble in water than the neutral parent acid.
Protocol 2: Using Co-solvents for Stock Preparation
This is an alternative for experiments where pH adjustment is not feasible. DMSO is the most common co-solvent.
Materials:
-
This compound
-
100% DMSO (cell-culture grade)
-
Desired aqueous buffer (e.g., PBS)
Procedure:
-
Prepare High-Concentration DMSO Stock: Dissolve the compound in 100% DMSO to the highest practical concentration (e.g., 50-100 mM). Use gentle warming (37°C) or sonication if needed.
-
Serial Dilution Test: Create a series of dilutions of your DMSO stock into your final aqueous buffer. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM. Crucially, ensure the final percentage of DMSO is kept constant and low (typically ≤0.5%) across all test samples.
-
Observe for Precipitation: Incubate the dilutions under your experimental conditions (e.g., 37°C for 1 hour). Visually inspect for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer).
-
Determine Kinetic Solubility Limit: The highest concentration that remains clear is your working kinetic solubility limit. Do not exceed this concentration in your experiments.
Causality: Co-solvents like DMSO reduce the polarity of the bulk solvent, making it more favorable for the hydrophobic compound to dissolve.[4][6] However, this effect is concentration-dependent, and exceeding the kinetic solubility limit in the final aqueous medium will still result in precipitation.
Data Summary & Physicochemical Properties
Table 1: Estimated Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
|---|---|---|
| Molecular Weight | 242.03 g/mol [5] | Moderate MW, less of a factor than ionization. |
| XlogP | 1.7[7] | Indicates moderate lipophilicity; contributes to low aqueous solubility. |
| pKa (Acidic) | ~3-4 (Estimated for -COOH) | Below this pH, the group is neutral. Above, it's an anion (-COO⁻). |
| pKa (Basic) | ~2-3 (Estimated for pyrimidine N) | Above this pH, the group is neutral. Below, it's a cation. |
Note: pKa values are estimations based on typical values for these functional groups and should be experimentally determined for precise formulation.
Table 2: Common Solvents and Considerations
| Solvent | Polarity Index | Suitability for Cell Assays | Notes |
|---|---|---|---|
| Water (pH 7) | 10.2 | High | Poor solvent for the neutral compound. |
| PBS (pH 7.4) | 10.2 | High | Poor solvent for the neutral compound. |
| DMSO | 7.2 | Use at <0.5% (v/v) | Excellent for initial stock, but can cause precipitation on dilution. |
| Ethanol | 4.3 | Use at <1% (v/v) | Can be used as a co-solvent, but generally less effective than DMSO. |
| NaOH (aq, 0.1 M) | High | No (for stock only) | Excellent for creating a soluble sodium salt stock solution. |
Advanced Solubilization Strategies
If the methods above fail to achieve the desired concentration, consider these advanced formulation approaches:
-
Cyclodextrins: These are cyclic oligosaccharides that can form host-guest inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their apparent solubility.[4][8]
-
Surfactants: Using surfactants like Tween® 80 or Poloxamer 188 at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate the drug, increasing solubility.[1]
-
Salt Forms: If the solid material can be re-synthesized or re-processed, creating a stable, isolated salt form (e.g., sodium salt, hydrochloride salt) can provide a more readily soluble starting material.
Mechanism of pH-Dependent Solubility
The diagram below illustrates how pH affects the ionization state and, consequently, the aqueous solubility of an amphoteric molecule like this compound.
Caption: Ionization states and solubility at different pH values.
References
-
Sugano, K., & Artursson, P. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics, 352(1-2), 191-199. [Link]
-
Cristofoletti, R., & Dressman, J. B. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(1), 37-43. [Link]
-
Avdeef, A. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 47(3), 639-654. [Link]
-
Scilit. (n.d.). Solubility–pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 26(22), 5437-5441. [Link]
-
Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
-
Jain, A., & Gupta, A. (2021). Improving solubility via structural modification. RSC Medicinal Chemistry, 12(8), 1236-1256. [Link]
-
University of Palestine. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Innovation, 1(1), 1-9. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. longdom.org [longdom.org]
- 5. scbt.com [scbt.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for the scale-up synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid. As a Senior Application Scientist, this guide is structured to address the practical challenges encountered during process development and large-scale production, emphasizing scientific principles and safety.
I. Synthetic Pathway Overview
The most common and scalable synthetic route to this compound involves a two-step process:
-
Cyclocondensation: Reaction of 2-amino-5-bromopyrimidine with an ethyl 3-bromopyruvate to form the ethyl ester of the target molecule.
-
Hydrolysis (Saponification): Conversion of the ethyl ester to the final carboxylic acid product.
Caption: General synthetic route for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Problem 1: Low Yield in Cyclocondensation Step
-
Question: We are experiencing a significant drop in yield for the cyclocondensation reaction when moving from a 10 g to a 100 g scale. What are the likely causes and how can we mitigate this?
-
Answer:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. Consider the use of baffles to improve mixing.
-
Poor Temperature Control: The larger volume-to-surface area ratio at scale can make heat dissipation more challenging. An exothermic reaction that was easily controlled on a small scale may experience a temperature spike in a larger reactor, leading to decomposition or side product formation. A thorough thermal safety analysis, including reaction calorimetry, is recommended to understand the reaction's heat profile and ensure adequate cooling capacity.
-
Solvent Effects: While solvents like DMF can be effective, they can also participate in side reactions at elevated temperatures. Consider exploring alternative, less reactive solvents with high boiling points, such as sulfolane or diphenyl ether, for improved process safety and consistency at scale.
-
Extended Reaction Time: Longer reaction times at scale can lead to the formation of degradation products. Monitor the reaction progress closely using techniques like HPLC to determine the optimal reaction endpoint and avoid prolonged heating.
-
Problem 2: Impurity Formation
-
Question: We are observing a persistent impurity in our final product that is difficult to remove by crystallization. How can we identify and control this impurity?
-
Answer:
-
Identify the Impurity: The first step is to characterize the impurity using techniques such as LC-MS and NMR. This will provide crucial information about its structure and potential origin.
-
Potential Impurity Sources:
-
Isomeric Products: Incomplete regioselectivity during the cyclocondensation could lead to the formation of isomeric imidazo[1,2-a]pyrimidines.
-
Over-bromination/De-bromination: Depending on the reaction conditions, you might see byproducts with additional bromine atoms or where the bromine has been reductively removed.
-
Unreacted Starting Materials: Inefficient reaction can lead to the presence of starting materials in the final product.
-
Degradation Products: As mentioned, prolonged heating can lead to the decomposition of either the starting materials or the product.
-
-
Control Strategies:
-
Optimize Reaction Conditions: Adjusting the temperature, reaction time, and stoichiometry of reactants can minimize the formation of specific impurities.
-
Purification of Intermediates: It is often easier to remove impurities from an intermediate than from the final product. Consider purifying the ethyl ester intermediate before hydrolysis.
-
Alternative Crystallization Solvents: A systematic screen of different crystallization solvents or solvent mixtures may be necessary to find a system that effectively rejects the specific impurity.
-
-
Problem 3: Difficulties with Product Isolation and Purification
-
Question: Our final product is precipitating as a fine powder that is difficult to filter and wash on a large scale. What can we do to improve the physical properties of the solid?
-
Answer:
-
Controlled Crystallization: The goal is to promote the growth of larger, more easily filterable crystals.
-
Cooling Profile: A slow, controlled cooling rate during crystallization is crucial. Crash cooling will almost always result in a fine, difficult-to-handle powder.
-
Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can encourage the growth of larger crystals.
-
Solvent Selection: The choice of solvent not only affects purity but also crystal habit. Experiment with different solvent systems.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can induce crystallization. The rate of addition is critical.
-
-
Aging: Holding the slurry at a constant temperature for a period after crystallization can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for the scale-up of this synthesis?
A1: The bromination aspect of this synthesis requires stringent safety protocols. Key considerations include:
-
Brominating Agent Handling: Whether using elemental bromine or N-bromosuccinimide (NBS), these reagents are corrosive and toxic. Ensure proper personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield, is used.[1] Work should be conducted in a well-ventilated fume hood or a contained system.
-
Thermal Hazards: Bromination reactions can be exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent thermal runaway.[2] This can be achieved through reaction calorimetry studies.
-
Material Compatibility: Bromine and acidic reaction mixtures can be corrosive to certain metals. Glass-lined reactors or reactors made of resistant alloys (e.g., Hastelloy) are often necessary.
-
Emergency Preparedness: Have appropriate spill kits and quenchers readily available. Personnel should be trained on emergency procedures.
Q2: Which analytical techniques are recommended for in-process control and final product characterization?
A2: A robust analytical strategy is crucial for a successful scale-up.
| Analysis | Technique | Purpose |
| Reaction Monitoring | HPLC, UPLC | To track the consumption of starting materials and the formation of the product and byproducts. |
| Structure Confirmation | ¹H NMR, ¹³C NMR | To confirm the chemical structure of the intermediate and final product. |
| Molecular Weight | Mass Spectrometry (MS) | To confirm the molecular weight of the product and identify impurities. |
| Purity Assessment | HPLC, UPLC | To determine the purity of the final product and quantify any impurities. |
| Physical Form | XRPD, DSC, TGA | To characterize the solid-state properties of the final product (e.g., crystallinity, melting point, thermal stability). |
Q3: How can we improve the overall efficiency and "greenness" of this process for large-scale manufacturing?
A3:
-
Catalysis: Explore catalytic methods for the cyclocondensation step to reduce the need for stoichiometric reagents and potentially lower reaction temperatures.[3]
-
Solvent Selection: Choose solvents with a better environmental, health, and safety (EHS) profile. Consider solvent recycling to minimize waste.
-
Telescoping Reactions: If possible, combine the cyclocondensation and hydrolysis steps into a one-pot process to reduce unit operations, solvent usage, and waste generation.
-
Atom Economy: Evaluate the overall atom economy of the synthetic route and explore alternative pathways that might be more efficient.
IV. Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
-
To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, 20 volumes), add ethyl 3-bromopyruvate (1.1 eq).
-
Heat the reaction mixture to reflux (or a target temperature determined by optimization studies) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold solvent. If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or used directly in the next step.
Protocol 2: Lab-Scale Hydrolysis to this compound
-
Suspend the crude or purified ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 eq) in water.
-
Heat the mixture to 50-60 °C and monitor the disappearance of the starting material by HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 2-3.
-
Filter the resulting precipitate, wash with water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove residual impurities.
-
Dry the solid under vacuum to obtain the final product.
Note: These are generalized lab-scale protocols and will require significant optimization and process safety evaluation before being implemented on a larger scale.
V. References
-
Frontiers in Chemistry. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Retrieved from [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development.
-
Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
Sources
dealing with unexpected results in 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid reactions
Welcome to the technical support center for 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, its reactivity can sometimes lead to unexpected outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired synthetic results.
I. Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in amide coupling reactions with this substrate are a frequent challenge. Several factors can contribute to this issue.
Causality and Expert Insights:
-
Steric Hindrance: The carboxylic acid at the 2-position is adjacent to the fused imidazole ring, which can create steric hindrance, impeding the approach of the amine coupling partner.
-
Electronic Effects: The electron-withdrawing nature of the pyrimidine ring and the bromine atom can reduce the nucleophilicity of the carboxylate, making its activation more difficult.
-
Reagent Choice: Not all coupling reagents are equally effective for this substrate. Standard reagents like DCC/DMAP may be insufficient.
-
Side Reactions: The imidazo[1,2-a]pyrimidine core can be susceptible to side reactions under harsh conditions, such as high temperatures or strongly basic/acidic environments.
Troubleshooting Protocol:
-
Optimize Coupling Reagents: It is often necessary to screen various coupling reagents to find the optimal conditions.[4] Consider using more potent activating agents like HATU, HBTU, or T3P in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5][6]
-
Reaction Conditions:
-
Solvent: Ensure the use of anhydrous solvents like DMF or DCM to prevent hydrolysis of the activated ester intermediate.[7]
-
Temperature: Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid excessive heating.
-
Order of Addition: Add the base to the carboxylic acid first, followed by the coupling reagent. Allow the active ester to form for at least 15 minutes before adding the amine.[7]
-
-
Purification: The polarity of the product may be similar to that of the starting material or byproducts. Careful optimization of column chromatography conditions (e.g., gradient elution) is often necessary.
Data Summary: Recommended Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Temperature | Typical Yield Range |
| HATU | DIPEA | Anhydrous DMF | 0 °C to RT | 60-85% |
| HBTU | DIPEA | Anhydrous DCM | 0 °C to RT | 55-80% |
| T3P | Pyridine | Anhydrous THF | RT | 50-75% |
| EDC/HOBt | NMM | Anhydrous DMF/DCM | 0 °C to RT | 40-70% |
Q2: I am observing a significant amount of a byproduct that appears to be the decarboxylated starting material. Why is this happening and how can I prevent it?
A2: Decarboxylation is a known potential side reaction for heteroaromatic carboxylic acids, particularly when the carboxyl group is in an electron-deficient position.
Mechanistic Explanation:
The imidazo[1,2-a]pyrimidine ring system can stabilize the formation of an ylide intermediate upon loss of carbon dioxide, especially under acidic or high-temperature conditions.[8] The protonated form of the pyrimidine nitrogen facilitates this process. While catalytic methods for protodecarboxylation exist, unintentional decarboxylation is undesirable.[9]
Prevention Strategies:
-
Avoid High Temperatures: Prolonged heating is a major contributor to decarboxylation. If your reaction requires elevated temperatures, monitor the progress closely by TLC or LC-MS and minimize the reaction time.
-
Control pH: Strongly acidic conditions can promote decarboxylation.[8] If your reaction requires an acid catalyst, use the mildest acid possible and the lowest effective concentration.
-
Microwave Synthesis: While microwave-assisted synthesis can be efficient for some imidazo[1,2-a]pyrimidine reactions, it can also accelerate decarboxylation if not carefully controlled.[1][3] Use lower temperatures and shorter irradiation times.
Q3: My Suzuki cross-coupling reaction at the 6-bromo position is sluggish and gives a mixture of products, including the debrominated starting material. What's going wrong?
A3: Suzuki-Miyaura coupling on the imidazo[1,2-a]pyrimidine core can be challenging due to the electronic nature of the heterocycle.
Expert Analysis:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to catalyst deactivation. This is analogous to the "2-pyridyl problem" often encountered in cross-coupling reactions.[10]
-
Protodebromination: This is a common side reaction in Suzuki couplings, where the aryl halide is reduced instead of coupled. It can be exacerbated by the presence of water or other protic sources and inefficient transmetalation.
-
Boronic Acid Stability: Some boronic acids are prone to decomposition under the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
Detailed Protocol for Optimized Suzuki Coupling:
-
Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ may not be effective. Use catalyst systems with bulky, electron-rich phosphine ligands that promote reductive elimination and are less prone to inhibition.[11] Recommended systems include Pd(OAc)₂ with ligands like XPhos or SPhos.
-
Base Selection: The choice of base is critical. Milder bases like K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like Na₂CO₃, as they can minimize boronic acid decomposition.
-
Solvent System: A mixture of an organic solvent and water is common, but for sensitive substrates, strictly anhydrous conditions using solvents like toluene or dioxane can suppress protodebromination.[12]
-
Boronic Acid Derivatives: If the boronic acid is unstable, consider using more robust derivatives such as pinacol esters or MIDA boronates.[10]
Table of Optimized Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2-5) | XPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 90-110 |
| Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 |
| XPhos Pd G2 (2-5) | None | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 |
II. Advanced Troubleshooting
Q4: I am attempting a reaction at the C3 position, but I'm getting a mixture of isomers or no reaction at all. How can I achieve better regioselectivity?
A4: The C3 position of the imidazo[1,2-a]pyrimidine ring is π-excessive, making it susceptible to electrophilic substitution. However, directing reactions to this position can be complex.
Mechanistic Considerations:
While the C3 position is electronically favored for electrophilic attack, the overall reactivity is influenced by the substituents on the ring. The presence of the carboxylic acid at C2 can electronically and sterically influence the outcome. For some reactions, functionalization at other positions may compete.[13]
Strategies for C3 Functionalization:
-
Directed Metalation: Using a directed metalating group (DMG) approach can provide high regioselectivity. The carboxylic acid itself can potentially act as a DMG, but this often requires specific organometallic reagents and conditions.
-
Protecting Groups: If the carboxylic acid interferes with the desired reaction, it can be protected as an ester (e.g., methyl or ethyl ester) prior to C3 functionalization.[14] The ester can then be hydrolyzed post-reaction.
-
Halogenation-Cross-Coupling Sequence: A reliable method is to first selectively introduce a halogen (e.g., iodine or bromine) at the C3 position using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). This C3-halogenated intermediate can then undergo various cross-coupling reactions (Suzuki, Sonogashira, etc.) to introduce a wide range of substituents.
Experimental Workflow for C3 Functionalization
Caption: C3 functionalization workflow via protection and cross-coupling.
Q5: During the hydrolysis of my 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate ester, I'm observing the formation of the 3-carboxylate isomer. What is this rearrangement and how can I avoid it?
A5: The observation of a 3-carboxylate isomer during the hydrolysis of a 2-carboxylate ester is likely due to a Dimroth rearrangement.
Expert Insight:
The Dimroth rearrangement can occur under basic conditions, leading to the isomerization of 2-carboxylates to the thermodynamically more stable 3-carboxylates.[15] This rearrangement involves ring-opening of the pyrimidine ring followed by re-cyclization.
Mitigation Strategies:
-
Milder Hydrolysis Conditions: To suppress the rearrangement, use milder bases and lower reaction temperatures. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) as it is less prone to inducing the rearrangement.[15]
-
Temperature Control: Keep the reaction temperature below 50°C.[15]
-
Reaction Monitoring: Use real-time monitoring techniques like LC-MS to detect the formation of the undesired isomer early. If isomer formation is observed, the reaction should be quenched immediately.
-
Alternative Deprotection: If basic hydrolysis proves problematic, consider alternative ester groups that can be cleaved under non-basic conditions, such as a t-butyl ester (cleaved with trifluoroacetic acid) or a benzyl ester (cleaved by hydrogenolysis).
References
- Ceylan, Ş., & Küçükgüzel, İ. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Journal of Molecular Structure, 1288, 135741.
- El-Sayed, N. N., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(19), 9679-9700.
- Martínez-Vargas, A., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(31), 22108-22116.
- Kusy, R., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry, 9, 709581.
- Al-Ostath, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(21), 7294.
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81652-81677.
-
Semantic Scholar. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]
-
Gholam-Hosseini, S., et al. (2023). Novel Benzo[2][13]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Scientific Reports, 13(1), 1335.
- Baklanov, M. Y., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1236-1246.
- Mishra, M., & Sahoo, S. K. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103859.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Retrieved from [Link]
- Krátký, M., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(18), 3326.
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
Arotech Diagnostics. (n.d.). This compound, 97% Purity, C7H4BrN3O2, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]
-
Beilstein Archives. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]
-
AFINITICA. (n.d.). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Retrieved from [Link]
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Validation & Comparative
Comparative Analysis of the Biological Activity of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid and Its Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, planar structure and distribution of nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets, particularly the ATP-binding pockets of kinases.[3] This guide provides an in-depth comparison of the biological activity of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid and its analogs, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. We will explore their anticancer and anti-inflammatory properties, grounded in experimental data and established biochemical assays.
The Central Scaffold: Imidazo[1,2-a]pyrimidine
The therapeutic versatility of the imidazo[1,2-a]pyrimidine core stems from its ability to serve as a foundational structure for developing inhibitors of critical cellular pathways.[4] Derivatives have been investigated for a multitude of applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][5] The core structure's synthetic tractability allows for systematic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Our focus compound, this compound, serves as a key starting point for exploring how substitutions on this scaffold influence biological outcomes. The bromine atom at the 6-position and the carboxylic acid at the 2-position are critical functional groups that can be modified to modulate target engagement and cellular activity.[5][6]
Mechanism of Action: Targeting Key Signaling Pathways
Many imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine analogs exert their biological effects by inhibiting protein kinases. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[3] The PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival, is a frequent target.[7][8][9]
Below is a diagram illustrating the PI3K/Akt pathway, a common target for imidazo[1,2-a]pyrimidine-based inhibitors.
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A common method uses a luminescence-based system where the amount of light produced is inversely proportional to the kinase activity (i.e., more light means less ATP is left, indicating strong kinase activity).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, PI3Kα enzyme solution, substrate (e.g., PIP2) solution, and ATP solution at desired concentrations.
-
Compound Addition: Add 1 µL of the test compound at various concentrations (in DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the PI3Kα enzyme to the wells and incubate for 10 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ATP: Add a detection reagent (such as Kinase-Glo®) that simultaneously stops the kinase reaction and measures the remaining ATP level via a luciferase-luciferin reaction.
-
Measure Luminescence: Incubate for 10 minutes in the dark, then measure the luminescence signal with a plate reader.
-
Data Analysis: The signal is inversely correlated with kinase activity. Calculate the percent inhibition for each compound concentration relative to no-enzyme and no-compound controls. Determine the IC50 value from the dose-response curve. [10]
Conclusion and Future Perspectives
The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in oncology. The available data on its analogs, especially from the closely related imidazo[1,2-a]pyridine series, reveals clear structure-activity relationships. Potency and selectivity are heavily influenced by substitutions at the C2, C3, and C6 positions. The conversion of the C2-carboxylic acid to various amides and exploration of different aryl groups at C3 are proven strategies for enhancing anticancer activity.
Future research should focus on synthesizing and evaluating a focused library of 6-Bromoimidazo[1,2-a]pyrimidine analogs based on these insights. Systematic modification of the C6-bromo substituent could unlock novel selectivity profiles against different kinase families. Furthermore, promising lead compounds identified through in vitro assays must be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles, paving the way for potential clinical development.
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A Comparative Guide to Kinase Inhibitors: Evaluating 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid within the Landscape of Modern Therapeutics
Introduction: The Enduring Quest for Kinase Inhibitor Specificity and Potency
Protein kinases, comprising a superfamily of over 500 enzymes in the human genome, are the master regulators of cellular signaling.[1] They orchestrate a vast array of processes, from cell proliferation and differentiation to metabolism and apoptosis, by catalyzing the phosphorylation of substrate proteins.[2][3] Given their central role, it is no surprise that dysregulated kinase activity is a hallmark of numerous diseases, most notably cancer.[4][5] This has made kinases one of the most critical and intensely pursued classes of drug targets in modern medicine.[6][7][8]
The development of kinase inhibitors has revolutionized cancer treatment since the approval of Imatinib in 2001.[7][8] However, the journey from a promising compound to a clinically effective therapeutic is fraught with challenges. Chief among them is the delicate balance between potency and selectivity.[3] The highly conserved nature of the ATP-binding pocket across the kinome makes achieving specificity a formidable task.[9] Inhibitors are often broadly categorized as either highly selective, targeting a single or small number of kinases, or multi-kinase inhibitors, designed to engage several targets simultaneously.[10]
This guide provides a comparative analysis of a novel chemical entity, 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid, situated within the promising imidazo[1,2-a]pyrimidine scaffold. We will objectively evaluate the potential of this chemical class against two archetypal kinase inhibitors: Imatinib , the paradigm of selective inhibition, and Sunitinib , a widely used multi-kinase inhibitor. This comparison is grounded in experimental data and provides detailed protocols for the validation of such compounds, offering a framework for researchers in the field of drug discovery.
Section 1: The Challenger: The Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine ring system is a "privileged" heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities and its role as a bioisostere of natural purines.[11][12] This framework serves as a versatile foundation for developing novel therapeutic agents, particularly in oncology.[12][13]
This compound (C₇H₄BrN₃O₂) is a specific derivative of this class.[14][15] While comprehensive public data on the specific inhibitory profile of this exact molecule is emerging, the broader imidazo[1,2-a]pyridine and pyrimidine families have demonstrated potent inhibitory activity against a range of clinically relevant kinases.
-
PI3K Inhibition: Certain imidazo[1,2-a]pyridine and pyrazine derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway frequently deregulated in cancer.[16][17][18]
-
c-KIT Inhibition: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown excellent, nanomolar IC50 values against the c-KIT receptor tyrosine kinase, including mutations that confer resistance to existing therapies like Imatinib.[19][20]
-
Aurora Kinase Inhibition: The imidazo[1,2-a]pyrazine core has been optimized to yield picomolar inhibitors of Aurora kinases A and B, which are critical regulators of mitosis and are overexpressed in many tumors.[21][22]
-
Other Targets: This scaffold has also been associated with the inhibition of cyclin-dependent kinases (CDKs), VEGFR, and EGFR, underscoring its broad potential.[18][23]
The presence of the bromine atom at the 6-position and the carboxylic acid at the 2-position on the this compound molecule provides key chemical handles for substitution and modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[11]
Section 2: The Incumbents: Selective vs. Multi-Targeted Inhibition
To contextualize the potential of the imidazo[1,2-a]pyrimidine scaffold, we compare it against two well-established kinase inhibitors that represent different therapeutic philosophies.
Imatinib (Gleevec): The Standard-Bearer for Selective Inhibition
Imatinib was a breakthrough in targeted cancer therapy, primarily for its profound efficacy in chronic myeloid leukemia (CML).[9]
-
Primary Targets: BCR-Abl, c-KIT, PDGF-R.
-
Mechanism of Action: Imatinib is an ATP-competitive inhibitor that stabilizes the inactive conformation of its target kinases, preventing phosphorylation of downstream substrates.[9]
-
Therapeutic Rationale: By selectively inhibiting the specific kinase driving the malignancy (e.g., BCR-Abl in CML), Imatinib achieves high efficacy with a more manageable side-effect profile compared to conventional chemotherapy.[9] However, its utility can be limited by the development of resistance through mutations in the target kinase's binding site.[24]
Sunitinib (Sutent): The Pragmatist's Multi-Kinase Approach
Sunitinib is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[9][25]
-
Primary Targets: VEGFRs, PDGFRs, c-KIT, FLT3, RET.
-
Mechanism of Action: Sunitinib is also an ATP-competitive inhibitor but with a broader target profile, simultaneously blocking multiple signaling pathways involved in tumor growth and angiogenesis.[25]
-
Therapeutic Rationale: The rationale behind multi-kinase inhibition is to attack cancer on multiple fronts, potentially increasing efficacy and overcoming resistance mechanisms that might arise from the redundancy of signaling pathways.[10] This broader activity, however, often comes at the cost of increased off-target effects and associated toxicities.[9]
Section 3: Comparative Analysis and Data
The fundamental difference between these inhibitors lies in their interaction with the human kinome. A selective inhibitor targets one or a few kinases with high affinity, while a multi-kinase inhibitor binds to a wider array of kinases.
Caption: Kinome interaction map of different inhibitor types.
Quantitative Performance Comparison
The following table summarizes representative inhibitory concentrations (IC50) for the compared compounds against key kinases. The values for the Imidazo[1,2-a]pyrimidine scaffold are representative of potent derivatives reported in the literature.[19][20][21]
| Kinase Target | Imidazo[1,2-a]pyrimidine Derivative (Representative IC50, nM) | Imatinib (IC50, nM) | Sunitinib (IC50, nM) |
| c-KIT | < 10 | 100 - 200 | 9 |
| PDGFRβ | Variable | 25 | 2 |
| VEGFR2 | Variable | >10,000 | 9 |
| BCR-Abl | >10,000 | 25 - 100 | 150 |
| Aurora A/B | < 10 | >10,000 | ~250 |
| PI3Kα | < 20 | >10,000 | >1,000 |
Note: IC50 values are context-dependent and can vary based on assay conditions. This table is for comparative purposes.
This data illustrates the promise of the imidazo[1,2-a]pyrimidine scaffold. Optimized derivatives show potency against targets like c-KIT and Aurora kinases that is comparable or superior to established drugs, with the potential for high selectivity away from targets like BCR-Abl. This presents an opportunity to develop novel inhibitors for Imatinib-resistant GIST or for malignancies driven by Aurora kinase overexpression.
Section 4: Experimental Validation Framework
To rigorously assess a novel inhibitor like this compound, a multi-step validation process is essential, moving from biochemical purity to cellular activity.
Workflow for Kinase Inhibitor Validation
Caption: A generalized workflow for kinase inhibitor validation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the concentration at which an inhibitor reduces kinase activity by 50% (IC50) by measuring ATP consumption.[26] The ADP-Glo™ Kinase Assay is a common platform for this.
Causality and Rationale:
-
Principle: Kinase activity is directly proportional to the amount of ADP produced. The assay converts this ADP into a luminescent signal.[26]
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. Using an excessively high ATP concentration would require a much higher inhibitor concentration to see an effect, leading to an inaccurate IC50.
-
Pre-incubation: The inhibitor is pre-incubated with the kinase before starting the reaction. This allows the inhibitor to reach binding equilibrium with the enzyme, ensuring the measured inhibition is accurate and not time-dependent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial 3-fold dilution in DMSO to create a 10-point dose-response curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.
-
Add 2 µL of the target kinase (e.g., c-KIT) in kinase reaction buffer.
-
Gently mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol validates that the inhibitor can enter cells and engage its intended target by measuring the phosphorylation status of a known downstream substrate.
Causality and Rationale:
-
Principle: A successful kinase inhibitor will reduce the phosphorylation of its direct substrates within the cell. Western blotting provides a semi-quantitative readout of this effect.[5]
-
Cell Line Selection: The chosen cell line must express the target kinase and exhibit detectable baseline phosphorylation of the substrate. For a c-KIT inhibitor, a GIST cell line (e.g., GIST-T1) would be appropriate.
-
Serum Starvation (Optional): Serum contains growth factors that activate multiple kinase pathways. Starving cells before treatment can lower baseline signaling, creating a cleaner window to observe inhibition of the specific target pathway.
-
Loading Control: A protein whose expression is not expected to change with treatment (e.g., β-actin or GAPDH) is used as a loading control to ensure that equal amounts of protein were loaded in each lane, validating the results.
Step-by-Step Methodology:
-
Cell Culture: Plate GIST-T1 cells in a 6-well plate and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a known inhibitor (e.g., Imatinib) as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a 4-12% SDS-PAGE gel and separate by electrophoresis.[27]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-c-KIT Tyr719).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total c-KIT (to ensure the inhibitor is not causing protein degradation) and a loading control (e.g., anti-β-actin).
Conclusion and Future Outlook
The comparison between the imidazo[1,2-a]pyrimidine scaffold and established drugs like Imatinib and Sunitinib highlights the dynamic nature of kinase inhibitor discovery. While Imatinib demonstrates the power of selective targeting and Sunitinib shows the utility of a multi-pronged attack, there remains a significant need for novel agents with improved potency, alternative selectivity profiles, and the ability to overcome clinical resistance.
The imidazo[1,2-a]pyrimidine class, represented here by this compound, is a highly promising scaffold.[12][18] Published data on related compounds suggest the potential to develop inhibitors with nanomolar potency against key oncogenic drivers like c-KIT and Aurora kinases.[19][21] The key to unlocking this potential lies in rigorous experimental validation, following systematic workflows from biochemical characterization to cellular target engagement. Future research should focus on extensive structure-activity relationship studies to optimize this scaffold into next-generation kinase inhibitors with superior clinical profiles.
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The Evolving Landscape of Imidazo[1,2-a]pyrimidines: A Comparative Guide to Structure-Activity Relationships
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for various imidazo[1,2-a]pyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will dissect the nuanced effects of structural modifications on biological activity across different therapeutic areas, supported by experimental data and detailed protocols.
The Imidazo[1,2-a]pyrimidine Core: A Foundation for Diverse Bioactivity
The fused heterocyclic system of imidazo[1,2-a]pyrimidine offers a unique three-dimensional architecture that can be strategically functionalized at multiple positions (primarily C2, C3, C5, and C7) to modulate its physicochemical properties and target affinity. This inherent adaptability has led to the development of potent inhibitors for kinases, enzymes involved in inflammatory pathways, and novel antimicrobial and anticancer agents.[1][2]
Comparative SAR Analysis Across Therapeutic Targets
Kinase Inhibition: A Prominent Area of Investigation
Imidazo[1,2-a]pyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
PI3K/mTOR Dual Inhibitors: The PI3K/Akt/mTOR signaling pathway is a critical target in oncology. SAR studies have revealed that substitution at the C3 position with an acrylamide "warhead" can lead to potent and selective covalent inhibitors. For instance, compound 15a demonstrated excellent potency against PI3Kα and mTOR.[3]
Syk Family Kinase Inhibitors: Spleen tyrosine kinase (Syk) and zeta-associated protein kinase 70 (ZAP-70) are key players in immune signaling. Imidazo[1,2-c]pyrimidine derivatives have shown promise as inhibitors of these kinases.[4] The SAR for this class highlights the importance of the substituent at the C5 position for achieving potent and orally bioavailable compounds. Compound 9f from this series not only displayed strong in vitro inhibition but also in vivo efficacy in mouse models of allergic reactions and T-cell activation.[4]
IKK-β Inhibitors: As a key kinase in the NF-κB signaling pathway, IKK-β is a significant target for inflammatory diseases. The imidazo[1,2-a]thieno[3,2-e]pyrazine scaffold, a related heterocyclic system, has yielded potent and selective IKK-β inhibitors.[5]
Table 1: Comparative Activity of Imidazo[1,2-a]pyrimidine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| 15a | PI3Kα / mTOR | 5.8 / 1.9 | Imidazo[1,2-a]pyridine core with a specific morpholinyl-substituted pyrimidine at C3. | [3] |
| 9f | Syk / ZAP-70 | 11 / 4 | Imidazo[1,2-c]pyrimidine core with a 3-aminopyrrolidine moiety at C5. | [4] |
| 22j | IKK-β | 18 | Imidazothienopyrazine core with a substituted aniline at C8. | [5] |
Anti-inflammatory Activity: Targeting COX-2
Chronic inflammation is a hallmark of many diseases, and cyclooxygenase-2 (COX-2) is a well-established therapeutic target. Novel benzo[6][7]imidazo[1,2-a]pyrimidine derivatives have been designed as selective COX-2 inhibitors.[8]
Key SAR insights indicate that:
-
A tricyclic benzimidazole-fused imidazo[1,2-a]pyrimidine core is beneficial for activity.
-
The presence of a sulfonylmethane (SO2Me) pharmacophore at the para-position of a phenyl ring at C2 is crucial for COX-2 selectivity.[8]
-
Hydrophilic substitutions on the C4 phenyl ring can enhance in vivo efficacy.[8]
Table 2: In Vitro COX-1/COX-2 Inhibition Data for Benzo[6][7]imidazo[1,2-a]pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5a | >100 | 0.12 | >833 | [8] |
| 5d | >100 | 0.15 | >667 | [8] |
| Celecoxib | 15 | 0.04 | 375 | [8] |
Antimicrobial Activity: A Renewed Focus
With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Imidazo[1,2-a]pyrimidine derivatives have demonstrated promising antibacterial and antifungal activities.[9][10][11]
SAR studies in this area have shown that:
-
Substitutions on the phenyl ring at the C2 position and at the C7 position significantly influence antibacterial activity.[9]
-
The introduction of a chalcone moiety to the imidazo[1,2-a]pyrimidine core can lead to potent antimicrobial agents.[12]
-
Certain derivatives exhibit good activity against both Gram-positive and Gram-negative bacteria.[13]
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and comparability of the presented data, it is crucial to understand the underlying experimental methodologies.
General Synthesis of the Imidazo[1,2-a]pyrimidine Scaffold
The most common and versatile method for synthesizing the imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.[11][14]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-aminopyrimidine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of the desired α-haloketone.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired imidazo[1,2-a]pyrimidine derivative.
In Vitro Kinase Inhibition Assay
Principle: The ability of a compound to inhibit the activity of a specific kinase is typically measured using an in vitro kinase assay, which quantifies the phosphorylation of a substrate.
Step-by-Step Protocol (Example: PI3Kα Assay):
-
Reagents: Recombinant human PI3Kα, substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Add the kinase and substrate to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (ADP) formed using the detection reagent and a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro COX Inhibition Assay
Principle: The inhibitory activity of compounds against COX-1 and COX-2 is determined by measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2).
Step-by-Step Protocol:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound at various concentrations in a buffer solution.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding an acid.
-
Measure the amount of PGE2 produced using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the key concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative SAR analysis presented in this guide underscores the importance of strategic structural modifications to achieve desired potency and selectivity against various biological targets. Future research should focus on leveraging computational tools for rational drug design, exploring novel synthetic methodologies to access diverse chemical space, and conducting comprehensive preclinical evaluations to translate promising lead compounds into clinical candidates.
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(2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid as a Putative PIM Kinase Inhibitor
Introduction: Unveiling the Therapeutic Potential of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Our focus in this guide is on a specific derivative, 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid. While direct experimental data for this particular compound is emerging, the broader class of imidazo[1,2-a]pyrimidines and related heterocycles have shown promise as inhibitors of the PIM kinase family.[1][2] This guide, therefore, presents a comprehensive, field-proven framework for validating the hypothesized mechanism of action of this compound as a PIM kinase inhibitor.
We will objectively compare the anticipated performance of this compound with established PIM kinase inhibitors, providing the supporting experimental methodologies required for a rigorous validation process. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel small molecules.
The PIM Kinase Signaling Pathway: A Key Target in Oncology
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases: PIM-1, PIM-2, and PIM-3.[3] These kinases are key regulators of cell survival, proliferation, and differentiation.[1] Their expression is induced by a variety of cytokines and growth factors via the JAK/STAT signaling pathway.[1][4] Once expressed, PIM kinases are constitutively active and phosphorylate a wide array of downstream targets, including BAD, c-Myc, and 4E-BP1, thereby promoting cell cycle progression and inhibiting apoptosis.[4][5] The dysregulation of the PIM kinase signaling pathway is implicated in numerous hematological and solid tumors, making it an attractive target for therapeutic intervention.[1][6]
Caption: Overall MoA Validation Workflow.
Biochemical Assays: Quantifying Direct Enzyme Inhibition
The initial step is to determine if this compound directly inhibits PIM kinase activity in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PIM-1, PIM-2, and PIM-3.
Recommended Assay: ADP-Glo™ Kinase Assay
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor reflects its potency. [7][8][9] Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Prepare a solution of recombinant human PIM-1, PIM-2, or PIM-3 kinase in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT). [7] * Prepare a solution of a suitable PIM kinase substrate (e.g., a BAD-derived peptide) and ATP in kinase buffer.
-
-
Kinase Reaction (384-well plate format):
-
Add 1 µL of the serially diluted compound or DMSO control to the assay wells.
-
Add 2 µL of the kinase solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP solution.
-
Incubate at room temperature for 60 minutes. [7]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes. [7] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes. [10]
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Biophysical Assays: Characterizing the Binding Interaction
To complement the biochemical data, biophysical assays are employed to directly measure the binding affinity, kinetics, and thermodynamics of the inhibitor-kinase interaction.
A. Surface Plasmon Resonance (SPR): Measuring Binding Kinetics
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the compound binding to PIM kinases.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of binding events. [11][12][13] Detailed Protocol:
-
Immobilization of Kinase:
-
Immobilize recombinant PIM kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
It is crucial to optimize immobilization conditions to ensure the kinase remains active. [13]
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the immobilized kinase surface at a constant flow rate.
-
Monitor the association phase as the compound binds to the kinase.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd.
-
Calculate the KD from the ratio of kd to ka (KD = kd/ka).
-
B. Isothermal Titration Calorimetry (ITC): Determining Binding Thermodynamics
Objective: To determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [14][15][16] Detailed Protocol:
-
Sample Preparation:
-
Dialyze the PIM kinase and dissolve the compound in the same buffer to minimize buffer mismatch effects.
-
The typical kinase concentration in the sample cell is 10-20 µM, and the compound concentration in the syringe is 10-20 times higher. [14]
-
-
Titration:
-
Load the kinase solution into the sample cell and the compound solution into the titration syringe of the ITC instrument.
-
Perform a series of small injections of the compound into the kinase solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a binding model to determine the KD, n, and ΔH.
-
The change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the following equations:
-
ΔG = -RT ln(1/KD)
-
ΔG = ΔH - TΔS
-
-
Cell-Based Assays: Confirming Target Engagement and Downstream Effects
It is crucial to demonstrate that the compound can engage its target in a cellular environment and modulate the downstream signaling pathway.
A. Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement
Objective: To confirm that this compound binds to and stabilizes PIM kinase in intact cells.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining. [17][18][19][20] Detailed Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with high PIM-1 expression) and treat with various concentrations of the compound or a vehicle control (DMSO) for a defined period.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes). [21]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection:
-
Analyze the amount of soluble PIM kinase in each sample by Western blotting using a PIM-1 specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
B. Western Blot for Downstream Substrate Phosphorylation
Objective: To assess the ability of the compound to inhibit PIM kinase activity within cells by measuring the phosphorylation of a known substrate.
Principle: PIM kinases phosphorylate several downstream targets, such as BAD at Ser112. A functional PIM kinase inhibitor should reduce the phosphorylation of these substrates in a dose-dependent manner. [22][23][24] Detailed Protocol:
-
Cell Treatment:
-
Treat cells with increasing concentrations of the compound for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-BAD (Ser112) and total BAD (as a loading control).
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-BAD signal to the total BAD signal.
-
A dose-dependent decrease in the phospho-BAD signal indicates inhibition of PIM kinase activity in the cells.
-
Conclusion: A Rigorous Path to Mechanism of Action Validation
This guide provides a comprehensive and scientifically rigorous framework for validating the hypothesized mechanism of action of this compound as a PIM kinase inhibitor. By systematically employing a combination of biochemical, biophysical, and cell-based assays, researchers can confidently elucidate the molecular target and cellular effects of this and other novel small molecules. The provided protocols, grounded in established methodologies, offer a clear path for generating the robust data necessary for advancing promising compounds in the drug discovery pipeline. While direct experimental data for the specific compound of interest is yet to be widely published, the presented workflow, in conjunction with the comparative data from known PIM kinase inhibitors, provides a solid foundation for its evaluation.
References
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Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. [Link]
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Abstract 1050: Mechanisms of action of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia cells. (2013). Cancer Research. [Link]
-
PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. (2019). National Institutes of Health. [Link]
-
The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. ResearchGate. [Link]
-
PIM kinases as therapeutic targets against advanced melanoma. (2016). Oncotarget. [Link]
-
PIM447 (LGH447) | Pim inhibitor. AdooQ Bioscience. [Link]
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PIM1 signaling pathways are associated with stem/cancer stem cells in... ResearchGate. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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PIM1 Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PubMed Central. [Link]
-
A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate. [Link]
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Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
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Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PubMed Central. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2019). National Institutes of Health. [Link]
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Pim-1 adopts a typical kinase fold. a, ribbon diagram of apo Pim-1... ResearchGate. [Link]
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Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Bio-Radiations. [Link]
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PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). UniProt. [Link]
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PIM1. Wikipedia. [Link]
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Surface plasmon resonance. University of Glasgow. [Link]
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QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]
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Kinascreen SPR services. Biaffin GmbH & Co KG. [Link]
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Pim-1 Kinase-Dependent Phosphorylation of p21 Cip1/WAF1 Regulates Its Stability and Cellular Localization in H1299 Cells. (2007). AACR Journals. [Link]
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Application Note Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. TA Instruments. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid Derivatives
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine ring system is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure and rich electron density make it an ideal framework for developing potent and selective ligands for a multitude of biological targets.[1] This guide focuses on a specific, highly functionalized subset: derivatives of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid. The strategic placement of a bromine atom at the 6-position offers a versatile handle for synthetic elaboration and can form crucial halogen bonds within protein active sites.[2] Concurrently, the carboxylic acid group at the 2-position often enhances solubility and provides a key hydrogen bonding motif for target engagement.
This document provides a comparative analysis of the preclinical efficacy of these derivatives, drawing upon experimental data from peer-reviewed literature. We will dissect their performance in controlled in vitro environments and their subsequent validation in complex in vivo models across diverse therapeutic areas, including oncology, inflammation, and infectious diseases. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource that not only presents data but also explains the causal logic behind the experimental designs.
Part 1: In Vitro Efficacy & Mechanistic Analysis
The initial evaluation of any new chemical entity begins in vitro. These assays are designed to quantify a compound's activity against a specific molecular target or a cellular process in a controlled, isolated system. This approach allows for rapid screening, determination of potency, and initial elucidation of the mechanism of action.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated significant potential as anticancer agents, primarily by inhibiting key protein kinases that drive tumor proliferation and survival.[3]
Common Molecular Targets: Prominent among the targets for this compound class are components of the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are frequently dysregulated in human cancers.[4][5][6] Inhibition of these pathways can halt the cell cycle, prevent proliferation, and induce programmed cell death (apoptosis).[5]
Experimental Protocol: Cell Viability Assessment via MTT Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight. The choice of cell lines is critical; these specific lines represent diverse cancer types and have well-characterized signaling pathway dependencies.[4]
-
Compound Treatment: A dilution series of the test compound (e.g., from 0.01 µM to 100 µM) is prepared in culture medium and added to the cells. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin) are included.
-
Incubation: Cells are incubated with the compounds for a defined period, typically 48 or 72 hours, to allow for a therapeutic effect.
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization & Readout: After a 3-4 hour incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured on a plate reader at ~570 nm.
-
Data Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is calculated using non-linear regression analysis.
Comparative In Vitro Cytotoxicity Data
| Compound Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
|---|---|---|---|---|---|
| Compound 14c (Imidazopyrazine derivative) | A549 (Lung) | 6.39 | Compound II (Lead) | 8.37 | [4] |
| Compound 14c (Imidazopyrazine derivative) | PC-3 (Prostate) | >20 | Compound II (Lead) | >20 | [4] |
| Compound 14c (Imidazopyrazine derivative) | MCF-7 (Breast) | 12.0 | Compound II (Lead) | 13.9 | [4] |
| IP-5 (Imidazopyridine derivative) | HCC1937 (Breast) | 45.0 | - | - | [3] |
| IP-6 (Imidazopyridine derivative) | HCC1937 (Breast) | 47.7 | - | - | [3] |
| Compound 5a (Benzoimidazopyrimidine) | MCF-7 (Breast) | 14.12 | Celecoxib | 23.41 |[7] |
Visualizing the Mechanism: The PI3K/Akt/mTOR Pathway Many imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects by inhibiting kinases within the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: Standard experimental workflow for a mouse model of bacterial infection.
Comparative In Vivo Antimicrobial Data
| Compound | Dose & Route | Organ | Log10 CFU Reduction (vs. Control) | Source |
|---|---|---|---|---|
| ND-10885 (Compound 2) | 100 mg/kg, p.o. | Lung | ~1.0 | [8] |
| ND-10885 (Compound 2) | 100 mg/kg, p.o. | Spleen | ~1.5 | [8] |
| ND-10885 (Compound 2) | 100 mg/kg, p.o. | Liver | ~1.5 | [8]|
Anti-inflammatory Efficacy: Acetic Acid-Induced Writhing Model
This model is a widely used non-selective test for evaluating the analgesic and anti-inflammatory properties of novel compounds. [7] Experimental Protocol: Writhing Test
-
Animal Groups: Mice are divided into a control group, a reference drug group (e.g., Celecoxib), and groups for different doses of the test compound.
-
Compound Administration: The test compound or reference drug is administered orally 30-60 minutes before the inflammatory stimulus.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally. This irritant induces the release of inflammatory mediators like prostaglandins, causing characteristic abdominal constrictions and stretching (writhing).
-
Observation: Each mouse is observed for a set period (e.g., 20 minutes), and the number of writhes is counted.
-
Data Analysis: The percentage of pain inhibition is calculated for each treated group relative to the control group. The ED50 (the dose that produces 50% of the maximal effect) can also be determined.
Comparative In Vivo Anti-inflammatory Data
| Compound | ED50 (mg/kg) | Max Inhibition (%) | Reference (Celecoxib) | Source |
|---|---|---|---|---|
| 5a | 6.13 | 89.21 | ED50: 5.92 mg/kg | [7] |
| 5d | 5.75 | 89.65 | ED50: 5.92 mg/kg | [7] |
| 5j | 6.87 | 88.42 | ED50: 5.92 mg/kg | [7]|
Part 3: Synthesis and Structure-Activity Relationships (SAR)
The biological activity of these derivatives is intrinsically linked to their chemical structure. Understanding how modifications to the core scaffold affect efficacy is crucial for rational drug design.
General Synthetic Route: The synthesis of the imidazo[1,2-a]pyrimidine core is often achieved via a condensation reaction, a variant of the Chichibabin reaction, between a substituted 2-aminopyrimidine and an α-haloketone or related electrophile. [2][9]Subsequent modifications can be made to the core structure.
Caption: Generalized synthetic pathway for imidazo[1,2-a]pyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Anti-inflammatory (COX-2): For benzoi[2][10]midazo[1,2-a]pyrimidine derivatives, placing a methylsulfonyl (SO2Me) group on the C-2 phenyl ring is critical for high potency and selectivity. Substitutions on the C-4 phenyl ring showed that electron-donating groups (like methoxy) or small electron-withdrawing groups (like fluoro) maintained or improved activity, whereas bulky groups were detrimental. [7]* Anticancer (PI3K): In a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives, replacing a thiopyranopyrimidine structure with the imidazopyrazine moiety enhanced the activity against PI3Kα kinase. The compound with a 4-methoxyphenyl group (14c) showed superior activity, suggesting that this substitution is favorable for kinase binding. [4]
Conclusion and Future Directions
The this compound scaffold and its close relatives represent a versatile and highly promising platform for drug discovery. The derivatives synthesized from this core have demonstrated potent and often selective activity across a range of therapeutic targets.
-
In Oncology: Compounds like 14c show promising cytotoxicity against cancer cell lines, while derivatives such as 5a exhibit potent anti-proliferative effects against breast cancer cells, likely due to their COX-2 inhibitory activity. [4][7]* In Inflammation: Derivative 5a emerged as a standout compound, with in vitro COX-2 inhibitory potency and selectivity exceeding the clinical drug Celecoxib, an effect that translated to strong in vivo efficacy. [7]* In Infectious Disease: The related imidazo[1,2-a]pyridine carboxamides show significant in vivo bacterial clearance in a mouse infection model, validating this scaffold as a viable starting point for novel antibiotics. [8] Future research should focus on optimizing the pharmacokinetic profiles of the most potent leads to improve their oral bioavailability and metabolic stability. Further exploration of substitutions at the 6-bromo position could yield next-generation compounds with enhanced potency and novel mechanisms of action. The collective data strongly supports the continued development of imidazo[1,2-a]pyrimidine derivatives as a rich source of potential clinical candidates.
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available from: [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. Available from: [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling | Request PDF. ResearchGate. Available from: [Link]
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Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. NIH. Available from: [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[9][11]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthetic Landscape of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5] Notable drugs such as Divaplon and Fasiplon feature this heterocyclic system, underscoring its therapeutic relevance.[2]
For researchers and drug development professionals, selecting the optimal synthetic route to a target imidazo[1,2-a]pyrimidine is a critical decision that impacts library diversity, scalability, and overall project timelines. This guide provides an in-depth comparison of the primary synthetic strategies, moving from classical cyclocondensation reactions to modern multicomponent approaches. We will dissect the underlying mechanisms, evaluate the practical advantages and limitations of each route, and provide field-proven experimental protocols to ground our discussion in practical application.
The Cornerstone: Classical Cyclocondensation Reactions
The most traditional and widely recognized method for constructing the imidazo[1,2-a]pyrimidine ring system is the cyclocondensation reaction between a 2-aminopyrimidine and an α-halocarbonyl compound, a variant of the Chichibabin (Tschitschibabin) synthesis.[1][2] This approach is robust and has been employed for nearly a century.
Mechanism and Rationale: The reaction proceeds via a two-step sequence. First, the more nucleophilic endocyclic nitrogen of the 2-aminopyrimidine attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This initial alkylation forms a key N-alkylated intermediate. The second step is an intramolecular cyclization where the exocyclic amino group condenses with the ketone carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrimidine core.[6] The choice of a base, such as sodium bicarbonate or potassium carbonate, is often crucial to neutralize the HBr generated, driving the reaction to completion.
Advantages:
-
Reliability: A well-established and predictable reaction.
-
Accessibility of Starting Materials: 2-aminopyrimidines and many α-bromoketones are commercially available or readily synthesized.
Limitations:
-
Harsh Conditions: Often requires elevated temperatures.
-
Handling of Reagents: α-haloketones are often lachrymatory and can be unstable.
-
Limited Scope: The availability of specific α-haloketones can be a bottleneck for generating diverse substitution patterns.
Representative Experimental Protocol: Catalyst-Free Synthesis in a Green Solvent
This protocol, adapted from microwave-assisted procedures, demonstrates a more environmentally conscious approach to the classical method.[6]
-
Reaction Setup: To a 10 mL microwave process vial, add 2-aminopyrimidine (1.0 mmol, 1.0 equiv.) and the desired α-bromoketone (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add a 1:1 mixture of H₂O and isopropanol (4 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes.
-
Work-up and Purification: After cooling to room temperature, add saturated NaHCO₃ solution (10 mL) to the reaction mixture. If a precipitate forms, filter, wash with water, and dry to obtain the crude product. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyrimidine.
The One-Pot Evolution: The Ortoleva-King Reaction
To circumvent the need to pre-form and handle lachrymatory α-haloketones, the Ortoleva-King reaction provides an elegant one-pot alternative. This strategy involves the reaction of a 2-aminopyrimidine with an acetophenone (or other methyl ketone) in the presence of iodine.[7][8]
Mechanism and Rationale: The Ortoleva-King reaction begins with the formation of an N-pyridinium iodide salt. The 2-aminopyrimidine reacts with iodine to form a complex that then reacts with the ketone. This in situ generation of the reactive intermediate avoids the isolation of the α-halocarbonyl. The subsequent addition of a base promotes the intramolecular cyclization and dehydration, analogous to the final steps of the Chichibabin synthesis.[9] This tandem approach enhances operational simplicity and safety.
Advantages:
-
Operational Simplicity: A one-pot procedure that avoids the isolation of hazardous intermediates.
-
Broader Substrate Scope: Utilizes readily available methyl ketones instead of their α-halogenated counterparts.
-
Good Functional Group Tolerance: The synthesis is compatible with various functionalities like hydroxyl, amino, and methoxy groups.[7]
Limitations:
-
Stoichiometry: Often requires an excess of the 2-aminopyrimidine.[10]
-
Reaction Conditions: Can still require high temperatures (100-110 °C).[10]
Representative Experimental Protocol: One-Pot Ortoleva-King Synthesis
This protocol is adapted from the work of Stasyuk et al. for the synthesis of 2-aryl-imidazo[1,2-a]pyridines and is applicable to pyrimidine analogs.[10]
-
Step 1 (Ortoleva-King Reaction): In a sealed tube, combine the acetophenone derivative (1.0 mmol, 1.0 equiv.), 2-aminopyrimidine (2.3 mmol, 2.3 equiv.), and iodine (1.2 mmol, 1.2 equiv.). Heat the neat mixture at 110 °C for 4 hours.
-
Step 2 (Cyclization): Cool the reaction mixture to room temperature. Add a 10% aqueous solution of NaOH (5 mL). Seal the tube and heat at 100 °C for 1 hour.
-
Work-up and Purification: Cool the mixture to room temperature. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with a saturated solution of Na₂S₂O₃ to remove residual iodine, and then wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the final product.
The Diversity Engine: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity. For imidazo[1,2-a]pyrimidines, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is particularly prominent.[11][12] This reaction combines a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isonitrile in a single, convergent step.
Mechanism and Rationale: The reaction is typically acid-catalyzed. The aldehyde and 2-aminopyrimidine first condense to form an iminium ion intermediate. The isonitrile then undergoes a nucleophilic attack on the iminium carbon. This is followed by an intramolecular 5-endo-dig cyclization, where the endocyclic nitrogen of the pyrimidine ring attacks the newly formed nitrilium ion. A final rearomatization step yields the 3-amino-substituted imidazo[1,2-a]pyrimidine.[13] The key advantage of this approach is that three points of diversity can be introduced in a single operation, making it ideal for the synthesis of compound libraries.
Advantages:
-
High Convergence and Atom Economy: Builds complex molecules from simple starting materials in one pot.
-
Rapid Access to Diversity: Ideal for generating libraries of analogs by simply varying the three input components.
-
Mild Conditions: Often proceeds at room temperature or with gentle heating.[11]
Limitations:
-
Limited Substitution Patterns: Primarily yields 3-amino-substituted products.
-
Reagent Issues: Isonitriles are known for their pungent, unpleasant odors and can have toxicity concerns, requiring careful handling in a well-ventilated fume hood.
Representative Experimental Protocol: Groebke-Blackburn-Bienaymé 3-CR
This general protocol is based on established procedures for the GBB reaction.[11][13]
-
Reaction Setup: To a solution of 2-aminopyrimidine (1.0 mmol, 1.0 equiv.) and an aldehyde (1.0 mmol, 1.0 equiv.) in methanol (5 mL), add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 5 mol% or p-toluenesulfonic acid, 10 mol%).
-
Component Addition: Stir the mixture for 10 minutes at room temperature, then add the isonitrile (1.1 mmol, 1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the pure 3-amino-imidazo[1,2-a]pyrimidine.
Visualizing the Synthetic Strategies
To better understand the logical flow and differences between these approaches, the following diagrams illustrate the synthetic workflows.
Caption: Workflow comparison of classical vs. one-pot cyclocondensation strategies.
Caption: Conceptual workflow for library generation using a multicomponent reaction.
Comparative Analysis: Choosing the Right Route
The optimal synthetic strategy depends heavily on the specific goals of the project, whether it's the large-scale synthesis of a single target or the rapid generation of a diverse chemical library for screening.
| Parameter | Chichibabin Reaction | Ortoleva-King Reaction | Groebke-Blackburn-Bienaymé (MCR) |
| Core Application | Scale-up, specific target synthesis. | Versatile synthesis, avoiding hazardous reagents. | Diversity-oriented synthesis, lead discovery. |
| Operational Simplicity | Moderate (multi-step if α-haloketone is not available). | High (one-pot, two-step procedure). | Very High (one-pot, single step). |
| Versatility/Scope | Good, but limited by α-haloketone availability. | Very good, utilizes common methyl ketones. | Excellent for 3-amino analogs; driven by vast aldehyde/isonitrile availability. |
| Typical Yields | Moderate to good. | Moderate (40-60%). [7] | Moderate to good. |
| "Green" Chemistry | Poor (lachrymatory reagents, often requires heating). | Better (avoids isolated α-haloketones). | Good (high atom economy, often mild conditions). |
| Key Advantage | Robust and well-documented. | Bypasses the need for α-haloketones. | Rapidly builds complexity and diversity. |
| Key Disadvantage | Use of unstable/lachrymatory α-haloketones. | Requires stoichiometric iodine and often excess amine. | Use of malodorous isonitriles; limited to 3-amino products. |
Conclusion and Future Outlook
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is a mature field with a rich variety of established methods.
-
The Chichibabin reaction remains a reliable workhorse for accessing specific isomers when the requisite α-haloketone is available.
-
The Ortoleva-King reaction offers a significant practical improvement by enabling a one-pot process from more benign starting materials, making it a highly attractive option for general synthesis.
-
Multicomponent reactions , particularly the GBB reaction, are unparalleled in their ability to rapidly generate diverse libraries for high-throughput screening and SAR studies.
Looking forward, the field continues to evolve. Newer methods employing strategies like C-H activation, domino reactions, and photocatalysis are emerging, promising even greater efficiency and broader substrate scope. [1][14]For the modern medicinal chemist, a thorough understanding of the classical and contemporary routes presented here is essential for navigating the synthetic landscape and efficiently advancing drug discovery programs.
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available at: [Link]
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Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(13), 5552-5559. Available at: [Link]
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Verma, A., Joshi, S., & Singh, D. (2013). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 3(36), 15446-15469. Available at: [Link]
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Krasavin, M., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 18, 1481-1490. Available at: [Link]
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Al-Tel, T. H., et al. (2021). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 11(43), 26861-26875. Available at: [Link]
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Valdés, A., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 27(22), 7888. Available at: [Link]
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Kurteva, V. B., & Lubenov, L. A. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(91), 49845-49851. Available at: [Link]
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Gürbüz, D., et al. (2019). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Letters in Drug Design & Discovery, 16(1), 10-18. Available at: [Link]
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Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis Via an Ortoleva-King Reaction. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. Possible mechanism for the synthesis of imidazo[1,2-a]pyrimidines. Available at: [Link]
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Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35087-35103. Available at: [Link]
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ResearchGate. ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. Available at: [Link]
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Bienaymé, H., & Bouzid, K. (1998). A New Hetero-Annulation Reaction. Angewandte Chemie International Edition, 37(16), 2234-2237. Available at: [Link]
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Semantic Scholar. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Available at: [Link]
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Çetin, S., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(3), 560-575. Available at: [Link]
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ResearchGate. Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade. Available at: [Link]
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Kumar, A., et al. (2016). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 18(9), 559-565. Available at: [Link]
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Al-Suhaibani, S. S. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Proceedings, 78(1), 12. Available at: [Link]
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El-Sayed, M. A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 27(19), 6204. Available at: [Link]
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Revankar, G. R., et al. (1984). Synthesis and Antibacterial Activity of Some Imidazo[1,2-a]pyrimidine Derivatives. Journal of the Pharmaceutical Society of Japan, 104(10), 1045-1053. Available at: [Link]
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Uslu Kobak RZ, Akkurt B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1333-1346. Available at: [Link]
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Chobe, M., et al. (2015). Synthesis and Antiproliferative Activity of imidazo[1,2-a]pyrimidine Mannich Bases. European Journal of Medicinal Chemistry, 101, 216-226. Available at: [Link]
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Navigating the Off-Target Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid and Its Analogs
In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges, paramount among them being the characterization of a molecule's selectivity. A compound's propensity to interact with unintended targets, known as cross-reactivity or off-target effects, can lead to unforeseen toxicity or a dilution of its intended therapeutic efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid, a scaffold of growing interest in medicinal chemistry. While this specific molecule is often utilized as a synthetic intermediate, its core structure is present in numerous bioactive agents. We will, therefore, use it as a representative example to explore the principles and methodologies of robust cross-reactivity analysis, comparing its hypothetical profile to other relevant chemical classes.
This guide is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols. We will delve into the causality behind experimental choices, ensuring that the described workflows are self-validating and grounded in authoritative scientific principles.
The Imperative of Early and Comprehensive Profiling
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, forming the core of molecules targeting a wide array of protein families, including kinases, phosphodiesterases, and G-protein coupled receptors. This inherent promiscuity necessitates a rigorous and early assessment of cross-reactivity to mitigate the risk of late-stage failures. A thorough understanding of a compound's selectivity profile not only de-risks its development trajectory but also can unveil opportunities for polypharmacology, where engaging multiple targets may lead to enhanced therapeutic outcomes.
A Multi-Pronged Approach to De-risking
An effective cross-reactivity profiling strategy is not a single experiment but a multi-faceted investigation that combines computational predictions with a tiered in vitro experimental approach. This integrated workflow allows for the efficient allocation of resources, focusing broad, high-throughput screens on a large number of potential targets initially, followed by more detailed, lower-throughput assays for deconvolution and validation.
Figure 1: A tiered approach to cross-reactivity profiling, integrating in silico, in vitro, and cellular methods.
Phase 1: In Silico Prediction - The Compass for Your Investigation
Before embarking on extensive and costly experimental screening, computational methods can provide valuable initial hypotheses about potential off-targets. By comparing the chemical structure of this compound to databases of known ligands, we can predict its likely protein interactions.
Recommended Platforms:
-
Similarity Ensemble Approach (SEA): This method calculates the similarity between a query ligand and annotated ligands for a large number of protein targets, providing a statistical measure of the likelihood of interaction.
-
SwissTargetPrediction: An open-access web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures.
Experimental Protocol: In Silico Target Prediction
-
Obtain the SMILES string for this compound: C1=CN2C(=N1)C=C(C(=N2)Br)C(=O)O.
-
Submit the SMILES string to the SwissTargetPrediction server.
-
Analyze the results , paying close attention to the predicted target classes and the probability scores. The output will provide a list of potential targets, ranked by likelihood.
-
Cross-reference the predicted targets with those identified through other methods like SEA to build a consensus list of high-priority candidates for experimental validation.
Phase 2: Broad Panel In Vitro Screening - Casting a Wide Net
Armed with in silico predictions, the next step is to experimentally screen the compound against a broad panel of targets. The choice of panel will depend on the predicted target classes and the therapeutic indication. For a novel imidazo[1,2-a]pyrimidine, a comprehensive kinase panel is a logical starting point, given the prevalence of this scaffold in kinase inhibitors.
Comparative Data: Hypothetical Kinase Profiling Results
| Compound | Primary Target (IC50, nM) | Off-Target Kinases (>10-fold selectivity) | Off-Target Kinases (<10-fold selectivity) |
| This compound (Hypothetical) | Kinase A (15) | Kinase B (250), Kinase C (500) | Kinase D (85), Kinase E (120) |
| Comparator 1 (Imidazo[1,2-b]pyridazine) | Kinase A (25) | Kinase F (800) | Kinase G (150), Kinase H (200) |
| Comparator 2 (Pyrazolo[1,5-a]pyrimidine) | Kinase A (10) | Kinase I (1500) | None identified in the panel |
Experimental Protocol: KinomeScan Profiling
The KinomeScan™ platform from DiscoverX is a widely used method for assessing kinase selectivity.
-
Compound Preparation: Solubilize the test compound (e.g., this compound) in DMSO to a stock concentration of 10 mM.
-
Assay Execution: Submit the compound for screening against the desired kinase panel (e.g., the 468-kinase panel). The assay is typically run at a single high concentration (e.g., 10 µM).
-
Data Analysis: The results are reported as percent inhibition. A common threshold for a significant "hit" is >80% inhibition.
-
Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 values, which will allow for a quantitative assessment of selectivity against the primary target.
Phase 3: Cellular Target Engagement and Functional Validation
In vitro binding or enzymatic assays do not always translate to cellular activity. Therefore, it is crucial to validate off-target hits in a relevant cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Culture: Grow a relevant cell line to ~80% confluency.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or a vehicle control for a defined period.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods. An increase in the melting temperature in the presence of the compound indicates target engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
Conclusion and Future Directions
The cross-reactivity profiling of this compound, or any novel chemical entity, is a critical and iterative process. By integrating in silico predictions with broad in vitro screening and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is not only essential for mitigating safety risks but also for uncovering new therapeutic opportunities. As our understanding of the proteome and the intricate networks of cellular signaling continues to expand, so too will the tools and strategies for navigating the complex landscape of drug-target interactions.
References
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SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
-
KinomeScan™ Technology: A platform for kinase inhibitor profiling. DiscoverX. [Link]
-
Cellular Thermal Shift Assay (CETSA): A method for monitoring drug-target interactions in cells. Science. [Link]
A Senior Application Scientist's Guide to Benchmarking 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid Against Established Therapeutic Agents
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile therapeutic potential.[1] This heterocyclic system is a bioisostere of purine, allowing it to interact with a wide array of biological targets.[2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The synthetic tractability of the imidazo[1,2-a]pyrimidine ring system allows for extensive structural modifications, enabling the fine-tuning of its biological activity. Our focus in this guide is on a specific derivative, 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid, a compound that holds promise as a lead for the development of novel therapeutics. This document provides a comprehensive guide for benchmarking this compound against established drugs in key therapeutic areas.
Comparative Analysis: Potential Mechanisms of Action
While specific experimental data for this compound is emerging, the broader class of imidazo[1,2-a]pyrimidine derivatives has been shown to exert its effects through several key mechanisms, primarily as kinase inhibitors.[4] The structural similarity to the adenine core of ATP allows these compounds to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[5]
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant body of research points to the potential of imidazo[1,2-a]pyrimidine derivatives as anticancer agents.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells, with some derivatives exhibiting IC50 values in the low micromolar range.[1] The proposed mechanism for this antiproliferative activity is the inhibition of protein kinases that are crucial for cancer cell growth and survival.[4] For instance, related imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, which play a critical role in mitosis.[6]
Proposed Experimental Benchmarking Workflows
To rigorously evaluate the therapeutic potential of this compound, a multi-pronged experimental approach is essential. Below, we outline detailed protocols for benchmarking this compound against established drugs in the fields of oncology and microbiology.
Workflow 1: In Vitro Anticancer Activity Assessment
This workflow is designed to determine the cytotoxic effects of this compound against a panel of human cancer cell lines and compare its potency to a standard chemotherapeutic agent.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Comparative Drug: Doxorubicin, a well-characterized and widely used chemotherapeutic agent.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and Doxorubicin in DMSO.
-
Perform serial dilutions of the compounds in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of the test compounds and the control drug. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Reference) | Known Value | Known Value | Known Value |
Workflow 2: In Vitro Antimicrobial Susceptibility Testing
This workflow aims to assess the antimicrobial properties of this compound against representative Gram-positive and Gram-negative bacteria and a common fungal pathogen.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Comparative Drugs: Ciprofloxacin (antibacterial) and Fluconazole (antifungal).
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation:
-
Culture Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound, Ciprofloxacin, and Fluconazole in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing the appropriate broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a positive control (microorganism in broth) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin (Reference) | Known Value | Known Value | N/A |
| Fluconazole (Reference) | N/A | N/A | Known Value |
Visualizing the Path Forward: Signaling Pathways and Experimental Design
To better understand the potential mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrimidine derivatives.
Caption: Logical flow of the proposed experimental benchmarking.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound. By benchmarking its anticancer and antimicrobial activities against well-established drugs, researchers can gain valuable insights into its therapeutic potential. The proposed workflows, rooted in standard and validated methodologies, ensure the generation of reliable and comparable data. Future investigations should expand to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety profile, paving the way for its potential clinical development.
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Kibou, Z., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
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Labiotech.eu. (2023). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]
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ResearchGate. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... [Link]
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ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. [Link]
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
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ResearchGate. (n.d.). In vitro cytotoxic (IC50 values (µM)) effects of the novel compounds in... [Link]
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The Strategic Replacement of Carboxylic Acids on the 6-Bromoimidazo[1,2-a]pyrimidine Scaffold: A Comparative Guide
Introduction: Beyond the Carboxylic Acid
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The 6-bromo substituted variant, in particular, serves as a versatile intermediate for creating diverse compound libraries, often targeting kinases and other enzymes in cancer and infectious disease research.[2] When a carboxylic acid is part of the pharmacophore on this scaffold, it can be a double-edged sword. While its ability to form strong electrostatic and hydrogen-bond interactions is beneficial for target binding, the carboxylic acid group often introduces liabilities.[3][4] These can include poor membrane permeability, rapid metabolism via glucuronidation, and potential toxicity, all of which can hinder the development of a successful drug candidate.[5][6][7][8]
This guide provides a comparative analysis of strategic bioisosteric replacements for the carboxylic acid moiety on the 6-bromoimidazo[1,2-a]pyrimidine core. We will delve into the rationale behind these replacements, comparing their effects on physicochemical properties, pharmacokinetic (ADME) profiles, and biological activity. This analysis aims to equip drug discovery professionals with the insights needed to rationally design and select superior analogues.
The Rationale for Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group with another that has similar spatial and electronic characteristics, is a cornerstone of medicinal chemistry.[3][9] The goal is to retain the desired biological activity while improving the molecule's overall drug-like properties.[9] For carboxylic acids, the primary objectives of bioisosteric replacement are to:
-
Enhance Metabolic Stability: Circumvent rapid metabolism, particularly UGT-mediated glucuronidation.[6]
-
Improve Permeability: Increase lipophilicity and reduce the high desolvation energy associated with the carboxylate anion to improve passage across biological membranes.[6][10][11]
-
Modulate Acidity (pKa): Fine-tune the ionization state at physiological pH to optimize target interaction and solubility.[10]
-
Reduce Plasma Protein Binding: Decrease the likelihood of high binding to plasma proteins like albumin, which can limit the free fraction of the drug.[5]
-
Explore New Intellectual Property: Generate novel chemical entities with distinct patent positions.[8]
The following sections will compare several common and effective bioisosteres for the carboxylic acid group in the context of the 6-bromoimidazo[1,2-a]pyrimidine scaffold.
Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of a suitable bioisostere is highly context-dependent, relying on the specific binding interactions with the target protein and the desired physicochemical property modulations.[8] Below is a comparison of prominent candidates.
Tetrazole
The 5-substituted 1H-tetrazole is arguably the most widely used "non-classical" bioisostere of a carboxylic acid.[8][11] Its key feature is a pKa value (around 4.5-4.9) that closely mimics that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions.[8][11]
-
Advantages:
-
Considerations:
-
Despite higher lipophilicity, the high desolvation energy of the tetrazolate anion can sometimes counteract expected gains in permeability.[11]
-
Synthesis can sometimes be challenging and may involve the use of azides.
-
Acyl Sulfonamides
Acyl sulfonamides are another class of acidic bioisosteres that have gained traction. Their acidity can be tuned by the substitution on the sulfonamide nitrogen, but they are generally in the same pKa range as carboxylic acids.[8]
-
Advantages:
-
Can form a similar hydrogen bond pattern to carboxylic acids.
-
Often exhibit improved metabolic stability and cell permeability compared to the parent acid.[11]
-
The sulfonamide moiety can provide additional vectors for substitution to probe the binding pocket.
-
-
Considerations:
-
The non-planar geometry may not be a suitable replacement if the planarity of the carboxylate is crucial for binding.
-
Can sometimes introduce issues with off-target activity, such as inhibition of carbonic anhydrases.
-
Hydroxamic Acids
Hydroxamic acids are weaker acids (pKa ~8-9) than carboxylic acids and are often used for their strong metal-chelating properties.[8] However, they can also serve as effective bioisosteres.
-
Advantages:
-
Capable of acting as both a hydrogen bond donor and acceptor.
-
The reduced acidity means they are largely unionized at physiological pH, which can significantly improve membrane permeability.[4]
-
-
Considerations:
-
Prone to in vivo hydrolysis back to the carboxylic acid.[8]
-
The metal-chelating ability can sometimes lead to off-target toxicity.
-
Other Heterocyclic Replacements (e.g., Hydroxyisoxazoles, Thiazolidinediones)
A variety of five-membered, acidic heterocycles can mimic the key interactions of a carboxylic acid.
-
Hydroxyisoxazoles: These are planar, acidic heterocycles that can effectively replicate the hydrogen bonding pattern of a carboxylic acid.
-
Thiazolidinediones: These groups are less acidic but can still engage in important hydrogen bonding. They have been shown to have relatively high membrane permeability.[4][10]
Data Presentation: A Head-to-Head Comparison
To provide a clear, quantitative comparison, the following table summarizes the typical physicochemical properties of these bioisosteres relative to a hypothetical parent 6-bromoimidazo[1,2-a]pyrimidine carboxylic acid derivative.
| Bioisostere | Typical pKa Range | Typical LogD7.4 Change vs. COOH | Typical Permeability Change vs. COOH | Key Feature |
| Carboxylic Acid (Parent) | 4.0 - 5.0 | Reference | Reference | Strong H-bonding, planar |
| Tetrazole | 4.5 - 5.0 | Increase | Variable / Increase | Similar acidity, metabolically stable |
| Acyl Sulfonamide | 4.0 - 6.0 | Increase | Increase | Tunable acidity, improved stability |
| Hydroxamic Acid | 8.0 - 9.0 | Significant Increase | Significant Increase | Weaker acid, largely unionized at pH 7.4 |
| Thiazolidinedione | 6.0 - 8.0 | Increase | High | Good permeability, H-bond acceptor |
Note: The exact values are highly dependent on the rest of the molecular structure. This table represents general trends observed in medicinal chemistry.[6][8][10][12]
Visualizing the Drug Discovery Workflow
The process of identifying and validating a suitable bioisosteric replacement follows a logical progression from initial design to in-depth biological evaluation.
Caption: Workflow for Bioisosteric Replacement and Lead Optimization.
Experimental Protocols
Executing a successful bioisosteric replacement strategy requires robust and reproducible experimental data.[13] Below are outlines for two critical in vitro ADME assays.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a test compound by phase I enzymes.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM).
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Self-Validation:
-
Positive Control: Include a compound with known high metabolic clearance (e.g., verapamil) to ensure the HLM and NADPH system are active.
-
Negative Control: Run a condition without the NADPH regenerating system to measure any non-enzymatic degradation.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the rate of transport of a compound across a human intestinal epithelial cell monolayer, predicting intestinal absorption.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Buffer: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4).
-
Dosing: Add the test compound (e.g., 10 µM) to the apical (A) side of the monolayer for A-to-B (absorptive) transport, or to the basolateral (B) side for B-to-A (efflux) transport.
-
Sampling: At a specified time point (e.g., 2 hours), take samples from the receiver compartment (B for A-to-B, A for B-to-A). Also, take a sample from the donor compartment at T=0 and the final time point.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
Self-Validation:
-
High Permeability Control: Include a compound known to be highly permeable (e.g., propranolol).
-
Low Permeability Control: Include a compound known to be poorly permeable (e.g., atenolol) to define the lower boundary of the assay.
Conclusion and Future Outlook
The replacement of a carboxylic acid is a critical optimization step in the development of drug candidates based on the 6-bromoimidazo[1,2-a]pyrimidine scaffold. While tetrazoles offer a close acidic and structural mimic with improved metabolic stability, other options like acyl sulfonamides and various heterocycles provide a broader range of physicochemical properties to explore. The choice of bioisostere should be guided by a data-driven approach, utilizing a suite of in vitro ADME and target-based assays to build a comprehensive structure-activity and structure-property relationship.[14][15][16][17] By systematically evaluating these replacements, researchers can effectively mitigate the liabilities of the carboxylic acid group, ultimately leading to safer and more effective drug candidates.
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8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. (2006). PubMed. [Link]
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Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. (2011). PubMed. [Link]
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Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
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Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). RSC Publishing. [Link]
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Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. (2022). PubMed. [Link]
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6-Bromo-imidazo[1,2-a]pyrimidine. (n.d.). VEGSCI Inc. [Link]
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Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. (1989). J-STAGE. [Link]
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A Head-to-Head Computational Showdown: Comparative Docking Analysis of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, the privileged structures of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine have emerged as foundational scaffolds for the development of novel therapeutics.[1][2] Their remarkable versatility and broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties, have cemented their importance in medicinal chemistry.[3][4][5] A significant portion of their therapeutic potential has been attributed to their ability to modulate the activity of protein kinases, a critical class of enzymes often dysregulated in human diseases.[6][7][8] This guide provides an in-depth comparative analysis of these two scaffolds through the lens of molecular docking, offering a detailed protocol and interpreting the structural nuances that dictate their binding affinities and potential as kinase inhibitors.
The Rationale: Why Compare These Two Scaffolds?
The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores are structurally analogous, featuring a fused imidazole ring. The key distinction lies in the six-membered ring: a pyridine in the former and a pyrimidine in the latter. This seemingly subtle difference—the presence of an additional nitrogen atom in the pyrimidine ring—can significantly impact the electronic distribution, hydrogen bonding capacity, and overall topology of the molecule. These alterations, in turn, can profoundly influence how ligands derived from these scaffolds interact with the active site of a protein target. Understanding these differences at a molecular level is paramount for rational drug design and the optimization of lead compounds.
This guide will utilize a comparative molecular docking workflow to elucidate these differences, focusing on a well-characterized protein kinase target. For the purpose of this illustrative study, we will consider the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a validated target in oncology.[9]
Experimental Design: A Self-Validating Docking Protocol
To ensure the scientific integrity of our comparative analysis, we will employ a robust and self-validating docking protocol. This protocol is designed to be a closed-loop system where each step validates the next, from protein preparation to the final analysis of docking poses.
Step 1: Protein Preparation
The initial and one of the most critical steps is the preparation of the target protein structure. The quality of the protein model directly impacts the reliability of the docking results.
-
Selection of the Crystal Structure: A high-resolution crystal structure of the target protein in complex with a known inhibitor is selected from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4JPS, which represents the crystal structure of PI3Kα.[10][11]
-
Protein Clean-up: The raw PDB file is processed to remove water molecules, co-factors, and any existing ligands. This ensures that the docking simulation is not influenced by non-essential molecules.
-
Addition of Hydrogen Atoms and Charge Assignment: Hydrogen atoms, which are typically not resolved in X-ray crystallography, are added to the protein structure. Appropriate protonation states for ionizable residues are assigned based on the physiological pH. Charges are then assigned to each atom using a standard force field, such as AMBER or CHARMM.
-
Energy Minimization: The protein structure is subjected to a brief energy minimization protocol to relieve any steric clashes and to optimize the hydrogen-bonding network.
Step 2: Ligand Preparation
The three-dimensional structures of the imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds, along with a set of representative derivatives, are prepared for docking.
-
2D to 3D Conversion: The 2D chemical structures of the ligands are converted into 3D conformations.
-
Tautomeric and Ionization States: The most probable tautomeric and ionization states at physiological pH are generated for each ligand.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain low-energy conformations.
Step 3: Molecular Docking
Molecular docking simulations are performed to predict the binding mode and affinity of the prepared ligands to the target protein.
-
Grid Generation: A docking grid is defined around the active site of the protein. This grid specifies the volume within which the docking algorithm will search for favorable binding poses.
-
Docking Algorithm: A validated docking algorithm, such as AutoDock Vina or Glide, is used to perform the docking calculations. These algorithms explore a wide range of ligand conformations and orientations within the defined grid.[12]
-
Scoring Function: A scoring function is used to estimate the binding affinity of each docking pose. The scoring function takes into account various factors, including intermolecular interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.
Step 4: Post-Docking Analysis and Validation
The results of the docking simulations are carefully analyzed to identify the most probable binding modes and to compare the binding affinities of the different ligands.
-
Pose Clustering and Selection: The docking poses are clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is typically selected as the most representative binding mode.
-
Interaction Analysis: The interactions between the ligand and the protein in the selected docking pose are analyzed in detail. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant intermolecular contacts.
-
Re-docking of the Co-crystallized Ligand: To validate the docking protocol, the co-crystallized ligand (if available) is re-docked into the active site of the protein. A successful docking protocol should be able to reproduce the experimentally observed binding mode with a low RMSD.
Visualizing the Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Comparative Analysis: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine
Upon conducting the docking simulations with a representative set of derivatives for each scaffold against the EGFR kinase domain, we can collate the hypothetical binding energies and key interactions into a comparative table.
| Compound | Scaffold | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Derivative 1a | Imidazo[1,2-a]pyridine | -8.5 | Met793, Cys773 | Leu718, Val726, Ala743, Leu844 |
| Derivative 1b | Imidazo[1,2-a]pyrimidine | -9.2 | Met793, Thr790, Cys773 | Leu718, Val726, Ala743, Leu844 |
| Derivative 2a | Imidazo[1,2-a]pyridine | -8.8 | Met793 | Leu718, Val726, Ala743, Leu844 |
| Derivative 2b | Imidazo[1,2-a]pyrimidine | -9.5 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
Interpretation of Results
The hypothetical data presented in the table suggests that the imidazo[1,2-a]pyrimidine derivatives exhibit a slightly better binding affinity (more negative binding energy) for the EGFR kinase domain compared to their imidazo[1,2-a]pyridine counterparts. This can be attributed to the additional nitrogen atom in the pyrimidine ring.
The second nitrogen atom in the pyrimidine ring of the imidazo[1,2-a]pyrimidine scaffold can act as an additional hydrogen bond acceptor. In our hypothetical results, this is reflected in the formation of an extra hydrogen bond with the backbone of Thr790 in the hinge region of the kinase. This additional interaction can significantly contribute to the overall binding affinity and stability of the ligand-protein complex.
Visualizing the Binding Mode Differences
Caption: A simplified representation of the differential binding interactions.
Conclusion and Future Directions
This comparative docking study, while illustrative, highlights the significant impact of subtle structural modifications on the binding affinity of small molecule inhibitors. The presence of an additional nitrogen atom in the imidazo[1,2-a]pyrimidine scaffold provides an opportunity for an extra hydrogen bond interaction within the kinase active site, potentially leading to enhanced potency.
It is crucial to emphasize that in silico predictions must be validated through experimental assays. The insights gained from this computational analysis should guide the synthesis and biological evaluation of novel derivatives. Future work should focus on synthesizing the computationally designed compounds and assessing their inhibitory activity against the target kinase in vitro. Furthermore, structure-activity relationship (SAR) studies can be conducted to further optimize the potency and selectivity of these promising scaffolds.[13][14][15] By integrating computational and experimental approaches, the full therapeutic potential of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine scaffolds can be realized.
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Zhang, Y., et al. (2014). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. Available at: [Link]
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Ali, A., et al. (2021). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. Available at: [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
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Bolas, N., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Che, C., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. Available at: [Link]
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De, A., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry. Available at: [Link]
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Various Authors. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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Teulade, J.C., et al. (1989). Synthesis and Antibacterial Activity of Some Imidazo[1,2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Taha, M. O., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Taha, M. O., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC. Available at: [Link]
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Li, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Kumar, A., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Lee, S., et al. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]
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El-Damasy, A. K., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available at: [Link]
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Various Authors. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]
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Al-Warhi, T., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Available at: [Link]
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Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available at: [Link]
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Various Authors. (2023). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. Available at: [Link]
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Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic Acid: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid. As a brominated heterocyclic compound used in sophisticated research and drug development, its waste stream must be managed with precision to ensure personnel safety and environmental protection. This guide moves beyond a simple checklist, delving into the chemical rationale behind each procedural step to empower researchers with the knowledge for safe and responsible laboratory practice.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound and its parent structures are classified as hazardous. The Safety Data Sheet (SDS) for the closely related compound 6-Bromoimidazo[1,2-a]pyrimidine lists several hazard classifications, including Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Respiratory system).[1] The presence of the carbon-bromine bond places this compound in the category of halogenated organic compounds, which are subject to stringent environmental regulations due to their potential for persistence and toxicity.[2][3][4]
Therefore, the primary risks associated with its disposal are:
-
Chemical Reactivity: Incompatibility with certain chemical classes can lead to dangerous reactions.
-
Personnel Exposure: Inhalation, ingestion, or skin contact with the compound or its residues can cause irritation or toxic effects.[1]
-
Environmental Contamination: Improper disposal can introduce a persistent halogenated compound into the environment.
All disposal procedures must be designed to mitigate these risks effectively.
Pre-Disposal: Immediate Steps for Waste Management
A chemical officially becomes waste the moment it is no longer intended for use.[5] At this point, it must be managed according to hazardous waste protocols.
Step 1: Container Selection and Labeling
Proper containment is the first line of defense.
-
Container Integrity: Use only a designated, leak-proof waste container in good condition, free of cracks or rust.[5] The container must be chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[6]
-
Labeling: This is a critical regulatory requirement.[7][8] The container must be immediately labeled with the words "Hazardous Waste." [5] The label must also include:
-
The full, unabbreviated chemical name: "this compound." Do not use formulas or abbreviations.[5]
-
An accurate list of all components in the container, including any solvents used for rinsing.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
The name of the principal investigator or laboratory contact.
-
Step 2: Segregation
Never mix incompatible waste streams. This practice is essential to prevent dangerous reactions.
-
Segregate by Hazard Class: Store the waste container for this compound away from incompatible materials. Based on the data for similar compounds, this includes strong bases, amines, and oxidizing agents.[9]
-
Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (such as a spill tray) to contain any potential leaks.[5]
Disposal Protocols: From Residue to Bulk
The specific disposal procedure depends on the form and quantity of the waste. Under no circumstances should this chemical or its rinsate be disposed of down the drain. [4][5]
Protocol A: Disposal of Empty or Residue-Containing Containers
Empty containers that once held this compound are still considered hazardous waste.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent.[8] A common choice would be the solvent in which the compound was last dissolved (e.g., methanol, acetone).
-
Collect Rinsate: The solvent used for rinsing (the "rinsate") is now hazardous waste.[5][8] Collect all rinsate and transfer it to your labeled halogenated organic waste container.
-
Container Management: After triple-rinsing and air-drying in a ventilated fume hood, the container can often be disposed of as regular laboratory glass or plastic waste.[8] However, you must first completely deface or remove the original chemical label to avoid confusion.[8]
Protocol B: Disposal of Contaminated Labware and PPE
Disposable items that have come into direct contact with the compound are considered contaminated solid waste.
-
Collection: Place contaminated items such as gloves, weigh boats, and pipette tips into a designated, clearly labeled solid hazardous waste bag or container.
-
Labeling: The container must be labeled as "Solid Hazardous Waste" and list the contaminating chemical(s).
-
Storage: Keep the solid waste container sealed and stored with your other chemical waste, awaiting pickup.
Protocol C: Disposal of Bulk Quantities
For larger quantities of the compound (either expired pure chemical or reaction mixtures):
-
Containment: Ensure the material is in its original, sealed container or a designated hazardous waste container that is properly labeled as described in Section 2.
-
Inventory: Keep an accurate record of the amount of waste being stored.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[5] Do not allow hazardous waste to accumulate in the laboratory.[8][10]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for managing this compound waste from generation to disposal.
Caption: Waste Management Decision Workflow for this compound.
Quick Reference Safety and Disposal Table
For immediate reference, the following table summarizes the critical operational parameters for handling this waste stream.
| Parameter | Specification | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side-shields, lab coat. Use a respirator if dusts are generated.[6][11] | To prevent skin/eye contact and inhalation of the hazardous substance. |
| Waste Container Type | Glass or High-Density Polyethylene (HDPE). Must have a secure, sealing cap.[5][6] | Ensures chemical compatibility and prevents leaks or vapor release. |
| Required Waste Label | "Hazardous Waste" plus full chemical name, composition, and hazard pictograms.[5][12] | Complies with OSHA and EPA regulations and informs personnel of the container's contents and risks.[7][10] |
| Incompatible Materials | Strong bases, amines, oxidizing agents.[9] | To prevent potentially hazardous or violent chemical reactions. |
| Storage Location | In a designated satellite accumulation area, within secondary containment. Away from drains and heat sources.[5][8] | Ensures safe temporary storage, contains potential spills, and complies with regulations. |
| Emergency Spill Procedure | Evacuate area. Wear appropriate PPE. For solids, sweep up carefully to avoid dust. For liquids, absorb with inert material. Place in a sealed waste container.[6][13] | To safely manage an accidental release and prevent exposure or environmental contamination. |
By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with institutional and federal regulations.
References
-
KISHIDA CHEMICAL CO., LTD. (2024). 5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid, PK04471E-1, 2024/8/5 - Safety Data Sheet. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
Charitopoulou, M. A., Papadopoulou, L., & Achilias, D. S. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 734. Available at: [Link]
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Lehigh University, Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. Available at: [Link]
-
Charitopoulou, M. A., Papadopoulou, L., & Achilias, D. S. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. ResearchGate. Available at: [Link]
-
University of Chicago, Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at: [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
-
Royal Society of Chemistry. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
- Google Patents. US3578706A - Removal of bromine-containing impurities from aqueous acetic acid.
-
University of Washington, Environmental Health & Safety. Chemical Safety. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Available at: [Link]
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University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Imidazole. Available at: [Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories. Available at: [Link]
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Society for Science. Hazardous chemicals, activities or devices. Available at: [Link]
-
Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from authoritative sources.
Understanding the Hazard Profile
This compound is a heterocyclic organic compound. While specific toxicological data for this exact molecule is limited, its structural motifs—a brominated aromatic system and a carboxylic acid—necessitate careful handling. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]
Hazard Identification Summary:
| Hazard Classification | Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1][2] | GHS07 (Exclamation Mark) |
The causality behind these hazards lies in the chemical's reactivity. The carboxylic acid group can act as a mild acid, potentially causing irritation upon contact with moist tissues like the eyes and respiratory tract. The brominated heterocyclic structure may interfere with biological processes upon absorption or inhalation. As a solid, it can form dust, which increases the risk of inhalation and widespread skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the experimental procedure.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] A face shield is recommended when handling larger quantities or if there is a significant splash risk.[3][4] | Protects against accidental splashes and airborne dust particles from causing serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant lab coat.[3] Disposable nitrile gloves are required.[4][5] Ensure gloves are inspected before use and changed immediately if contaminated.[3] Fully enclosed shoes are mandatory.[3] | A lab coat provides a barrier against incidental contact. Nitrile gloves offer protection against a range of chemicals, including many acids and organic compounds.[4][5] Enclosed shoes prevent injury from spills. |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to minimize dust inhalation.[3] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[4][6] | The primary inhalation hazard is from airborne dust.[7] A fume hood provides the most effective engineering control to capture and exhaust these particles away from the user.[3] |
Logical Flow for Donning and Doffing PPE:
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Reaction
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring reproducible, safe science.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[3]
-
Ensure the fume hood is functioning correctly (check airflow monitor) before starting work.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[3]
-
-
Weighing and Transfer:
-
Perform all weighing operations of the solid compound inside the fume hood to contain any dust.
-
Use a spatula to carefully transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[3]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]
-
-
Post-Handling Procedures:
-
Decontaminate any surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order as illustrated in the diagram above to avoid cross-contamination.[3]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for handling the compound.
Emergency and Disposal Plan
A proactive plan for managing spills and disposing of waste is a critical component of laboratory safety.
Spill Management
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently sweep up the solid material, avoiding dust generation.[8]
-
Place the material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Contact and Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Waste Disposal
Proper disposal is mandated by regulatory bodies to prevent environmental contamination.
-
Waste Segregation:
-
All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Unused or excess solid compound should be collected in a sealed, labeled container.
-
Solutions containing the compound should be collected in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.[7][8]
-
-
Disposal Protocol:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. While specific protocols for this compound are not widely published, the disposal of brominated materials often involves high-temperature incineration to prevent the formation of toxic byproducts.[10]
-
This guide provides a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.
References
-
What PPE Should You Wear When Handling Acid 2024? - LeelineWork. LeelineWork. [Link]
-
SAFETY DATA SHEET - 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Re-issue). Fisher Scientific. [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
MSDS of 6-bromoimidazo[1,2-b]pyridazine. Capot Chemical. [Link]
-
Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental science & technology, 39(22), 8691–8699. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

